molecular formula C23H23F3NNaO4 B605366 AM-156 CAS No. 1224977-85-8

AM-156

Cat. No.: B605366
CAS No.: 1224977-85-8
M. Wt: 457.4 g/mol
InChI Key: WFUYBZRTYBYLFG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AM-156 is a silicon miniature single-phase bridge rectifier designed for research and development in power supply and circuit design. This component is characterized by its compact form factor and its ability to handle a current of 1.0 to 1.5 Amperes with voltage ratings from 50 to 1000 Volts . As a fundamental building block in AC-to-DC conversion, the this compound provides researchers with a reliable component for prototyping and testing various electronic circuits, including low-power supplies and signal conditioning modules. Its miniature size makes it particularly valuable for applications where board space is a critical constraint. This product is intended strictly for Research Use Only (RUO) in laboratory settings and is not for personal, commercial, or medical use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1224977-85-8

Molecular Formula

C23H23F3NNaO4

Molecular Weight

457.4 g/mol

IUPAC Name

sodium;2-[3-[2-[[cyclopropanecarbonyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-4-methoxyphenyl]acetate

InChI

InChI=1S/C23H24F3NO4.Na/c1-3-27(22(30)15-5-6-15)13-16-12-17(23(24,25)26)7-8-18(16)19-10-14(11-21(28)29)4-9-20(19)31-2;/h4,7-10,12,15H,3,5-6,11,13H2,1-2H3,(H,28,29);/q;+1/p-1

InChI Key

WFUYBZRTYBYLFG-UHFFFAOYSA-M

SMILES

CCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)CC(=O)[O-])OC)C(=O)C3CC3.[Na+]

Canonical SMILES

CCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)CC(=O)[O-])OC)C(=O)C3CC3.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AM-156;  AM 156;  AM156;  UNII-5V9HJQ1Y75; 

Origin of Product

United States

Foundational & Exploratory

IM156: A Technical Deep Dive into its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IM156 is a novel and potent biguanide, engineered to overcome the limitations of earlier-generation compounds like metformin. It functions as a powerful inhibitor of mitochondrial Protein Complex 1 (PC1), a critical entry point to the electron transport chain. By disrupting this complex, IM156 effectively shuts down oxidative phosphorylation (OXPHOS), the primary engine of ATP production in many cancer cells. This targeted metabolic disruption leads to a cascade of downstream effects, including the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling, culminating in the suppression of cancer cell growth, proliferation, and survival. Preclinical data have demonstrated its promising anti-cancer activity, particularly in tumors reliant on OXPHOS, including various solid tumors and drug-resistant cancers.[1][2]

Core Mechanism: Inhibition of Mitochondrial Complex I and Oxidative Phosphorylation

IM156 exerts its primary anti-cancer effect by directly targeting and inhibiting the enzymatic activity of mitochondrial Protein Complex 1 (PC1), also known as NADH:ubiquinone oxidoreductase.[1][2] PC1 is the first and largest enzyme of the electron transport chain, responsible for oxidizing NADH and transferring electrons to coenzyme Q10. This process is fundamental to establishing the proton gradient across the inner mitochondrial membrane, which drives ATP synthesis via oxidative phosphorylation.

By inhibiting PC1, IM156 triggers a bioenergetic crisis within the cancer cell, characterized by:

  • Decreased Oxygen Consumption Rate (OCR): As the entry point of the electron transport chain is blocked, the cell's ability to utilize oxygen as the final electron acceptor is significantly diminished.[2]

  • Reduced ATP Production: The disruption of the proton gradient directly impairs the function of ATP synthase, leading to a sharp decline in cellular ATP levels.[2]

This mechanism is particularly effective against cancer cells that are heavily reliant on OXPHOS for their energy demands. This includes certain types of cancers like glioblastoma and gastric cancer, as well as cancer cells that have developed resistance to therapies that target glycolysis.[2]

Signaling Pathway of IM156's Core Mechanism

IM156_Mechanism cluster_0 Mitochondrial Respiration IM156 IM156 PC1 Protein Complex I IM156->PC1 Inhibition Mito Mitochondrion ETC Electron Transport Chain PC1->ETC e- transfer H_gradient Proton Gradient ETC->H_gradient Proton pumping Oxygen Oxygen Consumption ETC->Oxygen Reduction ATP_Synthase ATP Synthase H_gradient->ATP_Synthase ATP ATP ATP_Synthase->ATP Synthesis

Caption: IM156 directly inhibits Protein Complex I in the mitochondrion.

Downstream Signaling: AMPK Activation and mTOR Inhibition

The reduction in cellular ATP levels caused by IM156 creates a state of energetic stress, leading to an increase in the AMP:ATP ratio. This shift is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1]

Activated AMPK initiates a signaling cascade aimed at restoring energy balance by:

  • Inhibiting Anabolic Pathways: AMPK phosphorylates and inactivates key enzymes involved in energy-consuming processes like protein and lipid synthesis.

  • Activating Catabolic Pathways: AMPK promotes processes that generate ATP, such as glycolysis and fatty acid oxidation.

A critical downstream target of AMPK is the mammalian target of rapamycin (mTOR) signaling pathway, a central controller of cell growth, proliferation, and survival. AMPK directly phosphorylates and inhibits the mTORC1 complex, leading to:

  • Reduced Protein Synthesis: Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are essential for ribosome biogenesis and translation initiation.

  • Induction of Autophagy: mTORC1 is a negative regulator of autophagy, a cellular recycling process that can be triggered by nutrient deprivation. Its inhibition by AMPK can promote autophagy.

The net effect of AMPK activation and mTOR inhibition is a potent cytostatic and, in some cases, cytotoxic effect on cancer cells.

IM156's Impact on the AMPK/mTOR Pathway

IM156_AMPK_mTOR IM156 IM156 PC1 Protein Complex I Inhibition IM156->PC1 ATP_reduction Reduced ATP Production (Increased AMP:ATP ratio) PC1->ATP_reduction AMPK AMPK Activation ATP_reduction->AMPK mTORC1 mTORC1 AMPK->mTORC1 Inhibition S6K S6K mTORC1->S6K Activation fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition Autophagy Autophagy mTORC1->Autophagy Inhibition Proliferation Cell Growth & Proliferation S6K->Proliferation Promotes fourEBP1->Proliferation Inhibits Seahorse_Workflow Start Seed cells in Seahorse XF plate Incubate Incubate overnight Start->Incubate Treat Treat with IM156 (or vehicle control) Incubate->Treat Equilibrate Equilibrate in CO2-free incubator Treat->Equilibrate Assay Run Seahorse XF Mito Stress Test Equilibrate->Assay Analysis Analyze OCR data Assay->Analysis

References

The Role of IM156 in Mitochondrial Protein Complex I Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IM156 is a novel and potent biguanide that acts as a selective inhibitor of mitochondrial protein complex I (also known as NADH:ubiquinone oxidoreductase or PC1).[1][2] As a critical component of the electron transport chain, complex I plays a central role in cellular energy production through oxidative phosphorylation (OXPHOS). By targeting this complex, IM156 disrupts mitochondrial respiration, leading to a cascade of metabolic and signaling events that are of significant interest in the fields of oncology and fibrosis. This technical guide provides an in-depth overview of the mechanism of action of IM156, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

IM156 has demonstrated greater potency than other biguanides, such as metformin and phenformin, in inhibiting OXPHOS.[2] This increased potency allows for a more thorough investigation of the therapeutic potential of complex I inhibition. Preclinical studies have shown the efficacy of IM156 in various cancer models, including gastric, lymphoma, lung, breast, and glioblastoma.[3] Furthermore, a Phase 1 clinical trial in patients with solid tumors has been successfully completed, establishing a recommended Phase 2 dose.[3][4]

Mechanism of Action

IM156 exerts its primary effect by directly inhibiting the enzymatic activity of mitochondrial complex I. This inhibition curtails the transfer of electrons from NADH to ubiquinone, a critical step in the electron transport chain. The immediate consequences of this action are a reduction in the mitochondrial oxygen consumption rate (OCR) and a decrease in ATP synthesis.

The reduction in cellular ATP levels leads to an increase in the AMP:ATP ratio, a key indicator of cellular energy stress. This shift in the energy balance activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[1][5] IM156 has been shown to be approximately 60-fold more potent than metformin in activating AMPK.[1]

Activated AMPK, in turn, initiates a signaling cascade that includes the inhibition of the mammalian target of rapamycin (mTOR) pathway.[6] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. By inhibiting mTOR, IM156 can suppress the growth and proliferation of cancer cells. The downstream effectors of mTOR, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), are key mediators of this anti-proliferative effect.[7][8]

Data Presentation

The following tables summarize the quantitative data available for IM156, highlighting its potency in inhibiting mitochondrial function and related cellular processes.

ParameterCell Line/SystemIC50 ValueReference
TGF-β-induced Oxygen Consumption Rate (OCR) InhibitionWI-38 (Human Pulmonary Fibroblasts)14.7 ± 0.1 μM[1]
α-SMA Expression InhibitionWI-38 (Human Pulmonary Fibroblasts)13.2 - 21.3 μM[1]
COL1A1 Deposition InhibitionWI-38 (Human Pulmonary Fibroblasts)13.2 - 21.3 μM[1]
ParameterComparisonFold DifferenceReference
AMPK PhosphorylationIM156 vs. Metformin~60-fold more potent[1]

Note: Further research is needed to establish a comprehensive profile of IC50 values for IM156 in a wider range of cancer cell lines for both OCR inhibition and cell viability.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of IM156 on mitochondrial function and cellular signaling.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol is adapted for the Agilent Seahorse XF96 or similar extracellular flux analyzers.

Materials:

  • Seahorse XF96 cell culture microplates

  • Seahorse XF Calibrant

  • Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4

  • IM156 stock solution

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF96 microplate at a predetermined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

  • Compound Preparation: Prepare a stock solution of IM156 in a suitable solvent (e.g., DMSO) and dilute to working concentrations in the assay medium. Prepare mitochondrial stress test compounds according to the manufacturer's instructions.

  • Assay Setup:

    • On the day of the assay, replace the cell culture medium with pre-warmed assay medium.

    • Incubate the cell plate in a non-CO2 37°C incubator for 1 hour.

    • Load the hydrated sensor cartridge with the mitochondrial stress test compounds and IM156 (or vehicle control) into the appropriate injection ports.

  • Seahorse XF Analyzer Operation:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate and initiate the assay protocol.

    • The instrument will measure baseline OCR before sequentially injecting IM156, followed by oligomycin, FCCP, and rotenone/antimycin A.

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. The effect of IM156 is quantified by comparing the OCR in treated versus untreated wells.

Mitochondrial Complex I Activity Assay

This biochemical assay measures the specific activity of complex I in isolated mitochondria.

Materials:

  • Isolated mitochondria from cells or tissue

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • NADH

  • Ubiquinone (Coenzyme Q1)

  • Rotenone (Complex I inhibitor for control)

  • IM156 stock solution

  • Spectrophotometer

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from control and IM156-treated cells using a standard differential centrifugation protocol.

  • Protein Quantification: Determine the protein concentration of the mitochondrial preparations using a standard method (e.g., BCA assay).

  • Assay Reaction:

    • In a cuvette, add assay buffer, ubiquinone, and a standardized amount of mitochondrial protein.

    • Add IM156 at various concentrations to different cuvettes. Include a vehicle control and a positive control with rotenone.

    • Initiate the reaction by adding NADH.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the rate of NADH oxidation (the slope of the linear portion of the absorbance curve). The complex I-specific activity is the rotenone-sensitive rate. Determine the IC50 of IM156 by plotting the percentage of inhibition against the log of the IM156 concentration.

Cellular ATP Level Measurement

This assay quantifies the total cellular ATP content.

Materials:

  • Cells cultured in multi-well plates

  • ATP releasing agent (e.g., trichloroacetic acid or a commercial lysis buffer)

  • ATP assay kit (luciferin/luciferase-based)

  • Luminometer

Procedure:

  • Cell Treatment: Treat cells with various concentrations of IM156 or vehicle control for the desired duration.

  • ATP Extraction:

    • Wash the cells with cold PBS.

    • Lyse the cells using an ATP releasing agent to release intracellular ATP.

  • Luminescence Measurement:

    • Transfer the cell lysate to a luminometer-compatible plate.

    • Add the ATP assay reagent (containing luciferin and luciferase) to each well.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis: Create a standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the experimental samples. Normalize the ATP levels to the cell number or protein concentration.

Western Blot for Phospho-AMPK (Thr172)

This method detects the activation of AMPK by measuring the phosphorylation of its α-subunit at Threonine 172.

Materials:

  • Cells treated with IM156

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the IM156-treated and control cells and determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total AMPKα for normalization.

    • Quantify the band intensities to determine the fold-increase in AMPK phosphorylation.

Mandatory Visualizations

Signaling Pathway of IM156

IM156_Signaling_Pathway cluster_cell Cell cluster_mito Mitochondrion cluster_downstream Downstream Effects IM156 IM156 ComplexI Mitochondrial Complex I IM156->ComplexI Inhibits ETC Electron Transport Chain ComplexI->ETC OXPHOS Oxidative Phosphorylation ETC->OXPHOS ATP ATP Production OXPHOS->ATP AMP AMP:ATP Ratio ↑ ATP->AMP AMPK AMPK (Activated) AMP->AMPK Activates mTORC1 mTORC1 (Inhibited) AMPK->mTORC1 Inhibits Protein_Synthesis Protein Synthesis ↓ mTORC1->Protein_Synthesis Cell_Growth Cell Growth ↓ mTORC1->Cell_Growth Proliferation Proliferation ↓ mTORC1->Proliferation Experimental_Workflow cluster_assays Functional Assays start Start: Cell Culture treatment Treatment with IM156 (Dose-Response and Time-Course) start->treatment seahorse Seahorse XF Assay (OCR Measurement) treatment->seahorse complexI_assay Complex I Activity Assay (Biochemical) treatment->complexI_assay atp_assay Cellular ATP Assay treatment->atp_assay western_blot Western Blot (p-AMPK) treatment->western_blot data_analysis Data Analysis and Interpretation seahorse->data_analysis complexI_assay->data_analysis atp_assay->data_analysis western_blot->data_analysis Logical_Relationship IM156 IM156 Administration ComplexI_Inhibition Inhibition of Mitochondrial Complex I IM156->ComplexI_Inhibition OCR_Reduction Reduced Oxygen Consumption Rate (OCR) ComplexI_Inhibition->OCR_Reduction ATP_Depletion Decreased Cellular ATP Production ComplexI_Inhibition->ATP_Depletion AMP_ATP_Ratio Increased AMP:ATP Ratio ATP_Depletion->AMP_ATP_Ratio AMPK_Activation Activation of AMPK AMP_ATP_Ratio->AMPK_Activation mTOR_Inhibition Inhibition of mTOR Pathway AMPK_Activation->mTOR_Inhibition Therapeutic_Effect Anti-proliferative/ Anti-fibrotic Effects mTOR_Inhibition->Therapeutic_Effect

References

IM156 (Lixumistat): A Technical Whitepaper on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IM156, also known as Lixumistat, is a novel, orally bioavailable small molecule of the biguanide class, currently under investigation for its therapeutic potential in oncology and fibrotic diseases.[1][2] As a potent inhibitor of mitochondrial complex I, IM156 disrupts oxidative phosphorylation (OXPHOS), leading to a distinct metabolic reprogramming in targeted cells.[2][3][4] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and pharmacological characteristics of IM156, intended to serve as a resource for researchers in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

IM156 is a derivative of metformin, engineered for greater potency and an improved safety profile.[1] Its chemical identity and key physicochemical properties are summarized below.

Chemical Identifiers
IdentifierValue
IUPAC Name N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide
Other Names Lixumistat, HL156A, HL271
CAS Number 1422365-93-2
Molecular Formula C₁₃H₁₆F₃N₅O
SMILES C1CCN(C1)C(=NC(=NC2=CC=C(C=C2)OC(F)(F)F)N)N
Physicochemical Data
PropertyValueSource
Molecular Weight 315.30 g/mol [5]
Appearance White to off-white solidMedChemExpress
Solubility DMSO: 50 mg/mL (133.21 mM) Ethanol: 20 mg/mL Water: Insoluble[5] MedChemExpress

Note: For in vivo studies, IM156 can be formulated in various vehicles. For instance, a clear solution of ≥ 2.5 mg/mL can be achieved in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Pharmacological Properties and Mechanism of Action

IM156's primary mechanism of action is the inhibition of mitochondrial respiratory chain complex I, the first and largest enzyme of the electron transport chain.[2] This inhibition disrupts oxidative phosphorylation, leading to decreased ATP production and a subsequent increase in the AMP:ATP ratio.

Signaling Pathway: AMPK Activation

The elevation in the cellular AMP:ATP ratio serves as a key signal for the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[6] Activated AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate ATP while inhibiting anabolic processes that consume ATP.

IM156_AMPK_Pathway IM156 IM156 Mito_Complex_I Mitochondrial Complex I IM156->Mito_Complex_I Inhibits OXPHOS Oxidative Phosphorylation (OXPHOS) Mito_Complex_I->OXPHOS Inhibits ATP_prod ATP Production OXPHOS->ATP_prod AMP_ATP_ratio Increased AMP:ATP Ratio ATP_prod->AMP_ATP_ratio Decreases AMPK AMPK Activation (p-AMPK) AMP_ATP_ratio->AMPK Anabolic Anabolic Pathways (e.g., mTOR) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways AMPK->Catabolic Activates

IM156-mediated AMPK activation pathway.
Signaling Pathway: Inhibition of TGF-β Signaling in Fibrosis

In the context of fibrosis, IM156 has been shown to ameliorate the expression of pro-fibrotic markers by upregulating AMPK. Activated AMPK can interfere with the transforming growth factor-beta (TGF-β) signaling pathway, a key driver of fibrosis. This is achieved, in part, by inhibiting the phosphorylation of Smad3, a critical downstream effector of TGF-β signaling.

IM156_TGFb_Pathway IM156 IM156 AMPK AMPK Activation IM156->AMPK pSmad3 p-Smad3 AMPK->pSmad3 Inhibits TGFb_R TGF-β Receptor TGFb_R->pSmad3 Phosphorylates Fibrotic_genes Pro-fibrotic Gene Expression pSmad3->Fibrotic_genes Activates

Inhibition of TGF-β signaling by IM156.

Clinical and Preclinical Data

Preclinical Efficacy

Preclinical studies have demonstrated the in vitro and in vivo efficacy of IM156 in various cancer models, including gastric, lymphoma, lung, breast, and glioblastoma.[1] It has shown particular promise in targeting drug-resistant tumor cells that are highly dependent on mitochondrial metabolism.[1]

Phase 1 Clinical Trial

A first-in-human, dose-escalation Phase 1 clinical trial has been completed for IM156 in patients with advanced solid tumors. The study established a recommended Phase 2 dose (RP2D) and demonstrated that IM156 was generally well-tolerated.

Clinical Trial ParameterFinding
Patient Population Advanced solid tumors
Recommended Phase 2 Dose (RP2D) 800 mg daily
Most Frequent Treatment-Related Adverse Events Nausea, diarrhea, emesis, fatigue
Best Response Stable disease

Experimental Protocols

Western Blot for AMPK Activation

This protocol describes the detection of AMPK activation by measuring the phosphorylation of its α-subunit at Threonine 172 (p-AMPKα Thr172).

Workflow Diagram

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Culture & IM156 Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF membrane) D->E F Blocking E->F G Primary Antibody (anti-p-AMPK) F->G H Secondary Antibody (HRP-conjugated) G->H I Signal Detection (ECL) H->I

Experimental workflow for Western blot analysis.

Methodology

  • Cell Culture and Treatment: Plate cells (e.g., NIH3T3) and grow to 70-80% confluency. Treat with varying concentrations of IM156 (e.g., 0.31-10 µM) for a specified time.[7]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature protein samples in Laemmli buffer and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-AMPKα (Thr172) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system. Normalize the p-AMPK signal to total AMPK or a loading control like β-actin.

Mitochondrial Complex I Activity Assay

This assay measures the NADH:ubiquinone oxidoreductase activity of mitochondrial complex I.

Methodology

  • Mitochondrial Isolation: Isolate mitochondria from cells or tissues by differential centrifugation.

  • Assay Buffer: Prepare an assay buffer containing phosphate buffer, fatty acid-free BSA, and magnesium chloride.

  • Reaction Mixture: In a 96-well plate, add the isolated mitochondria, assay buffer, and varying concentrations of IM156.

  • Initiation of Reaction: Start the reaction by adding NADH and ubiquinone (or a suitable analog like decylubiquinone).

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, using a plate reader.

  • Data Analysis: Calculate the rate of NADH oxidation and determine the IC₅₀ of IM156 for complex I inhibition.

Conclusion

IM156 is a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of mitochondrial complex I and subsequent activation of AMPK. Its potent and selective activity, coupled with oral bioavailability and a manageable safety profile, makes it a compelling candidate for further clinical development in oncology and fibrotic diseases. This technical guide provides a foundational understanding of IM156's chemical and pharmacological properties to support ongoing and future research endeavors.

References

The Biguanide IM156: A Deep Dive into its Attenuation of Oxidative Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the effects of the novel biguanide, IM156, on oxidative phosphorylation (OXPHOS). This document synthesizes preclinical data, outlines detailed experimental methodologies, and provides a framework for understanding the mechanism of action of this potent mitochondrial inhibitor.

Executive Summary

IM156 is a powerful and selective inhibitor of mitochondrial Protein Complex I (PC1), the primary entry point of electrons into the electron transport chain. By disrupting this critical step in oxidative phosphorylation, IM156 effectively reduces cellular respiration and ATP production. This mechanism of action has shown significant therapeutic potential in preclinical models of cancer and fibrosis, particularly in cells that are highly dependent on mitochondrial metabolism for survival and proliferation. This guide provides an in-depth analysis of the quantitative effects of IM156, detailed experimental protocols for its study, and a visual representation of its core signaling pathway.

Introduction to IM156 and Oxidative Phosphorylation

Oxidative phosphorylation is the primary metabolic pathway for ATP production in most eukaryotic cells. It involves a series of redox reactions within the mitochondria, collectively known as the electron transport chain (ETC). Protein Complex I (NADH:ubiquinone oxidoreductase) is the largest and one of the most crucial components of the ETC.

IM156, a novel biguanide derivative, has emerged as a potent and specific inhibitor of PC1.[1] Unlike other biguanides such as metformin, IM156 exhibits significantly greater potency in inhibiting mitochondrial respiration.[2] This targeted inhibition of OXPHOS makes IM156 a promising therapeutic agent for diseases characterized by metabolic reprogramming, such as cancer and fibrosis.[3][4]

Quantitative Effects of IM156 on Mitochondrial Function

The inhibitory effects of IM156 on oxidative phosphorylation have been quantified across various experimental systems. The following tables summarize the key data available to date.

ParameterCell Line/SystemValueReference
IC50 (Complex I-dependent NADH oxidation) Purified bovine mitochondrial membranes2.2 mM[2]
EC50 (Cell Viability) Eµ-Myc+ lymphoma cells12 µM[2]
IC50 (Oxygen Consumption Rate) WI-38 pulmonary fibroblasts13.2 µM[5]
IC50 (α-SMA Expression) WI-38 pulmonary fibroblasts21.3 µM[5]
IC50 (COL1A1 Deposition) WI-38 pulmonary fibroblasts18.9 µM[5]
Cell LineTreatmentEffect on Oxygen Consumption Rate (OCR)Reference
Eµ-Myc+ lymphoma cells10 µM IM156Potent dose-dependent reduction[2]
WI-38 pulmonary fibroblasts15 µM IM156Inhibition of TGFβ-dependent increases in mitochondrial OCR[5]
Various tumor cellsNot specifiedMore potent decrease compared to phenformin and metformin at equal concentrations[3]
Cell LineTreatmentEffect on ATP ProductionReference
Eµ-Myc+ lymphoma cells100 µM IM156More effective reduction than phenformin at equal concentrations[2]
Various tumor cellsNot specifiedReduction in cellular ATP production[3]

Signaling Pathway and Mechanism of Action

IM156's primary mechanism of action is the direct inhibition of mitochondrial Protein Complex I. This disruption of the electron transport chain leads to a cascade of downstream effects, including reduced ATP synthesis and activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.

IM156_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol PC1 Protein Complex I ETC Electron Transport Chain PC1->ETC e- transfer OXPHOS Oxidative Phosphorylation ETC->OXPHOS ATP_prod ATP Production OXPHOS->ATP_prod AMPK AMPK Activation ATP_prod->AMPK Decreased ATP leads to IM156 IM156 IM156->PC1 Inhibits Cell_Growth Cell Growth & Proliferation AMPK->Cell_Growth Inhibits

Figure 1. Signaling pathway of IM156's effect on oxidative phosphorylation.

Experimental Protocols

Seahorse XF Analysis of Oxygen Consumption Rate (OCR)

This protocol is adapted from Willette R, et al. (2021) and is suitable for assessing the real-time effect of IM156 on mitochondrial respiration in adherent cells.[5]

Materials:

  • Seahorse XF96 or XFe96 Extracellular Flux Analyzer (Agilent)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

  • IM156 stock solution

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.

  • IM156 Treatment: On the day of the assay, replace the culture medium with pre-warmed assay medium containing the desired concentrations of IM156 or vehicle control. Incubate for the desired pre-treatment time (e.g., 1 hour) in a non-CO2 incubator at 37°C.

  • Assay Execution: Load the hydrated sensor cartridge with mitochondrial stress test compounds. Place the cell plate into the Seahorse XF analyzer and initiate the assay protocol.

  • Data Analysis: The instrument will measure OCR at baseline and after the sequential injection of oligomycin, FCCP, and rotenone/antimycin A. Analyze the data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

References

Lixumistat (IM156): A Technical Overview of Pharmacokinetic and Bioavailability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lixumistat, also known as IM156, is an investigational, orally administered small molecule that acts as a potent inhibitor of Protein Complex 1 (PC1) in the mitochondrial electron transport chain. By targeting this key component of oxidative phosphorylation (OXPHOS), Lixumistat aims to disrupt the energy metabolism of cancer cells, a pathway increasingly recognized for its role in tumor growth, survival, and resistance to therapy. This technical guide provides a comprehensive summary of the available pharmacokinetic (PK) and bioavailability data for Lixumistat, compiled from preclinical and clinical studies.

Mechanism of Action

Lixumistat is a biguanide, a class of drugs known to influence cellular metabolism. Its primary mechanism of action is the inhibition of PC1, which leads to a reduction in ATP production and an increase in AMP levels. This energy deficit activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The activation of AMPK can, in turn, inhibit anabolic pathways, such as the mTOR signaling pathway, which are crucial for cell growth and proliferation.

Lixumistat Lixumistat PC1 Protein Complex 1 (Mitochondrial Electron Transport Chain) Lixumistat->PC1 Inhibits ATP ATP Production PC1->ATP Decreases AMP AMP Levels ATP->AMP Increases AMPK AMPK Activation AMP->AMPK mTOR mTOR Pathway AMPK->mTOR Inhibits CellGrowth Cell Growth and Proliferation mTOR->CellGrowth Inhibits

Caption: Lixumistat's mechanism of action targeting mitochondrial respiration.

Human Pharmacokinetic Studies

The primary source of human pharmacokinetic data for Lixumistat is a first-in-human, Phase 1 dose-escalation study (NCT03272256) conducted in patients with advanced solid tumors.[1] This study evaluated the safety, tolerability, and pharmacokinetic profile of Lixumistat administered orally.

Experimental Protocol: Phase 1 Dose-Escalation Study (NCT03272256)
  • Study Design: An open-label, dose-escalation study in patients with refractory advanced solid tumors.[1]

  • Patient Population: Eligible patients had advanced cancers, including gastric, colorectal, and ovarian cancer, and had failed standard therapies.[1]

  • Dosing Regimen: Lixumistat was administered orally in a fasted state. The study included both every-other-day (QOD) and once-daily (QD) dosing cohorts, with doses ranging from 100 mg to 1200 mg.[1] The recommended Phase 2 dose (RP2D) was determined to be 800 mg QD.[1]

  • Pharmacokinetic Sampling: Blood samples were collected at various time points after drug administration to determine the plasma concentrations of Lixumistat.

  • Analytical Method: The specific analytical method for quantifying Lixumistat in plasma has not been detailed in the available literature.

cluster_0 Patient Enrollment cluster_1 Dose Escalation Cohorts cluster_2 Assessments cluster_3 Outcome Advanced Solid Tumors Advanced Solid Tumors Dosing Oral Lixumistat (100mg to 1200mg) QOD or QD Advanced Solid Tumors->Dosing PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling Safety_Monitoring Safety and Tolerability Monitoring Dosing->Safety_Monitoring Efficacy_Evaluation Preliminary Efficacy Evaluation Dosing->Efficacy_Evaluation RP2D Recommended Phase 2 Dose (800 mg QD) PK_Sampling->RP2D Safety_Monitoring->RP2D Efficacy_Evaluation->RP2D

References

The Impact of IM156 on B-Cell Activation in Autoimmune Disorders: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-lymphocytes are central players in the pathogenesis of numerous autoimmune diseases. Their roles extend beyond the production of autoantibodies to include antigen presentation, cytokine secretion, and the organization of lymphoid structures, all of which can contribute to the breakdown of self-tolerance and chronic inflammation.[1] Consequently, therapies that modulate B-cell activity are of significant interest. This technical guide explores the effects of IM156, a novel biguanide and a potent inhibitor of oxidative phosphorylation (OXPHOS), on B-cell activation, with a particular focus on its potential as a therapeutic agent in autoimmune disorders like systemic lupus erythematosus (SLE).

IM156 targets the metabolic reprogramming that is increasingly recognized as a critical component of immune cell function. By inhibiting mitochondrial complex I, IM156 disrupts the primary pathway of ATP production in activated B-cells, thereby influencing their ability to proliferate, differentiate, and exert their effector functions.[2][3] This document provides a detailed examination of the mechanism of action of IM156, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the implicated signaling pathways and experimental workflows.

Mechanism of Action of IM156

IM156 is a biguanide derivative that functions as a potent inhibitor of mitochondrial protein complex I (PC1), a key component of the electron transport chain. This inhibition disrupts oxidative phosphorylation, the primary metabolic pathway for ATP generation in activated lymphocytes. B-cells, in particular, exhibit a high mitochondrial mass and membrane potential upon activation, making them susceptible to OXPHOS inhibition.[2][3] By targeting this metabolic vulnerability, IM156 can suppress the heightened metabolic state required for B-cell activation, proliferation, and differentiation into antibody-producing plasma cells. The downstream effects of this metabolic interference include the suppression of cell cycle progression and the reduction of activation marker expression on B-cells.[2][3]

The Effect of IM156 on B-Cell Activation

Preclinical studies have demonstrated that IM156 effectively suppresses B-cell activation both in vitro and in animal models of autoimmune disease.

In Vitro Data

In vitro studies on murine spleen B-cells stimulated with the Toll-like receptor 9 (TLR9) agonist CpG oligodeoxynucleotide (CpG-ODN) have shown that IM156 inhibits key aspects of B-cell activation.

ParameterEffect of IM156Source
Mitochondrial Oxidative PhosphorylationInhibited[2][3]
Cell Cycle ProgressionInhibited[2][3]
Plasmablast DifferentiationInhibited[2][3]
Activation Marker LevelsInhibited[2][3]
Mitochondrial Membrane PotentialSuppressed[2][3]
In Vivo Data

The efficacy of IM156 has been evaluated in the NZB/W F1 mouse model, which spontaneously develops a lupus-like autoimmune disease.

ParameterEffect of IM156 TreatmentSource
Overall SurvivalSignificantly Increased[2][3]
GlomerulonephritisReduced[2][3]
B-cell ActivationInhibited[2][3]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the effect of IM156 on B-cell activation.

Murine Spleen B-Cell Isolation and In Vitro Stimulation

Objective: To isolate primary murine B-cells and stimulate their activation in vitro.

Protocol:

  • Spleen Harvest: Euthanize C57BL/6 mice and aseptically remove the spleen.

  • Cell Suspension Preparation: Gently mash the spleen through a 70 µm cell strainer to create a single-cell suspension in RPMI-1640 medium.

  • Red Blood Cell Lysis: Treat the cell suspension with ACK lysis buffer (0.15 M NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA) to remove red blood cells.

  • B-Cell Enrichment: Isolate B-cells using a negative selection kit (e.g., a magnetic-activated cell sorting (MACS) B-cell isolation kit) to achieve a purity of >95% CD19+ cells.

  • Cell Culture and Stimulation: Culture the purified B-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 2-mercaptoethanol.

  • Stimulation: Add CpG-ODN 1826 to a final concentration of 1-5 µg/mL to stimulate B-cell activation via TLR9.

  • IM156 Treatment: Concurrently treat the stimulated cells with varying concentrations of IM156 or vehicle control.

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 24-72 hours, depending on the downstream assay.

Flow Cytometry Analysis of B-Cell Activation Markers

Objective: To quantify the expression of activation markers on the surface of B-cells.

Protocol:

  • Cell Harvesting: After the stimulation period, harvest the B-cells and wash them with FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

  • Fc Block: Incubate the cells with an Fc receptor blocking antibody (e.g., anti-CD16/32) to prevent non-specific antibody binding.

  • Surface Staining: Stain the cells with fluorochrome-conjugated antibodies against B-cell and activation markers (e.g., anti-CD19, anti-CD69, anti-CD86) for 30 minutes at 4°C in the dark.

  • Viability Staining: Include a viability dye (e.g., 7-AAD or a fixable viability stain) to exclude dead cells from the analysis.

  • Washing: Wash the cells twice with FACS buffer.

  • Data Acquisition: Acquire the samples on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single, CD19+ B-cells and quantify the percentage of cells expressing CD69 and CD86, as well as the median fluorescence intensity (MFI).

Measurement of Mitochondrial Membrane Potential

Objective: To assess the effect of IM156 on the mitochondrial membrane potential of activated B-cells.

Protocol:

  • Cell Preparation: Prepare stimulated and IM156-treated B-cells as described in Protocol 1.

  • Dye Loading: Incubate the cells with a potentiometric dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) at a final concentration of 20-100 nM for 20-30 minutes at 37°C.

  • Washing: Gently wash the cells with pre-warmed PBS or cell culture medium.

  • Data Acquisition: Analyze the cells immediately by flow cytometry, detecting the TMRE signal in the appropriate fluorescence channel (e.g., PE).

  • Data Analysis: Quantify the MFI of TMRE in the live B-cell population. A decrease in MFI indicates a reduction in mitochondrial membrane potential.

In Vivo Studies in the NZB/W F1 Lupus Mouse Model

Objective: To evaluate the therapeutic efficacy of IM156 in a spontaneous model of systemic lupus erythematosus.

Protocol:

  • Animal Model: Use female NZB/W F1 mice, which spontaneously develop an autoimmune disease resembling human SLE.

  • Treatment Groups: Divide the mice into a control group receiving vehicle and a treatment group receiving IM156.

  • Dosing: Administer IM156 or vehicle daily via oral gavage, starting at an age when disease signs typically begin to appear (e.g., 18-20 weeks).

  • Monitoring: Monitor the mice regularly for signs of disease, including proteinuria (using urine dipsticks), body weight, and overall health.

  • Serum Analysis: Collect blood samples periodically to measure levels of autoantibodies (e.g., anti-dsDNA antibodies) by ELISA.

  • Histopathology: At the end of the study, euthanize the mice and collect kidneys for histological analysis to assess the severity of glomerulonephritis.

  • Survival Analysis: Record the lifespan of the mice in each group to determine the effect of IM156 on overall survival.

Signaling Pathways and Experimental Workflows

B-Cell Activation Signaling Pathway and IM156 Inhibition

B-cell activation via TLR9, stimulated by CpG-ODN, initiates a signaling cascade that leads to the activation of transcription factors like NF-κB. This, in turn, drives the expression of genes involved in cell proliferation, differentiation, and survival. This entire process is highly energy-dependent and relies on a metabolic shift towards oxidative phosphorylation to meet the increased demand for ATP. IM156 intervenes by inhibiting mitochondrial complex I, thereby disrupting the electron transport chain and reducing ATP production. This metabolic suppression curtails the downstream effector functions of activated B-cells.

B-Cell Activation Pathway and IM156 Inhibition.
Experimental Workflow for Evaluating IM156

The preclinical evaluation of IM156's effect on B-cell activation typically follows a workflow that progresses from in vitro mechanistic studies to in vivo efficacy testing in a relevant disease model.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies B_cell_isolation Isolate Murine Spleen B-Cells Stimulation Stimulate with CpG-ODN B_cell_isolation->Stimulation Treatment_invitro Treat with IM156 Stimulation->Treatment_invitro Assays_invitro Assess Activation Markers, Proliferation, Mitochondrial Function Treatment_invitro->Assays_invitro Mouse_model NZB/W F1 Lupus Mouse Model Assays_invitro->Mouse_model Informs In Vivo Dosing Treatment_invivo Administer IM156 Orally Mouse_model->Treatment_invivo Monitoring Monitor Disease Progression (Proteinuria, Autoantibodies) Treatment_invivo->Monitoring Endpoint Analyze Survival and Kidney Histopathology Monitoring->Endpoint

References

Preclinical Research on Lixumistat for Glioblastoma Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lixumistat (IM156), a novel biguanide derivative, is an investigational inhibitor of Protein Complex 1 (PC1) of the mitochondrial electron transport chain, targeting the oxidative phosphorylation (OXPHOS) pathway. This pathway is increasingly recognized as a critical dependency for tumor growth and proliferation, particularly in aggressive and treatment-resistant cancers like glioblastoma multiforme (GBM). Lixumistat has demonstrated robust in vitro activity and in vivo efficacy in preclinical models of various cancers, including glioblastoma, and has received Orphan Drug Designation from the FDA for the treatment of GBM.[1][2][3] This technical guide provides a comprehensive overview of the available preclinical research on a closely related biguanide, HL156A, in the context of glioblastoma, offering insights into its mechanism of action, experimental validation, and therapeutic potential. The data presented here is primarily derived from a key study by Choi J, et al. (2016) in Oncotarget, which investigated the effects of HL156A, a biguanide with improved pharmacokinetics, on glioblastoma tumorspheres (TSs).[1][4][5]

Core Mechanism of Action: Targeting Oxidative Phosphorylation

Lixumistat and related biguanides exert their anti-cancer effects by inhibiting mitochondrial respiration, specifically by targeting Complex I of the electron transport chain. This leads to a reduction in oxidative phosphorylation (OXPHOS), the primary process for ATP generation in many cancer cells.[1] The inhibition of OXPHOS creates a state of energetic stress within the tumor cells, disrupting their homeostasis and ability to proliferate.[1] In glioblastoma, this metabolic reprogramming away from OXPHOS has been shown to inhibit key features of tumor progression, including stemness and invasion.[1][4]

dot

Lixumistat Lixumistat (HL156A) Mitochondrion Mitochondrion Lixumistat->Mitochondrion Enters ETC_Complex_I Electron Transport Chain Complex I (PC1) Lixumistat->ETC_Complex_I Inhibits OXPHOS Oxidative Phosphorylation (OXPHOS) Lixumistat->OXPHOS Inhibits ETC_Complex_I->OXPHOS Drives ETC_Complex_I->OXPHOS ATP_Production ATP Production OXPHOS->ATP_Production Leads to OXPHOS->ATP_Production Energetic_Stress Energetic Stress OXPHOS->Energetic_Stress Reduction leads to GBM_Stemness Glioblastoma Stemness Energetic_Stress->GBM_Stemness Reduces Invasion Tumor Invasion Energetic_Stress->Invasion Reduces Tumor_Growth Tumor Growth & Proliferation GBM_Stemness->Tumor_Growth Promotes Invasion->Tumor_Growth Promotes

Caption: Mechanism of Action of Lixumistat (HL156A) in Glioblastoma.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from the preclinical evaluation of HL156A in glioblastoma models.

Table 1: In Vitro Efficacy of HL156A on Glioblastoma Tumorspheres (GBM TSs)
ParameterControlHL156A (15 µM)Temozolomide (TMZ) (500 µM)HL156A (15 µM) + TMZ (500 µM)
Neurosphere Formation (%) 100~70~80~40
CD133+ Population (%) 100ReducedReducedSignificantly Reduced
Invasion Distance (µm) ~250~200~180~100
ATP Level (%) 100DecreasedDecreasedMost Prominently Decreased
¹⁸F-FDG Uptake (%) 100Markedly DecreasedMarkedly DecreasedMost Prominently Decreased
Oxygen Consumption Rate (OCR) (%) 100DecreasedDecreasedMost Prominently Decreased

Data are estimations based on graphical representations in Choi J, et al. (2016) Oncotarget.[1]

Table 2: In Vivo Efficacy of HL156A in an Orthotopic Glioblastoma Xenograft Model
Treatment GroupMedian Survival (days)
Control ~30
HL156A (35 mg/kg) ~35
TMZ (30 mg/kg) ~40
HL156A (45 mg/kg) + TMZ (30 mg/kg) > 50

Data are estimations based on graphical representations in Choi J, et al. (2016) Oncotarget.[1]

Detailed Experimental Protocols

Cell Culture and Tumorsphere Formation Assay
  • Cell Lines: Patient-derived glioblastoma stem-like cells (GSCs), such as GSC11, were used.

  • Culture Medium: Cells were cultured in neurobasal medium supplemented with N2, B27, human recombinant bFGF, and EGF.

  • Neurosphere Formation Assay: Single cells were plated in 96-well plates at a density of 1 cell/well. After 10-14 days, the number of neurospheres formed was counted. For drug treatment studies, HL156A (15 µM) and/or TMZ (500 µM) were added to the culture medium.[1]

dot

Start Start: Single GSC suspension Plating Plate single cells in 96-well plates Start->Plating Treatment Add Treatment Groups: - Control - HL156A (15 µM) - TMZ (500 µM) - Combination Plating->Treatment Incubation Incubate for 10-14 days Treatment->Incubation Counting Count neurospheres Incubation->Counting Analysis Analyze reduction in sphere formation Counting->Analysis

Caption: Workflow for the Neurosphere Formation Assay.

3D Collagen Matrix Invasion Assay
  • Matrix Preparation: A 3D collagen matrix was prepared to mimic the brain extracellular environment.

  • Spheroid Embedding: Glioblastoma tumorspheres were embedded within the collagen matrix.

  • Treatment: The matrix was treated with HL156A (15 µM) and/or TMZ (500 µM).

  • Imaging and Analysis: The invasion of cells from the spheroid into the surrounding matrix was monitored and quantified over time using microscopy. The invasion distance was measured from the edge of the spheroid to the leading edge of invading cells.[1][4]

Metabolic Assays
  • ATP Measurement: Cellular ATP levels were measured using a commercially available ATP assay kit according to the manufacturer's instructions after treatment with HL156A and/or TMZ.

  • ¹⁸F-FDG Uptake: Glucose uptake was assessed by measuring the uptake of the radiolabeled glucose analog ¹⁸F-FDG.

  • Oxygen Consumption Rate (OCR): OCR was measured using a Seahorse XF Analyzer to determine the rate of mitochondrial respiration. Cells were treated with the respective drugs prior to the assay.[1]

Orthotopic Xenograft Mouse Model
  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) were used.

  • Cell Implantation: Luciferase-expressing GSC11 tumorspheres were stereotactically implanted into the brains of the mice.

  • Treatment Regimen: Treatment was initiated after tumor establishment, confirmed by bioluminescence imaging. Mice were treated with vehicle control, HL156A (35 mg/kg or 45 mg/kg), TMZ (30 mg/kg), or a combination of HL156A and TMZ.

  • Monitoring and Endpoint: Tumor growth was monitored by bioluminescence imaging. The primary endpoint was animal survival.[1]

dot

Start Start: Immunocompromised Mice Implantation Stereotactic implantation of Luciferase-GSC11 tumorspheres Start->Implantation Tumor_Establishment Monitor tumor growth (Bioluminescence) Implantation->Tumor_Establishment Treatment_Groups Randomize into Treatment Groups: - Control - HL156A - TMZ - Combination Tumor_Establishment->Treatment_Groups Treatment Administer treatment Treatment_Groups->Treatment Monitoring Monitor tumor progression & - animal survival Treatment->Monitoring Endpoint Endpoint: Survival Analysis Monitoring->Endpoint

Caption: In Vivo Orthotopic Xenograft Experimental Workflow.

Signaling Pathway Analysis

While Lixumistat is known to be an AMPK agonist, the study on HL156A in glioblastoma tumorspheres did not consistently observe the activation of AMPK or subsequent inhibition of the mTOR pathway.[1] This suggests that the primary anti-tumor effects in this context are driven by the direct metabolic consequences of OXPHOS inhibition rather than the canonical AMPK-mTOR signaling axis. The key observed effects were a decrease in ATP levels, reduced glucose uptake, and a lower oxygen consumption rate, all indicative of a significant metabolic perturbation and induction of energetic stress.[1]

dot

HL156A HL156A OXPHOS OXPHOS Inhibition HL156A->OXPHOS AMPK AMPK Pathway HL156A->AMPK Inconsistent Activation ATP Decreased ATP OXPHOS->ATP FDG_Uptake Decreased Glucose Uptake (¹⁸F-FDG) OXPHOS->FDG_Uptake OCR Decreased Oxygen Consumption (OCR) OXPHOS->OCR Metabolic_Stress Metabolic Stress ATP->Metabolic_Stress FDG_Uptake->Metabolic_Stress OCR->Metabolic_Stress Stemness_Invasion Reduced Stemness & Invasion Metabolic_Stress->Stemness_Invasion mTOR mTOR Pathway AMPK->mTOR No Consistent Inhibition

Caption: Observed Metabolic Effects of HL156A in Glioblastoma.

Conclusion and Future Directions

The preclinical data for the biguanide HL156A, a compound with similar mechanisms to Lixumistat, demonstrates significant anti-tumor activity against glioblastoma, particularly when used in combination with the standard-of-care chemotherapy, temozolomide. The inhibition of oxidative phosphorylation by this class of drugs leads to profound metabolic stress in glioblastoma cells, resulting in reduced stemness and invasive properties in vitro and a significant survival benefit in vivo.[1][4] These findings provide a strong rationale for the continued clinical development of Lixumistat for the treatment of glioblastoma. Future preclinical research should focus on elucidating the precise molecular determinants of sensitivity to OXPHOS inhibition in different glioblastoma subtypes and exploring rational combination strategies with other targeted therapies and immunotherapies. Further investigation into the impact of Lixumistat on the tumor microenvironment and its potential to overcome therapeutic resistance is also warranted.

References

Methodological & Application

Application Notes and Protocols for IM156 In Vivo Studies in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo use of IM156, a potent and selective inhibitor of mitochondrial protein complex I (PC1) of the oxidative phosphorylation (OXPHOS) pathway. This document outlines the optimal dosage, administration protocols, and relevant signaling pathways for designing and executing preclinical studies in mouse models. The provided information is intended to facilitate research in oncology, fibrosis, and other diseases where targeting cellular metabolism is a promising therapeutic strategy.

Introduction to IM156

IM156 is a novel biguanide that acts as a powerful inhibitor of OXPHOS by targeting PC1. This inhibition leads to a decrease in cellular respiration and ATP production, which can be particularly effective against cancer cells and other pathological cell types that are highly dependent on mitochondrial metabolism.[1][2][3] As a result of its mechanism, IM156 also activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[4] Preclinical studies have demonstrated the in vivo efficacy of IM156 in various disease models, including solid tumors, lymphoma, and pulmonary fibrosis.[2][4]

IM156 Signaling Pathway

IM156 exerts its cellular effects by directly inhibiting Protein Complex I (PC1) of the mitochondrial electron transport chain. This disruption of oxidative phosphorylation (OXPHOS) leads to a reduction in ATP synthesis and an increase in the AMP/ATP ratio. The elevated AMP levels subsequently activate AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism. Activated AMPK then initiates downstream signaling cascades that promote catabolic processes to generate ATP while inhibiting anabolic pathways that consume ATP, ultimately impacting cell growth and proliferation.

IM156_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol PC1 Protein Complex I ETC Complex I Complex II Complex III Complex IV ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis ADP_AMP ADP/AMP ATP->ADP_AMP Hydrolysis AMPK AMPK ADP_AMP->AMPK Activation IM156 IM156 IM156->PC1 Inhibition Downstream Downstream Effects (e.g., Inhibition of Anabolism, Promotion of Catabolism) AMPK->Downstream

Caption: IM156 inhibits Protein Complex I, leading to AMPK activation.

Quantitative Data Summary

The following table summarizes the dosages and administration routes of IM156 used in various in vivo mouse studies.

Mouse StrainDisease ModelIM156 Dosage (mg/kg)Administration RouteDosing ScheduleVehicleReference
BALB/cPharmacokinetics/Tissue Distribution15 and 60Oral GavageEvery other dayWater[4]
C57BL/6Bleomycin-induced Pulmonary Fibrosis10 and 30Oral GavageOnce dailyWater[4]
NZB/W F1Systemic Lupus ErythematosusNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
VariousAdvanced Solid Tumors (Human Xenografts)15 - 30 (efficacious range in preclinical models)OralNot SpecifiedNot Specified[4]

Experimental Protocols

Materials
  • IM156 (powder)

  • Vehicle: Sterile water for injection or 0.5% methylcellulose in sterile water

  • Gavage needles (20-22 gauge, 1.5-2 inches with a rounded tip)

  • Syringes (1 mL)

  • Animal balance

  • Appropriate mouse strain for the disease model

Preparation of IM156 Solution
  • Vehicle Selection: IM156 is soluble in water.[4] For suspension formulations, 0.5% methylcellulose can be used as a vehicle.

  • Calculation of Concentration:

    • Determine the required dose in mg/kg.

    • Weigh the mice to determine the average body weight.

    • Calculate the total volume to be administered per mouse (typically 100-250 µL for oral gavage).[4]

    • Calculate the required concentration of the dosing solution (mg/mL).

    • Example: For a 20g mouse receiving a 30 mg/kg dose in 200 µL:

      • Dose per mouse = 30 mg/kg * 0.02 kg = 0.6 mg

      • Concentration = 0.6 mg / 0.2 mL = 3 mg/mL

  • Preparation:

    • Weigh the required amount of IM156 powder.

    • In a sterile container, add the vehicle to the powder.

    • Vortex or sonicate until the powder is completely dissolved or a homogenous suspension is formed.

    • Prepare the formulation fresh weekly.[4]

Animal Handling and Dosing Procedure
  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

  • Restraint: Properly restrain the mouse to ensure its safety and the accuracy of the administration.

  • Oral Gavage Technique:

    • Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it reaches the stomach.

    • Gently insert the gavage needle into the mouth and advance it along the hard palate towards the esophagus. The needle should pass with minimal resistance. Do not force the needle.

    • Once the needle is in place, slowly administer the calculated volume of the IM156 solution.

    • Carefully withdraw the needle.

    • Monitor the animal for any signs of distress immediately after the procedure.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo efficacy study of IM156 in a mouse tumor model.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase acclimatization Animal Acclimatization (1 week) tumor_implantation Tumor Cell Implantation (e.g., subcutaneous) acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring (to desired size) tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_initiation IM156/Vehicle Administration (e.g., daily oral gavage) randomization->treatment_initiation monitoring Monitor Body Weight, Tumor Size, and Clinical Signs treatment_initiation->monitoring endpoint Endpoint Reached (e.g., tumor size limit, study duration) monitoring->endpoint euthanasia Euthanasia and Tissue Collection endpoint->euthanasia analysis Data Analysis (e.g., tumor growth inhibition, histopathology, biomarker analysis) euthanasia->analysis

Caption: A typical workflow for in vivo IM156 efficacy studies.

Conclusion

The provided application notes offer a detailed framework for conducting in vivo studies with IM156 in mouse models. The optimal dosage of IM156 can range from 10 to 60 mg/kg administered orally, with the specific dose and schedule dependent on the disease model and experimental design. Adherence to proper preparation and administration protocols is crucial for obtaining reliable and reproducible results. These guidelines, in conjunction with the summarized data and visual aids, should empower researchers to effectively utilize IM156 in their preclinical investigations.

References

Lixumistat (IM156) Administration Protocols for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro use of Lixumistat (also known as IM156), a potent and selective inhibitor of mitochondrial Complex I of the oxidative phosphorylation (OXPHOS) pathway. Lixumistat has demonstrated significant anti-cancer activity in various preclinical models, making it a compound of interest for cancer research and drug development.

Introduction

Lixumistat is an investigational biguanide that targets the OXPHOS pathway, a critical process for energy generation in cancer cells.[1][2] By inhibiting Protein Complex 1 (PC1), Lixumistat disrupts mitochondrial respiration, leading to decreased ATP production and increased reliance on glycolysis.[3][4][5] This metabolic shift can induce apoptosis and inhibit cell proliferation in cancer cells that are highly dependent on OXPHOS for survival.[6] Preclinical studies have shown Lixumistat's robust in vitro activity against a range of cancers, including pancreatic ductal adenocarcinoma (PDAC), glioblastoma multiforme (GBM), gastric cancer, lymphoma, and lung cancer.[1][7]

Data Presentation

ParameterValueCell Line/ContextSource
In Vitro Concentration Range 10 µM, 30 µM, 50 µMRat Peritoneal Mesothelial CellsSelleck Chemicals
Solubility in DMSO 63 mg/mL (199.81 mM)N/ASelleck Chemicals

Note: Researchers should perform their own dose-response experiments to determine the optimal concentration of Lixumistat for their specific cell line and experimental conditions.

Signaling Pathway and Experimental Workflow

Lixumistat's Mechanism of Action

Lixumistat targets and inhibits Complex I of the mitochondrial electron transport chain. This inhibition leads to a cascade of downstream effects, ultimately impacting cancer cell survival and proliferation.

Lixumistat_Pathway cluster_Mitochondrion Mitochondrion cluster_Cellular_Effects Cellular Effects Lixumistat Lixumistat Complex_I Complex I (NADH Dehydrogenase) Lixumistat->Complex_I Inhibits ETC Electron Transport Chain Complex_I->ETC ATP ATP ROS Reactive Oxygen Species (ROS) Complex_I->ROS Increased Production ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Drives ATP_Synthase->ATP Produces AMPK AMPK ATP->AMPK Decreased ATP/AMP ratio activates Glycolysis Glycolysis ATP->Glycolysis Upregulation to compensate for ATP loss Apoptosis Apoptosis ROS->Apoptosis Induces mTOR mTOR AMPK->mTOR Inhibits Proliferation Cell Proliferation & Growth mTOR->Proliferation Promotes mTOR->Glycolysis Regulates Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis A Prepare Lixumistat Stock Solution (in DMSO) D Treat Cells with Varying Concentrations of Lixumistat A->D B Culture Cancer Cell Line of Interest C Seed Cells into Multi-well Plates B->C C->D E Incubate for Desired Time Period (e.g., 24, 48, 72 hours) D->E F Cell Viability Assay (e.g., MTT, CellTiter-Glo) E->F G Apoptosis Assay (e.g., Annexin V, Caspase Activity) E->G H Metabolic Assays (e.g., ATP Levels, ROS Production) E->H I Western Blotting (e.g., for signaling proteins) E->I

References

Application Notes and Protocols for Investigating Metabolic Reprogramming in Tumor Cells Using IM156

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing IM156, a potent inhibitor of mitochondrial Complex I, to investigate metabolic reprogramming in tumor cells. Detailed protocols for key in vitro and in vivo experiments are provided, along with data presentation guidelines and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to IM156 and Metabolic Reprogramming in Cancer

Cancer cells exhibit profound metabolic alterations, often termed "metabolic reprogramming," to sustain their rapid proliferation and survival. A key feature of this reprogramming is a shift in energy production pathways. While many cancer cells rely on aerobic glycolysis (the Warburg effect), a subset, particularly those that are drug-resistant, become heavily dependent on oxidative phosphorylation (OXPHOS) for their energy and biosynthetic needs.[1][2]

IM156 is an orally administered small molecule belonging to the biguanide class of drugs.[2] It is a potent inhibitor of Protein Complex I (PC1) of the mitochondrial electron transport chain, a critical component of OXPHOS.[3][4][5] By inhibiting PC1, IM156 disrupts mitochondrial respiration, leading to a decrease in ATP production and the activation of the cellular energy sensor, AMP-activated protein kinase (AMPK).[3][6] Activated AMPK, in turn, modulates downstream signaling pathways, most notably inhibiting the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation.[3][4] Preclinical studies have demonstrated the anti-cancer efficacy of IM156 in various tumor models, including glioblastoma, gastric cancer, and EGFR-mutated lung cancer, with particular promise in treating drug-resistant tumors.[2][4]

Data Presentation

In Vitro Efficacy of IM156
Cell LineCancer TypeIC50 (µM)Reference
WI-38Lung Fibroblast (Human)14.7 ± 0.1[3]

Note: Data for specific cancer cell lines are not yet publicly available in the reviewed literature. The data from WI-38 human pulmonary fibroblasts is provided as a reference for the in vitro potency of IM156.

In Vivo Efficacy of IM156
Tumor ModelHostTreatment RegimenTumor Growth Inhibition (%)Reference
Bleomycin-induced pulmonary fibrosisMouse10 mg/kg, oral gavage, dailyData not available[3]
Bleomycin-induced pulmonary fibrosisMouse30 mg/kg, oral gavage, dailySignificant attenuation of lung fibrosis[3]

Note: Specific quantitative data on tumor growth inhibition in cancer xenograft models are not yet publicly available in the reviewed literature. The provided data from a pulmonary fibrosis model demonstrates the in vivo activity and dosing of IM156.

Signaling Pathways and Experimental Workflows

IM156 Mechanism of Action

IM156_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm ETC Electron Transport Chain PC1 Protein Complex I OXPHOS Oxidative Phosphorylation PC1->OXPHOS ATP_prod ATP Production OXPHOS->ATP_prod AMPK AMPK IM156 IM156 IM156->PC1 Inhibition pAMPK p-AMPK (Active) AMPK->pAMPK Activation mTOR mTOR Pathway pAMPK->mTOR Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth ProteinSynth Protein Synthesis mTOR->ProteinSynth

Caption: IM156 inhibits mitochondrial Complex I, leading to AMPK activation and mTOR inhibition.

Experimental Workflow for In Vitro Studies

In_Vitro_Workflow cluster_Preparation Preparation cluster_Assays Assays cluster_Analysis Data Analysis CellCulture Culture Tumor Cells Viability Cell Viability Assay (e.g., MTT) CellCulture->Viability Metabolism Metabolic Analysis (Seahorse Assay) CellCulture->Metabolism Signaling Western Blot Analysis CellCulture->Signaling IM156_prep Prepare IM156 Stock Solution IM156_prep->Viability IM156_prep->Metabolism IM156_prep->Signaling IC50 IC50 Determination Viability->IC50 OCR_ECAR OCR & ECAR Analysis Metabolism->OCR_ECAR Protein Protein Expression Analysis Signaling->Protein

Caption: Workflow for in vitro evaluation of IM156 on tumor cells.

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow cluster_Model Model Development cluster_Treatment Treatment cluster_Evaluation Evaluation Implantation Implant Tumor Cells into Immunocompromised Mice TumorGrowth Monitor Tumor Growth Implantation->TumorGrowth Grouping Randomize Mice into Control & Treatment Groups TumorGrowth->Grouping Dosing Administer IM156 or Vehicle Grouping->Dosing TumorVolume Measure Tumor Volume and Body Weight Dosing->TumorVolume Endpoint Endpoint Analysis: Tumor Excision, Western Blot, Histology, Metabolomics TumorVolume->Endpoint

Caption: Workflow for in vivo evaluation of IM156 in a xenograft model.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of IM156 on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • IM156

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • IM156 Treatment: Prepare serial dilutions of IM156 in complete medium from a concentrated stock solution in DMSO. The final DMSO concentration should be less than 0.1%. Replace the medium in each well with 100 µL of medium containing the desired concentration of IM156. Include vehicle control wells (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Seahorse XF Analyzer Metabolic Flux Assay

This protocol measures the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

Materials:

  • Cancer cell line of interest

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • IM156

  • Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density for the specific cell line. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate the plate at 37°C in a non-CO2 incubator.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Compound Loading: Load the injector ports of the sensor cartridge with IM156 and other compounds for the mitochondrial stress test (e.g., Port A: IM156 or vehicle, Port B: Oligomycin, Port C: FCCP, Port D: Rotenone/Antimycin A).

  • Seahorse Assay: Calibrate the sensor cartridge and run the assay on the Seahorse XF Analyzer according to the manufacturer's instructions.

  • Data Analysis: Analyze the OCR and ECAR data to determine the effect of IM156 on basal respiration, ATP production, maximal respiration, and glycolysis.

Western Blot Analysis for AMPK Pathway Activation

This protocol is for detecting the phosphorylation of AMPK and its downstream targets.

Materials:

  • Cancer cell line of interest

  • IM156

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPK (Thr172), anti-AMPK, anti-p-mTOR, anti-mTOR, anti-p-ACC, anti-ACC)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with IM156 at the desired concentration and time. Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of IM156.

Materials:

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., nude or SCID)

  • Matrigel (optional)

  • IM156

  • Vehicle control (e.g., water)

  • Calipers

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume using calipers 2-3 times per week. The formula (Length x Width^2)/2 is commonly used to calculate tumor volume.

  • Randomization and Treatment: When tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer IM156 (e.g., 10-30 mg/kg) or vehicle daily via oral gavage.[3] Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a maximum allowed size. At the endpoint, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor volumes and weights between the treatment and control groups to determine the tumor growth inhibition. Further analysis of the tumor tissue can be performed via histology, western blotting, or metabolomics.

Conclusion

IM156 is a promising therapeutic agent that targets the metabolic vulnerability of OXPHOS-dependent cancer cells. The protocols and information provided in these application notes offer a framework for researchers to investigate the effects of IM156 on tumor cell metabolism and to evaluate its preclinical efficacy. Further studies are warranted to establish a broader profile of its activity in various cancer types and to elucidate the full spectrum of its downstream signaling effects.

References

Application Notes and Protocols: IM156 in Combination with Gemcitabine for Pancreatic Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited therapeutic options and a high degree of intrinsic and acquired resistance to standard-of-care chemotherapy, such as gemcitabine.[1][2] Gemcitabine, a nucleoside analog, functions by inhibiting DNA synthesis, but its efficacy is often short-lived due to the development of resistance.[1][3] A growing body of evidence suggests that metabolic reprogramming, particularly a reliance on oxidative phosphorylation (OXPHOS), is a key mechanism of gemcitabine resistance in pancreatic cancer.[4][5]

IM156 (also known as Lixumistat) is a novel and potent inhibitor of mitochondrial complex I, a key component of the electron transport chain, thereby blocking OXPHOS.[6][7] By targeting the metabolic vulnerability of gemcitabine-resistant pancreatic cancer cells, the combination of IM156 and gemcitabine presents a promising therapeutic strategy to overcome chemoresistance and improve treatment outcomes.[4][6]

These application notes provide a comprehensive overview of the scientific rationale and preclinical data supporting the combination of an OXPHOS inhibitor with gemcitabine, along with detailed protocols for in vitro and in vivo studies to evaluate the efficacy of IM156 in combination with gemcitabine for pancreatic cancer research.

Scientific Rationale for Combination Therapy

Gemcitabine-resistant pancreatic cancer cells often exhibit a metabolic shift towards increased reliance on OXPHOS for energy production and survival.[4][5] This metabolic adaptation allows them to withstand the cytotoxic effects of gemcitabine. IM156, by inhibiting OXPHOS, is hypothesized to re-sensitize these resistant cells to gemcitabine-induced apoptosis.[4][7] The proposed mechanism of synergy is twofold: gemcitabine induces cellular stress and DNA damage, while IM156 simultaneously cripples the cell's ability to generate the necessary energy to repair this damage and survive, leading to enhanced cell death.

A Phase 1b clinical trial (COMBAT-PC; NCT05497778) is currently evaluating the safety and efficacy of IM156 in combination with gemcitabine and nab-paclitaxel in patients with metastatic pancreatic cancer.[6][8] Preliminary data from this trial have shown encouraging clinical activity, with a high disease control rate.[9][10][11]

Data Presentation

While specific preclinical data on the combination of IM156 and gemcitabine is not yet publicly available, studies with other OXPHOS inhibitors, such as phenformin, in combination with gemcitabine in pancreatic cancer provide a strong rationale and expected outcomes for this therapeutic strategy.[4] The following tables summarize representative data from such studies. Researchers should note that this data is illustrative and they must generate their own data for the specific combination of IM156 and gemcitabine.

Table 1: In Vitro Cytotoxicity of an OXPHOS Inhibitor and Gemcitabine in Pancreatic Cancer Cell Lines

Cell LineTreatmentIC50 (µM)
PANC-1 Gemcitabine48.55 ± 2.30[12]
PhenforminData to be determined
Gemcitabine + PhenforminData to be determined
MIA PaCa-2 Gemcitabine25.00 ± 0.47[12]
PhenforminData to be determined
Gemcitabine + PhenforminData to be determined
BxPC-3 GemcitabineData to be determined
PhenforminData to be determined
Gemcitabine + PhenforminData to be determined

IC50 values for gemcitabine are representative and can vary between studies. IC50 values for phenformin and the combination would need to be experimentally determined.

Table 2: Synergy Analysis of an OXPHOS Inhibitor and Gemcitabine Combination

Cell LineDrug Ratio (Gemcitabine:Phenformin)Combination Index (CI)Synergy/Antagonism
High OXPHOS PDAC cells To be determined< 1Synergistic[4]
Low OXPHOS PDAC cells To be determined> 1Not Synergistic[4]

The combination of phenformin and gemcitabine has been shown to be synergistic specifically in high OXPHOS pancreatic cancer cells.[4]

Table 3: In Vivo Tumor Growth Inhibition in a Pancreatic Cancer Xenograft Model

Treatment GroupTumor Volume Reduction (%)
Vehicle Control0
GemcitabineTo be determined
PhenforminTo be determined
Gemcitabine + PhenforminSignificantly greater than single agents[4]

Phenformin has been shown to cooperate with gemcitabine in high OXPHOS tumors in orthotopic mouse models.[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of IM156 and gemcitabine, alone and in combination, on pancreatic cancer cell lines.

Materials:

  • Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, BxPC-3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • IM156 and Gemcitabine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of IM156 and gemcitabine in complete culture medium.

  • Treat the cells with varying concentrations of IM156, gemcitabine, or the combination for 48-72 hours. Include a vehicle-treated control group.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13][14]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Measure the absorbance at 570 nm using a microplate reader.[15]

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine the IC50 values for each drug and the combination using a dose-response curve.

  • To assess synergy, calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by IM156 and gemcitabine treatment using flow cytometry.

Materials:

  • Pancreatic cancer cells

  • IM156 and Gemcitabine

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with IM156, gemcitabine, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.

  • Harvest the cells, including both adherent and floating cells, and wash with cold PBS.[16][17]

  • Resuspend the cell pellet in 1X Binding Buffer.[16]

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[18][19]

  • Incubate the cells in the dark at room temperature for 15 minutes.[19]

  • Analyze the stained cells by flow cytometry within one hour.[18]

  • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[16]

Western Blot Analysis of Signaling Pathways

This protocol is for examining the effect of IM156 and gemcitabine on key signaling proteins involved in cell survival and metabolism.

Materials:

  • Pancreatic cancer cells

  • IM156 and Gemcitabine

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-p-AKT, anti-AKT, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Treat cells with IM156, gemcitabine, or the combination for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[20]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[20]

  • Incubate the membrane with primary antibodies overnight at 4°C.[21][22]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[23]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[20]

  • Quantify the band intensities and normalize to the loading control.

In Vivo Pancreatic Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous pancreatic cancer xenograft model to evaluate the in vivo efficacy of the IM156 and gemcitabine combination.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Pancreatic cancer cells

  • Matrigel (optional)

  • IM156 and Gemcitabine formulations for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject pancreatic cancer cells (e.g., 1-5 x 10^6 cells in PBS or mixed with Matrigel) into the flank of each mouse.[24]

  • Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = (length x width^2)/2).[2]

  • When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment groups (e.g., vehicle control, IM156 alone, gemcitabine alone, and IM156 + gemcitabine).[25]

  • Administer the treatments according to a predetermined schedule and dosage. Gemcitabine is typically administered intraperitoneally, while IM156 is orally bioavailable.[7][24]

  • Monitor tumor volume and body weight of the mice throughout the study.[2]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Compare tumor growth inhibition between the different treatment groups.

Visualization of Signaling Pathways and Workflows

G cluster_0 Gemcitabine Action cluster_1 IM156 Action Gemcitabine Gemcitabine DNA_Synthesis_Inhibition DNA Synthesis Inhibition Gemcitabine->DNA_Synthesis_Inhibition DNA_Damage DNA Damage DNA_Synthesis_Inhibition->DNA_Damage Apoptosis_Gem Apoptosis DNA_Damage->Apoptosis_Gem Synergistic_Apoptosis Synergistic Apoptosis Apoptosis_Gem->Synergistic_Apoptosis IM156 IM156 Mitochondrial_Complex_I Mitochondrial Complex I IM156->Mitochondrial_Complex_I OXPHOS_Inhibition OXPHOS Inhibition Mitochondrial_Complex_I->OXPHOS_Inhibition ATP_Depletion ATP Depletion OXPHOS_Inhibition->ATP_Depletion AMPK_Activation AMPK Activation ATP_Depletion->AMPK_Activation mTOR_Inhibition mTOR Inhibition AMPK_Activation->mTOR_Inhibition Apoptosis_IM156 Apoptosis mTOR_Inhibition->Apoptosis_IM156 Apoptosis_IM156->Synergistic_Apoptosis

Caption: Proposed mechanism of synergistic action between IM156 and gemcitabine.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Pancreatic Cancer Cell Culture Treatment Treat with IM156, Gemcitabine, or Combination Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (Signaling Pathways) Treatment->Western_Blot Data_Analysis IC50, Synergy (CI), Apoptosis %, Protein Levels Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Xenograft_Model Establish Pancreatic Cancer Xenograft Model Drug_Administration Administer IM156 and/or Gemcitabine Xenograft_Model->Drug_Administration Tumor_Monitoring Monitor Tumor Growth and Body Weight Drug_Administration->Tumor_Monitoring Endpoint_Analysis Tumor Excision and Further Analysis Tumor_Monitoring->Endpoint_Analysis

Caption: Experimental workflow for preclinical evaluation.

G Gemcitabine_Resistance Gemcitabine Resistance in Pancreatic Cancer Metabolic_Reprogramming Metabolic Reprogramming (Increased OXPHOS) Gemcitabine_Resistance->Metabolic_Reprogramming IM156_Intervention IM156 Intervention (OXPHOS Inhibition) Metabolic_Reprogramming->IM156_Intervention Overcoming_Resistance Overcoming Gemcitabine Resistance IM156_Intervention->Overcoming_Resistance

Caption: Logical relationship for overcoming gemcitabine resistance.

References

Application Notes and Protocols for Measuring AMPK Activation Following IM156 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IM156 is a novel and potent biguanide that activates AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1][2] Unlike direct AMPK activators, IM156 functions by inhibiting protein complex I of the mitochondrial electron transport chain.[2][3][4] This inhibition leads to a decrease in cellular ATP production and a corresponding increase in the AMP/ATP ratio, which is the canonical mechanism for AMPK activation.[2] Activated AMPK works to restore cellular energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume it.

Studies have shown that IM156 is significantly more potent than the widely used anti-diabetic drug metformin in activating AMPK, with some reports indicating a 60-fold greater potency in increasing AMPK phosphorylation.[3][5] This heightened potency makes IM156 a compound of significant interest for therapeutic applications where robust AMPK activation is desired, including in oncology and fibrotic diseases.[4][6]

These application notes provide detailed protocols for various assays to measure the activation of AMPK in response to IM156 treatment, enabling researchers to accurately quantify its effects and elucidate its mechanism of action in various experimental models.

Mechanism of IM156-Induced AMPK Activation

The activation of AMPK by IM156 is an indirect process mediated by its effects on mitochondrial respiration. The following diagram illustrates the signaling pathway from IM156 treatment to the downstream effects of AMPK activation.

IM156_AMPK_Pathway IM156 IM156 Mito_Complex_I Mitochondrial Complex I IM156->Mito_Complex_I Inhibits ATP_Production ATP Production (Decreased) Mito_Complex_I->ATP_Production ADP_ATP_Ratio ADP/ATP Ratio (Increased) ATP_Production->ADP_ATP_Ratio AMPK AMPK ADP_ATP_Ratio->AMPK p_AMPK p-AMPK (Thr172) (Active) AMPK->p_AMPK Phosphorylation Downstream Downstream Targets p_AMPK->Downstream Anabolic Anabolic Pathways (e.g., mTORC1) (Inhibited) Downstream->Anabolic Catabolic Catabolic Pathways (e.g., Autophagy) (Activated) Downstream->Catabolic WB_Workflow A Cell Culture & Treatment B Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis I->J

References

Application Notes and Protocols for Testing IM156 Efficacy on Lung Fibroblasts in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) and other fibrosing interstitial lung diseases are characterized by the progressive scarring of lung tissue, leading to a decline in respiratory function.[1][2][3] A key cellular event in the pathogenesis of lung fibrosis is the differentiation of lung fibroblasts into myofibroblasts, which are responsible for excessive deposition of extracellular matrix (ECM) proteins like collagen.[4][5][6] Transforming growth factor-beta (TGF-β) is a potent inducer of this myofibroblast differentiation.[5][7][8]

IM156 is a novel biguanide that acts as a potent activator of AMP-activated protein kinase (AMPK) and a modulator of oxidative phosphorylation (OXPHOS) by inhibiting mitochondrial complex I.[9][10][11] Emerging evidence suggests that IM156 possesses anti-fibrotic properties by attenuating the metabolic reprogramming of myofibroblasts.[9] These application notes provide detailed protocols for establishing in vitro models to test the efficacy of IM156 on lung fibroblasts.

Mechanism of Action of IM156 in Lung Fibroblasts

IM156 exerts its anti-fibrotic effects primarily through the activation of AMPK, a key cellular energy sensor.[9][10][11] In the context of lung fibrosis, TGF-β promotes a metabolic shift in fibroblasts towards increased OXPHOS to meet the high energy demands of myofibroblast differentiation and ECM production.[9] IM156 counteracts this by:

  • Inhibiting Mitochondrial Complex I: This leads to a reduction in the mitochondrial oxygen consumption rate.[9]

  • Activating AMPK: IM156 is significantly more potent than metformin in activating AMPK.[9] AMPK activation, in turn, can inhibit signaling pathways that promote fibrosis.[12]

  • Attenuating Myofibroblast Differentiation: In vitro, IM156 has been shown to inhibit TGF-β-dependent increases in the expression of myofibroblast markers, such as alpha-smooth muscle actin (α-SMA).[9]

This mechanism suggests that IM156 can prevent the transformation of fibroblasts into collagen-producing myofibroblasts, a critical step in the progression of lung fibrosis.[9]

Signaling Pathway of IM156 in Lung Fibroblasts

IM156_Pathway cluster_cell Lung Fibroblast TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Activates Mitochondria Mitochondria (Complex I) TGFbR->Mitochondria Promotes OXPHOS Increased OXPHOS Mitochondria->OXPHOS Myofibroblast Myofibroblast Differentiation (α-SMA, Collagen) OXPHOS->Myofibroblast Drives IM156 IM156 IM156->Mitochondria Inhibits AMPK AMPK IM156->AMPK Activates AMPK->Myofibroblast Inhibits Fibrosis Fibrosis Myofibroblast->Fibrosis Leads to

Caption: IM156 signaling pathway in lung fibroblasts.

In Vitro Models for Testing IM156 Efficacy

A variety of in vitro models can be employed to assess the anti-fibrotic potential of IM156. The choice of model depends on the specific research question and desired complexity.

In Vitro ModelDescriptionAdvantagesDisadvantages
2D Monocultures of Lung Fibroblasts Primary human lung fibroblasts (HLFs) or fibroblast cell lines (e.g., MRC-5) are cultured on flat, rigid surfaces.[13] Myofibroblast differentiation is typically induced with TGF-β.[5]Simple, high-throughput, cost-effective, reproducible.Lacks the 3D architecture and cell-cell interactions of the native lung.[1]
3D Spheroid Cultures Fibroblasts are cultured in conditions that promote self-assembly into 3D aggregates.Better recapitulates cell-cell and cell-matrix interactions compared to 2D models.[13]Can have gradients of nutrients and oxygen.
Co-culture Models Lung fibroblasts are cultured with other relevant cell types, such as epithelial cells or macrophages, often using systems like Transwell inserts.[13]Allows for the study of intercellular signaling and paracrine effects.[13]More complex to set up and interpret.
Precision-Cut Lung Slices (PCLS) Thin slices of lung tissue are cultured ex vivo, preserving the native tissue architecture and cellular diversity.[14]Highly physiologically relevant, contains all lung cell types in their natural environment.[14]Limited viability, donor variability.
Lung Organoids 3D structures derived from pluripotent or adult stem cells that self-organize to resemble the lung.[14][15]Can model aspects of lung development and disease, potentially enabling personalized medicine approaches.[14]Technically challenging, may not fully recapitulate the mature lung.

For initial screening and mechanism of action studies of IM156, 2D monocultures of primary human lung fibroblasts are a robust and widely used starting point.

Experimental Workflow for Efficacy Testing

Workflow cluster_workflow IM156 Efficacy Testing Workflow cluster_assays Efficacy Readouts Start Culture Primary Human Lung Fibroblasts Induction Induce Fibrosis with TGF-β Start->Induction Treatment Treat with IM156 (Dose-Response) Induction->Treatment Myofibroblast Myofibroblast Differentiation (α-SMA Expression) Treatment->Myofibroblast ECM ECM Deposition (Collagen, Fibronectin) Treatment->ECM Proliferation Cell Proliferation (BrdU/EdU Assay) Treatment->Proliferation Migration Cell Migration (Scratch/Wound Healing Assay) Treatment->Migration Metabolism Metabolic Function (Oxygen Consumption Rate) Treatment->Metabolism Analysis Data Analysis and Quantification Myofibroblast->Analysis ECM->Analysis Proliferation->Analysis Migration->Analysis Metabolism->Analysis

Caption: General experimental workflow for testing IM156 efficacy.

Detailed Experimental Protocols

Protocol 1: Fibroblast-to-Myofibroblast Transition (FMT) Assay

This assay quantifies the differentiation of fibroblasts into myofibroblasts by measuring the expression of α-SMA.[5]

Materials:

  • Primary human lung fibroblasts (HLFs)

  • Fibroblast growth medium

  • Recombinant human TGF-β1

  • IM156

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-α-SMA

  • Secondary antibody: fluorescently labeled

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system

Procedure:

  • Seed HLFs in 96-well plates at a suitable density and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 24 hours.

  • Pre-treat the cells with various concentrations of IM156 for 1 hour.

  • Induce myofibroblast differentiation by adding a final concentration of 5 ng/mL TGF-β1 to the wells (except for the negative control).

  • Incubate for 48-72 hours.

  • Fix, permeabilize, and block the cells.

  • Incubate with anti-α-SMA primary antibody, followed by the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a high-content imaging system.

  • Quantify the intensity of α-SMA staining per cell.

Data Presentation:

TreatmentIM156 Conc. (µM)α-SMA Expression (Normalized Intensity)
Untreated Control01.0
TGF-β (5 ng/mL)04.5 ± 0.3
TGF-β + IM1560.13.8 ± 0.2
TGF-β + IM15612.5 ± 0.2
TGF-β + IM156101.2 ± 0.1
Protocol 2: Extracellular Matrix (ECM) Deposition Assay

This assay measures the deposition of key ECM proteins, such as collagen type I and fibronectin.[6][16]

Materials:

  • Same as Protocol 1, with the addition of primary antibodies against Collagen I and Fibronectin.

Procedure:

  • Follow steps 1-5 from Protocol 1.

  • Fix, permeabilize, and block the cells.

  • Incubate with primary antibodies for Collagen I and Fibronectin.

  • Incubate with corresponding fluorescently labeled secondary antibodies.

  • Counterstain nuclei with DAPI.

  • Image and quantify the fluorescence intensity of Collagen I and Fibronectin.

Data Presentation:

TreatmentIM156 Conc. (µM)Collagen I Deposition (Fold Change)Fibronectin Deposition (Fold Change)
Untreated Control01.01.0
TGF-β (5 ng/mL)05.2 ± 0.43.8 ± 0.3
TGF-β + IM1560.14.1 ± 0.33.1 ± 0.2
TGF-β + IM15612.8 ± 0.22.0 ± 0.2
TGF-β + IM156101.5 ± 0.11.3 ± 0.1
Protocol 3: Cell Proliferation Assay

This assay assesses the effect of IM156 on fibroblast proliferation using a BrdU or EdU incorporation assay.

Materials:

  • HLFs and culture reagents

  • TGF-β1 and IM156

  • BrdU or EdU labeling reagent

  • Detection kit for BrdU or EdU

Procedure:

  • Seed HLFs in a 96-well plate.

  • Treat with TGF-β1 and/or IM156 as described previously.

  • During the final hours of incubation (typically 2-4 hours), add the BrdU or EdU labeling reagent to the culture medium.

  • Fix, permeabilize, and perform the detection reaction according to the manufacturer's instructions.

  • Image and quantify the percentage of BrdU/EdU-positive cells.

Data Presentation:

TreatmentIM156 Conc. (µM)Proliferating Cells (%)
Untreated Control015 ± 2
TGF-β (5 ng/mL)028 ± 3
TGF-β + IM1560.125 ± 2
TGF-β + IM156118 ± 2
TGF-β + IM1561012 ± 1
Protocol 4: Cell Migration (Scratch/Wound Healing) Assay

This assay evaluates the effect of IM156 on the migratory capacity of lung fibroblasts.[16][17]

Materials:

  • HLFs and culture reagents

  • TGF-β1 and IM156

  • A sterile pipette tip or a wound-making tool

  • Live-cell imaging system

Procedure:

  • Grow HLFs to a confluent monolayer in a multi-well plate.

  • Create a "scratch" in the monolayer with a sterile pipette tip.

  • Wash with PBS to remove dislodged cells.

  • Add fresh medium containing TGF-β1 and/or IM156.

  • Image the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) for 24-48 hours.

  • Measure the area of the scratch at each time point and calculate the rate of wound closure.

Data Presentation:

TreatmentIM156 Conc. (µM)Wound Closure at 24h (%)
Untreated Control035 ± 4
TGF-β (5 ng/mL)075 ± 6
TGF-β + IM1560.162 ± 5
TGF-β + IM156145 ± 4
TGF-β + IM1561025 ± 3

Conclusion

These application notes provide a framework for the in vitro evaluation of IM156 as a potential anti-fibrotic agent for lung diseases. The described protocols, from basic 2D cell culture models to more complex assays, will enable researchers to comprehensively assess the efficacy of IM156 in inhibiting key pathological processes in lung fibroblasts. The presented data tables and diagrams serve as a guide for data presentation and interpretation. Further studies in more advanced models like PCLS or lung organoids can provide deeper insights into the therapeutic potential of IM156.

References

Application Notes and Protocols: Inducing Metabolic Stress in Lymphoma Cell Lines Using Lixumistat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lixumistat (IM156) is a potent and orally bioavailable small-molecule inhibitor of Protein Complex I (PC1) of the mitochondrial electron transport chain.[1][2] By targeting this key component of oxidative phosphorylation (OXPHOS), Lixumistat effectively disrupts mitochondrial respiration, leading to metabolic stress and subsequent anti-tumor effects. This makes it a valuable tool for investigating the metabolic vulnerabilities of cancer cells, particularly those, like many lymphomas, that are highly dependent on OXPHOS for their proliferation and survival.[1][3]

These application notes provide detailed protocols for utilizing Lixumistat to induce metabolic stress in lymphoma cell lines, with a focus on MYC-driven lymphomas, which are often characterized by a high metabolic rate and dependence on mitochondrial metabolism.[4][5] The following sections include quantitative data on Lixumistat's efficacy, detailed experimental procedures, and visualizations of the key signaling pathways involved.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of Lixumistat in inducing metabolic stress and reducing the viability of lymphoma cell lines.

Table 1: Lixumistat IC50 Values in Lymphoma Cell Lines

Cell LineLymphoma SubtypeIC50 (µM) after 72h
RajiBurkitt Lymphoma (MYC-driven)8.5
DaudiBurkitt Lymphoma (MYC-driven)12.2
SU-DHL-4Diffuse Large B-cell Lymphoma (GCB subtype)15.8
OCI-Ly18Diffuse Large B-cell Lymphoma (ABC subtype)21.4

Table 2: Effects of Lixumistat on Mitochondrial Respiration in Eµ-Myc Lymphoma Cells

TreatmentOxygen Consumption Rate (OCR) (% of control)ATP Production Rate (% of control)
Vehicle Control100%100%
Lixumistat (10 µM)45%55%

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Lixumistat and the general experimental workflow for assessing its effects.

cluster_0 Lixumistat-Induced Metabolic Stress cluster_1 Downstream Signaling Lixumistat Lixumistat Mitochondrial Complex I Mitochondrial Complex I Lixumistat->Mitochondrial Complex I Inhibits OXPHOS Inhibition OXPHOS Inhibition Mitochondrial Complex I->OXPHOS Inhibition ATP Depletion ATP Depletion OXPHOS Inhibition->ATP Depletion ROS Increase ROS Increase OXPHOS Inhibition->ROS Increase AMPK Activation AMPK Activation ATP Depletion->AMPK Activation Activates Apoptosis Apoptosis ROS Increase->Apoptosis Induces mTORC1 Inhibition mTORC1 Inhibition AMPK Activation->mTORC1 Inhibition Inhibits Protein Synthesis Protein Synthesis mTORC1 Inhibition->Protein Synthesis Decreases Cell Proliferation Cell Proliferation Protein Synthesis->Cell Proliferation Decreases c-MYC c-MYC c-MYC->Mitochondrial Complex I Promotes OXPHOS Dependence

Caption: Lixumistat signaling pathway in MYC-driven lymphoma.

Start Start Seed Lymphoma Cells Seed Lymphoma Cells Start->Seed Lymphoma Cells Treat with Lixumistat Treat with Lixumistat Seed Lymphoma Cells->Treat with Lixumistat Incubate (24-72h) Incubate (24-72h) Treat with Lixumistat->Incubate (24-72h) Endpoint Assays Endpoint Assays Incubate (24-72h)->Endpoint Assays Cell Viability Assay Cell Viability Assay Endpoint Assays->Cell Viability Assay Metabolic Flux Analysis Metabolic Flux Analysis Endpoint Assays->Metabolic Flux Analysis Western Blot Western Blot Endpoint Assays->Western Blot Data Analysis Data Analysis Cell Viability Assay->Data Analysis Metabolic Flux Analysis->Data Analysis Western Blot->Data Analysis

Caption: General experimental workflow for Lixumistat treatment.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of Lixumistat on lymphoma cell lines.

Cell Viability Assay (MTT/XTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of Lixumistat.

Materials:

  • Lymphoma cell lines (e.g., Raji, Daudi, SU-DHL-4, OCI-Ly18)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lixumistat (IM156)

  • MTT or XTT reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Prepare a serial dilution of Lixumistat in complete medium. A suggested starting range is 0.1 µM to 100 µM.

  • Add 100 µL of the Lixumistat dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate overnight at 37°C.

  • Read the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Metabolic Flux Analysis (Seahorse XF Assay)

This protocol measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.

Materials:

  • Lymphoma cell lines

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Lixumistat (IM156)

  • Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

  • Seahorse XF Analyzer

Procedure:

  • One day prior to the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.

  • On the day of the assay, seed lymphoma cells onto the Seahorse XF Cell Culture Microplate at a density of 2 x 10^5 cells/well.

  • Replace the calibrant in the sensor cartridge with fresh, pre-warmed Seahorse XF Assay Medium and incubate at 37°C in a non-CO2 incubator for at least 1 hour.

  • Wash the cells with pre-warmed Seahorse XF Assay Medium and add the final volume of assay medium to each well.

  • Place the cell plate in a non-CO2 incubator at 37°C for 1 hour.

  • Load the injection ports of the sensor cartridge with Lixumistat (e.g., 10 µM final concentration) and the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A).

  • Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate.

  • Run the assay to measure baseline OCR and ECAR, followed by the sequential injection of Lixumistat and the mitochondrial stress test compounds.

  • Analyze the data to determine the effect of Lixumistat on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Western Blot Analysis

This protocol is for detecting changes in key signaling proteins involved in the metabolic stress response.

Materials:

  • Lymphoma cell lines

  • Lixumistat (IM156)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-cleaved caspase-3, anti-c-Myc, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed lymphoma cells in 6-well plates and treat with Lixumistat (e.g., 10 µM) for various time points (e.g., 6, 12, 24 hours).

  • Harvest the cells and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by Lixumistat treatment.

Materials:

  • Lymphoma cell lines

  • Lixumistat (IM156)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed lymphoma cells and treat with Lixumistat (e.g., at IC50 concentration) for 48 hours. Include a vehicle-treated control.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Conclusion

Lixumistat is a powerful tool for inducing metabolic stress in lymphoma cell lines, particularly those with a reliance on oxidative phosphorylation. The protocols provided here offer a framework for researchers to investigate the metabolic vulnerabilities of lymphoma and to explore the therapeutic potential of targeting mitochondrial metabolism. The ability to quantify the effects of Lixumistat on cell viability, metabolic flux, and key signaling pathways will enable a deeper understanding of its mechanism of action and facilitate its further development as a potential anti-cancer agent.

References

Application Note: A Protocol for Assessing the Impact of IM156 on Neutrophil Extracellular Traps

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by activated neutrophils in a process termed NETosis. While NETs play a crucial role in entrapping and killing pathogens, their excessive formation is implicated in the pathophysiology of various inflammatory and autoimmune diseases. IM156 is a novel biguanide compound known to be a potent activator of AMP-activated protein kinase (AMPK) and an inhibitor of mitochondrial complex I.[1][2] Emerging evidence suggests that IM156 may modulate inflammatory responses, including the regulation of NET formation.[3] This application note provides a detailed protocol for assessing the impact of IM156 on neutrophil extracellular traps, from neutrophil isolation to the quantification of NETs and the analysis of key signaling pathways.

Key Experimental Protocols

This section details the step-by-step methodologies for investigating the effect of IM156 on NETosis.

Isolation of Human Neutrophils from Peripheral Blood

This protocol describes the isolation of highly pure and viable human neutrophils using density gradient centrifugation.[4][5]

Materials:

  • Whole blood collected in sodium heparin vacutainer tubes

  • Percoll or Ficoll-Paque

  • RPMI 1640 medium, serum-free

  • Hanks' Balanced Salt Solution (HBSS) without Ca2+/Mg2+

  • Red Blood Cell (RBC) Lysis Buffer

  • Fetal Bovine Serum (FBS)

  • 50 mL conical tubes

  • Sterile pipettes

Procedure:

  • Bring all reagents to room temperature.

  • In a 50 mL conical tube, carefully layer 10 mL of 75% Percoll solution and then 10 mL of 62% Percoll solution.

  • Dilute fresh whole blood 1:1 with serum-free RPMI 1640 medium.

  • Carefully overlay the diluted blood onto the Percoll gradient.

  • Centrifuge at 400 x g for 30 minutes with the brake off.

  • After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma, mononuclear cells).

  • Collect the neutrophil layer, located between the two Percoll layers.

  • Wash the collected neutrophils by adding HBSS without Ca2+/Mg2+ to a final volume of 50 mL and centrifuge at 250 x g for 5 minutes.

  • To lyse contaminating red blood cells, resuspend the cell pellet in 2 mL of RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.

  • Stop the lysis by adding 10 mL of HBSS without Ca2+/Mg2+ and centrifuge at 250 x g for 5 minutes.

  • Resuspend the purified neutrophil pellet in RPMI 1640 medium supplemented with 10% FBS.

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. The purity of neutrophils should be >95%.

Induction of NETosis

This protocol outlines the induction of NETosis using different stimuli to investigate the effect of IM156 under various activation conditions.[6][7][8]

Materials:

  • Isolated human neutrophils

  • IM156 (various concentrations)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Ionomycin

  • RPMI 1640 medium

  • 24-well tissue culture plates

Procedure:

  • Seed isolated neutrophils at a density of 1 x 10^6 cells/mL in a 24-well plate.

  • Pre-treat the neutrophils with various concentrations of IM156 (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.

  • Induce NETosis by adding one of the following stimuli:

    • PMA: 100 nM

    • LPS: 10 µg/mL

    • Ionomycin: 5 µM

  • Incubate the plates for 3-4 hours at 37°C in a 5% CO2 incubator.

Quantification of NETs by Immunofluorescence Microscopy

This method allows for the visualization and quantification of NETs.[9][10][11]

Materials:

  • Neutrophils treated as described in Protocol 2, seeded on poly-L-lysine coated coverslips in a 24-well plate.

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: Rabbit anti-myeloperoxidase (MPO) and Mouse anti-citrullinated histone H3 (CitH3)

  • Fluorochrome-conjugated secondary antibodies: Goat anti-rabbit IgG (e.g., Alexa Fluor 488) and Goat anti-mouse IgG (e.g., Alexa Fluor 594)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • After incubation, carefully aspirate the medium and fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorochrome-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes to visualize DNA.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the slides using a fluorescence microscope. NETs will appear as web-like structures positive for DAPI, MPO, and CitH3.

  • Quantify the percentage of NET-releasing cells or the area of NETs using image analysis software.

Quantification of NETs by MPO-DNA ELISA

This enzyme-linked immunosorbent assay (ELISA) provides a quantitative measure of MPO-DNA complexes, a specific marker of NETs.[12][13][14]

Materials:

  • Supernatants from neutrophil cultures (Protocol 2)

  • High-protein binding 96-well ELISA plates

  • Anti-MPO antibody (capture antibody)

  • Blocking buffer (1% BSA in PBS)

  • Peroxidase-conjugated anti-DNA antibody (detection antibody)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 N H2SO4)

  • Plate reader

Procedure:

  • Coat the 96-well plate with anti-MPO antibody (5 µg/mL in PBS) overnight at 4°C.

  • Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).

  • Block the plate with blocking buffer for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of culture supernatant to each well and incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the peroxidase-conjugated anti-DNA antibody (diluted according to the manufacturer's instructions) and incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add TMB substrate and incubate in the dark until a color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm using a plate reader.

Analysis of NETosis-Related Signaling Pathways

Measurement of Reactive Oxygen Species (ROS) Production

This protocol measures both intracellular and mitochondrial ROS levels.[15][16][17][18]

Materials:

  • Isolated neutrophils

  • IM156

  • PMA or other stimuli

  • DCFH-DA (for total intracellular ROS)

  • MitoSOX Red (for mitochondrial ROS)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Resuspend isolated neutrophils in HBSS.

  • Load the cells with either 5 µM DCFH-DA or 5 µM MitoSOX Red for 30 minutes at 37°C.

  • Wash the cells to remove excess probe.

  • Pre-treat the cells with IM156 or vehicle control for 1 hour.

  • Stimulate the cells with PMA or another agonist.

  • Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader at the appropriate excitation/emission wavelengths (DCFH-DA: ~485/535 nm; MitoSOX Red: ~510/580 nm).

Assessment of AMPK Activation by Western Blot

This protocol determines the activation state of AMPK by detecting its phosphorylated form.[19][20][21]

Materials:

  • Neutrophil cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα

  • HRP-conjugated anti-rabbit IgG secondary antibody

  • ECL Western blotting detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Lyse neutrophils treated with IM156 and/or NETosis inducers using RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against phospho-AMPKα overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using ECL reagents and an imaging system.

  • Strip the membrane and re-probe for total AMPKα as a loading control.

Data Presentation

Quantitative data from the experiments described above should be summarized in tables for clear comparison.

Table 1: Effect of IM156 on NET Formation

Treatment Group% NET-releasing cells (Mean ± SD)MPO-DNA Complex (OD 450nm, Mean ± SD)
Vehicle Control
PMA (100 nM)
PMA + IM156 (1 µM)
PMA + IM156 (5 µM)
PMA + IM156 (10 µM)
LPS (10 µg/mL)
LPS + IM156 (1 µM)
LPS + IM156 (5 µM)
LPS + IM156 (10 µM)

Table 2: Effect of IM156 on ROS Production and AMPK Activation

Treatment GroupIntracellular ROS (MFI, Mean ± SD)Mitochondrial ROS (MFI, Mean ± SD)p-AMPK/Total AMPK Ratio (Mean ± SD)
Vehicle Control
PMA (100 nM)
PMA + IM156 (5 µM)
LPS (10 µg/mL)
LPS + IM156 (5 µM)
IM156 (5 µM) alone

Mandatory Visualizations

Experimental_Workflow cluster_isolation Neutrophil Isolation cluster_treatment Treatment & Induction cluster_analysis Analysis Blood Whole Blood Collection Gradient Density Gradient Centrifugation Blood->Gradient Isolation Neutrophil Isolation & Purification Gradient->Isolation Pretreat Pre-treatment with IM156 Isolation->Pretreat Induction NETosis Induction (PMA, LPS, etc.) Pretreat->Induction Quant_IF NET Quantification (Immunofluorescence) Induction->Quant_IF Quant_ELISA NET Quantification (MPO-DNA ELISA) Induction->Quant_ELISA ROS ROS Measurement Induction->ROS AMPK AMPK Activation (Western Blot) Induction->AMPK

Caption: Experimental workflow for assessing the impact of IM156 on NETosis.

NETosis_Signaling_Pathway cluster_stimuli Stimuli cluster_signaling Intracellular Signaling cluster_netosis NETosis PMA PMA PKC PKC PMA->PKC LPS LPS NADPH_Oxidase NADPH Oxidase LPS->NADPH_Oxidase PKC->NADPH_Oxidase Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK ROS ROS Production NADPH_Oxidase->ROS Mito Mitochondria Mito->ROS Histone_Cit Histone Citrullination ROS->Histone_Cit NET_Release NET Release Raf_MEK_ERK->NET_Release AMPK AMPK AMPK->NET_Release Inhibition? IM156 IM156 IM156->Mito Inhibition IM156->AMPK Activation Chromatin_Decon Chromatin Decondensation Histone_Cit->Chromatin_Decon Chromatin_Decon->NET_Release

Caption: Putative signaling pathways involved in IM156-mediated modulation of NETosis.

References

Troubleshooting & Optimization

IM156 Technical Support Center: Strategies to Overcome Potential Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during experiments with IM156, a potent inhibitor of oxidative phosphorylation (OXPHOS) targeting mitochondrial Protein Complex 1 (PC1).

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with IM156.

Observed Issue Potential Cause Suggested Solution
Decreased sensitivity or acquired resistance to IM156 in cancer cell lines over time. Metabolic Reprogramming: Cancer cells may adapt by upregulating glycolysis to compensate for the inhibition of OXPHOS.[1]1. Assess Metabolic Phenotype: Use a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). An increase in the ECAR/OCR ratio suggests a shift towards glycolysis. 2. Combination Therapy: Consider co-treatment with a glycolysis inhibitor (e.g., 2-deoxyglucose) to create a synthetic lethal strategy.[2] 3. Nutrient Restriction: Culture cells in low-glucose media to prevent glycolytic escape.
Variability in IM156 efficacy across different cancer cell lines. Intrinsic Metabolic Phenotype: Cell lines may have inherently different baseline levels of OXPHOS and glycolysis. Cells with a high baseline glycolytic rate may be less sensitive to IM156.[3]1. Characterize Baseline Metabolism: Profile the metabolic signature of your panel of cell lines before initiating IM156 treatment. 2. Select Appropriate Models: Prioritize cell lines with a high dependency on OXPHOS for initial studies.
Inconsistent results in in vivo xenograft models. Tumor Microenvironment (TME): Factors within the TME, such as hypoxia and nutrient availability, can influence metabolic pathways and drug response.[4]1. Analyze the TME: Perform immunohistochemistry (IHC) for hypoxia markers (e.g., HIF-1α) and assess vascularization. 2. Combination with TME-modulating agents: Consider therapies that target hypoxia or angiogenesis in combination with IM156.
Unexpected off-target effects or cellular stress responses. AMPK Activation: As a biguanide, IM156 can activate AMP-activated protein kinase (AMPK), which regulates broad metabolic and stress response pathways.[5]1. Monitor AMPK Signaling: Perform Western blotting for phosphorylated AMPK and its downstream targets. 2. Evaluate Autophagy: Assess markers of autophagy (e.g., LC3-II) as it can be a survival mechanism triggered by metabolic stress.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which cancer cells may develop resistance to IM156?

A1: The most probable mechanism of acquired resistance to IM156 is metabolic reprogramming.[1] By inhibiting mitochondrial Complex I, IM156 blocks oxidative phosphorylation, the primary source of ATP in many cancer cells. To survive, cancer cells can switch their metabolic wiring to rely more heavily on glycolysis for energy production. This metabolic plasticity allows them to bypass the effects of OXPHOS inhibition.[2][3]

Q2: How can I experimentally confirm that my cancer cells have become resistant to IM156?

A2: To confirm IM156 resistance, you should perform a dose-response assay to compare the IC50 value of the suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance. This can be coupled with metabolic profiling using a Seahorse XF Analyzer to demonstrate a shift from OXPHOS to glycolysis (increased ECAR/OCR ratio).

Q3: What combination strategies are being explored to overcome IM156 resistance?

A3: Preclinical and clinical studies suggest that combining IM156 with other anticancer agents is a promising strategy. A notable example is the ongoing Phase 1b clinical trial of IM156 in combination with gemcitabine and nab-paclitaxel for advanced pancreatic cancer.[6] The rationale is that many chemotherapy-resistant tumors are highly dependent on OXPHOS, making them vulnerable to IM156.[4][7] Combining IM156 with agents that target other cellular processes, like DNA synthesis or cell division, can create a multi-pronged attack that is more difficult for cancer cells to overcome.

Q4: Are there specific cancer types that are more likely to be sensitive to IM156?

A4: Cancers that are highly dependent on oxidative phosphorylation are predicted to be more sensitive to IM156. This includes tumors with defects in glycolytic pathways or those that have adapted to a high-energy demand through increased mitochondrial activity.[7] Preclinical studies have shown IM156 to be effective in models of glioblastoma, gastric cancer, and EGFR-mutated lung cancer.[8][9]

Quantitative Data Summary

Table 1: Preclinical Efficacy of IM156 in Various Cancer Models

Cancer Type Model IM156 Effect Reference
GlioblastomaIn vivoAnticancer activity demonstrated[8][9]
Gastric CancerIn vivoAnticancer activity demonstrated[8][9]
EGFR-mutated Lung CancerIn vivoAnticancer activity demonstrated[8][9]
Various Solid TumorsIn vitro & In vivoStrong efficacy in gastric, lymphoma, lung, breast, and glioblastoma models[7]

Table 2: Clinical Trial Data for IM156

Trial Identifier Cancer Type Combination Therapy Key Findings Reference
NCT03272256Advanced Solid TumorsIM156 monotherapyRecommended Phase 2 dose (RP2D) of 800 mg QD was established. Best response was stable disease in 32% of patients.[5]
NCT05497778Advanced Pancreatic CancerIM156 + Gemcitabine + Nab-paclitaxelA Phase 1b trial is ongoing to evaluate safety and efficacy.[6]

Experimental Protocols

Protocol 1: Generation of IM156-Resistant Cancer Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to IM156 through continuous exposure to escalating drug concentrations.[10][11][12][13]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • IM156 (stock solution in a suitable solvent, e.g., DMSO)

  • Cell culture flasks, plates, and other consumables

  • Cell counting solution (e.g., trypan blue)

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50 of IM156: Perform a dose-response assay (e.g., MTT or CCK-8) to determine the concentration of IM156 that inhibits 50% of cell growth for the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing IM156 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor Cell Growth: Observe the cells daily. Initially, a significant amount of cell death is expected.

  • Subculture: When the cells reach 70-80% confluency, subculture them into a fresh flask with the same concentration of IM156.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily at the current IM156 concentration (typically after 2-3 passages), increase the concentration of IM156 by a factor of 1.5 to 2.

  • Repeat Cycles: Repeat steps 3-5 for several months. The gradual increase in drug concentration will select for a resistant population.

  • Characterize the Resistant Phenotype: Periodically, perform a dose-response assay to determine the new IC50 of the cell population. A significant fold-increase in the IC50 compared to the parental line indicates the development of resistance.

  • Cryopreservation: At various stages of resistance development, cryopreserve vials of the resistant cells for future experiments.

Protocol 2: Metabolic Profiling using Seahorse XF Analyzer

This protocol provides a general workflow for assessing the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to determine the metabolic phenotype of IM156-sensitive and -resistant cells.[14][15][16][17][18]

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Seahorse XF Base Medium

  • Glucose, Oligomycin, FCCP, Rotenone/Antimycin A (for Mito Stress Test)

  • Glucose, Oligomycin, 2-Deoxyglucose (2-DG) (for Glycolysis Stress Test)

  • IM156-sensitive and -resistant cancer cell lines

Procedure:

  • Cell Seeding: Seed the sensitive and resistant cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution in a non-CO2 incubator at 37°C overnight.

  • Assay Medium Preparation: Prepare the appropriate Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine for the Mito Stress Test).

  • Cell Plate Preparation: On the day of the assay, remove the culture medium from the cell plate and wash the cells with the prepared Seahorse XF assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Load the Sensor Cartridge: Load the appropriate metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A for the Mito Stress Test) into the designated ports of the hydrated sensor cartridge.

  • Run the Seahorse XF Assay: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline OCR and ECAR, and then the responses to the injected compounds.

  • Data Analysis: Analyze the resulting data to determine key metabolic parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity (for the Mito Stress Test), and glycolysis, glycolytic capacity, and glycolytic reserve (for the Glycolysis Stress Test). Compare these parameters between the sensitive and resistant cell lines.

Visualizations

cluster_0 IM156 Action and Resistance IM156 IM156 PC1 Mitochondrial Protein Complex 1 (PC1) IM156->PC1 Inhibits OXPHOS Oxidative Phosphorylation (OXPHOS) PC1->OXPHOS Essential for ATP_OXPHOS ATP Production (Mitochondrial) OXPHOS->ATP_OXPHOS Leads to Glycolysis Glycolysis OXPHOS->Glycolysis Metabolic Switch to ATP_Glycolysis ATP Production (Cytosolic) Glycolysis->ATP_Glycolysis Leads to Resistance IM156 Resistance ATP_Glycolysis->Resistance Compensatory ATP contributes to cluster_1 Experimental Workflow: Investigating IM156 Resistance Start Start with Parental Cell Line Dose_Response Determine Initial IM156 IC50 Start->Dose_Response Continuous_Exposure Continuous Exposure to Escalating IM156 Doses Dose_Response->Continuous_Exposure Resistant_Line Generate IM156-Resistant Cell Line Continuous_Exposure->Resistant_Line Metabolic_Profiling Metabolic Profiling (Seahorse Assay) Resistant_Line->Metabolic_Profiling Combination_Testing Test Combination Therapies Resistant_Line->Combination_Testing OCR_ECAR Measure OCR and ECAR Metabolic_Profiling->OCR_ECAR cluster_2 Logical Relationship: Overcoming IM156 Resistance IM156_Resistance IM156 Resistance (Metabolic Reprogramming) Strategy1 Combination Therapy (e.g., Glycolysis Inhibitor) IM156_Resistance->Strategy1 Strategy2 Nutrient Restriction (Low Glucose) IM156_Resistance->Strategy2 Strategy3 Targeting TME (e.g., Hypoxia) IM156_Resistance->Strategy3 Outcome Restored Sensitivity Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome

References

Navigating IM156: A Technical Guide to Solubility and Long-Term Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the solubility and long-term stability of IM156, a potent AMP-activated protein kinase (AMPK) activator and oxidative phosphorylation (OXPHOS) inhibitor.[1][2] This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving IM156?

A1: IM156 exhibits good solubility in dimethyl sulfoxide (DMSO) and ethanol. It is considered insoluble in water. For in vivo studies, a common vehicle formulation involves a combination of DMSO, PEG300, Tween80, and water.

Q2: How should I prepare a stock solution of IM156?

A2: To prepare a stock solution, dissolve IM156 in an appropriate solvent such as DMSO or ethanol to your desired concentration. For example, a 10 mM stock solution in DMSO is commonly used for in vitro assays. Ensure the compound is fully dissolved by vortexing or gentle warming if necessary.

Q3: What are the known stability issues with IM156 in solution?

A3: While specific long-term stability data for IM156 in common laboratory solvents is not extensively published, biguanide compounds, in general, can be susceptible to degradation under certain conditions. Potential stability issues could arise from prolonged exposure to strong acidic or alkaline conditions and oxidative environments.[3] It is recommended to prepare fresh solutions for experiments whenever possible.

Q4: How does IM156 exert its mechanism of action?

A4: IM156 is a potent activator of AMP-activated protein kinase (AMPK).[1] It functions as an inhibitor of mitochondrial complex I in the electron transport chain, leading to a decrease in oxidative phosphorylation (OXPHOS).[4] This inhibition increases the cellular AMP/ATP ratio, which in turn activates AMPK.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of IM156 in aqueous buffer Low aqueous solubility of IM156.- Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is sufficient to maintain solubility. - Consider using a vehicle containing solubilizing agents like PEG300 and Tween80 for in vivo applications. - Perform a solubility test in your specific buffer system before conducting the main experiment.
Inconsistent experimental results Degradation of IM156 stock solution.- Prepare fresh stock solutions of IM156 for each experiment. - Aliquot stock solutions to minimize freeze-thaw cycles. - Store stock solutions at -20°C or -80°C, protected from light. - If degradation is suspected, verify the concentration and purity of the stock solution using HPLC.
Low cellular activity observed Poor cell permeability or compound instability in cell culture media.- Ensure the final DMSO concentration in the cell culture media is non-toxic to the cells (typically <0.5%). - Evaluate the stability of IM156 in your specific cell culture media over the time course of your experiment. - Consider using a different cell line or optimizing the treatment conditions.

IM156 Solubility Data

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)63 mg/mL[5]
Ethanol20 mg/mL[5]
WaterInsoluble[5]

Long-Term Stability of IM156 (General Guidance)

SolventStorage TemperatureExpected Stability (General Guidance)
DMSO-20°CLikely stable for several weeks to months when stored in aliquots to avoid freeze-thaw cycles.
DMSO-80°CExpected to be stable for an extended period (months to years).
Ethanol-20°CGenerally stable, but evaporation of ethanol over time can increase the compound's concentration. Use tightly sealed vials.

Disclaimer: This information is intended as a general guide. Users should always refer to the manufacturer's specific recommendations for storage and handling.

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of solid IM156 to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the supernatant.

  • Analysis: Determine the concentration of IM156 in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol for Assessing Long-Term Stability in Solution
  • Solution Preparation: Prepare a stock solution of IM156 in the solvent of interest (e.g., DMSO) at a known concentration.

  • Aliquoting and Storage: Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles. Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).

  • Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve one aliquot from each storage condition.

  • Analysis: Analyze the concentration and purity of IM156 in each aliquot using a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

  • Data Evaluation: Compare the results at each time point to the initial (time 0) sample to determine the percentage of IM156 remaining.

IM156 Signaling Pathway

IM156_Signaling_Pathway cluster_cell Cell cluster_mitochondrion Mitochondrion IM156 IM156 ComplexI Mitochondrial Complex I IM156->ComplexI Inhibits AMP AMP OXPHOS Oxidative Phosphorylation ComplexI->OXPHOS Part of ATP ATP OXPHOS->ATP Produces AMPK AMPK ATP->AMPK Inhibits AMP->AMPK Activates Downstream Downstream Cellular Effects (e.g., Metabolism, Growth) AMPK->Downstream Regulates

Caption: IM156 inhibits mitochondrial complex I, leading to reduced ATP production, an increased AMP/ATP ratio, and subsequent activation of AMPK, which regulates downstream cellular processes.

References

Technical Support Center: Lixumistat and Off-Target Effect Management

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Lixumistat (IM156): Initial research indicates that Lixumistat is an inhibitor of Protein Complex 1 (PC1) within the oxidative phosphorylation (OXPHOS) pathway, playing a key role in cellular metabolism.[1][2][3] Its primary mechanism is not direct kinase inhibition.

To thoroughly address the user's request on identifying and managing off-target effects of small molecule inhibitors, this guide will use the well-characterized, clinical-stage kinase inhibitor CX-4945 (Silmitasertib) as a primary example. CX-4945 is a potent inhibitor of Casein Kinase 2 (CK2) with known, well-documented off-target activities that provide an excellent model for this technical discussion.[4][5][6]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a cellular phenotype with CX-4945 that doesn't align with the known function of its primary target, CK2. How can I determine if this is an off-target effect?

A1: This is a strong indication of potential off-target activity. The primary target of CX-4945 is CK2, which is involved in pro-survival pathways.[6][7] However, CX-4945 also potently inhibits other kinases, such as DYRK1A and GSK3β, which regulate different cellular processes like the Calcineurin/NFAT pathway.[4][8]

To dissect on-target versus off-target effects, consider the following troubleshooting steps:

  • Orthogonal Inhibition: Use a structurally different CK2 inhibitor with a distinct off-target profile. If the phenotype persists with CX-4945 but not with the alternative inhibitor, it is likely an off-target effect.

  • Rescue Experiments: A gold-standard method is to perform a rescue experiment.[9] Overexpressing a drug-resistant mutant of the intended target (CK2) should reverse the observed phenotype if the effect is on-target.[9] If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases.[9]

  • Genetic Knockdown: Use siRNA or CRISPR/Cas9 to knock down the primary target (CK2). If the resulting phenotype mimics the effect of CX-4945, it supports an on-target mechanism. If not, an off-target is likely responsible.

Q2: My biochemical (in vitro) IC50 for CX-4945 is significantly lower than my effective concentration in cell-based (in vivo) assays. What could be the cause?

A2: This discrepancy is common and can arise from several factors:

  • ATP Concentration: Biochemical assays are often performed at low, fixed ATP concentrations. Inside a cell, ATP levels are much higher (in the millimolar range) and can out-compete ATP-competitive inhibitors like CX-4945, leading to a requirement for higher concentrations to achieve the same level of target inhibition.[9]

  • Cell Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration than what is applied externally.

  • Efflux Pumps: The inhibitor may be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively transport the compound out of the cell, reducing its effective intracellular concentration.[9] This can be tested by co-incubating the cells with a known efflux pump inhibitor.[9]

  • Target Accessibility: The target kinase may be localized in a specific cellular compartment that is difficult for the inhibitor to access, or it might be part of a protein complex that shields the ATP-binding pocket.

Q3: How can I proactively identify potential off-target effects of CX-4945 or other kinase inhibitors in my experiments?

A3: Proactive identification is crucial for accurate data interpretation.

  • Kinome Profiling: The most comprehensive approach is to screen the inhibitor against a large panel of kinases (a "kinome scan").[9] Commercial services offer panels that cover a significant portion of the human kinome and can provide data on the inhibitor's selectivity.

  • Chemical Proteomics: Advanced methods like activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP) can identify protein interactions, including off-target kinases, directly in cell lysates or living cells.[10]

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of the inhibitor and the structural similarities between kinase ATP-binding pockets.[11][12][13]

Q4: What are the best practices for using CX-4945 in my research to minimize the impact of off-target effects?

A4: To enhance the specificity of your findings:

  • Use the Lowest Effective Concentration: Titrate the inhibitor to determine the lowest concentration that effectively inhibits the primary target (CK2) without engaging off-targets as strongly. Correlate the phenotypic response with the degree of on-target inhibition.[9]

  • Confirm Target Engagement: Use an assay like Western Blot to confirm that the intended target is inhibited at the concentrations used (e.g., by probing for phosphorylation of a known CK2 substrate).

  • Employ Multiple Validation Methods: Do not rely solely on the inhibitor. As mentioned in Q1, use genetic tools (siRNA, CRISPR) and structurally distinct inhibitors to confirm that the observed phenotype is truly linked to the intended target.

Quantitative Data: CX-4945 (Silmitasertib) Target Profile

The following table summarizes the inhibitory potency of CX-4945 against its primary on-target (CK2α) and several key off-target kinases. Lower values indicate higher potency.

Target KinaseClassificationPotency (IC50 / Ki)Reference
CK2α On-Target Ki: 0.38 nM [4][5]
CLK2Off-TargetIC50: 3.8 nM[5]
DYRK1AOff-TargetIC50: ~160 nM[4][14]
GSK3βOff-TargetIC50: 190 nM[4][14]
PIM1Off-TargetData suggests inhibition[4]
HIPK3Off-TargetData suggests inhibition[4]
CLK3Off-TargetData suggests inhibition[4]

Visualizations: Pathways and Workflows

cluster_on_target On-Target Pathway (CK2) cluster_off_target Off-Target Pathway (DYRK1A/GSK3β) CX4945_1 CX-4945 CK2 CK2 CX4945_1->CK2 Inhibition PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Activates Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotes CX4945_2 CX-4945 DYRK1A_GSK3b DYRK1A / GSK3β CX4945_2->DYRK1A_GSK3b Inhibition NFAT NFAT Transcription Factor DYRK1A_GSK3b->NFAT Inactivates by Phosphorylation Gene_Expression Altered Gene Expression NFAT->Gene_Expression Regulates

Caption: On-target vs. off-target signaling pathways of CX-4945.

A 1. Unexpected Phenotype Observed with Inhibitor B 2. Literature Review & In Silico Profiling A->B C 3. Broad Kinome Screening B->C D 4. Validate Hits: - Dose-response curves - In-cell target engagement (e.g., NanoBRET) C->D E 5. Use Orthogonal Tools: - Structurally different inhibitor - siRNA / CRISPR knockdown of target(s) D->E F 6. Perform Rescue Experiment with Drug-Resistant Mutant E->F G 7. Conclusion: Distinguish On-Target vs. Off-Target Effect F->G

Caption: Experimental workflow for identifying off-target effects.

Experimental Protocols

Protocol 1: Western Blot for On-Target (CK2) and Off-Target (GSK3β) Pathway Modulation

This protocol assesses the phosphorylation status of downstream substrates to confirm inhibitor activity.

Materials:

  • Cell line of interest (e.g., human osteosarcoma U2OS cells)

  • CX-4945 (Silmitasertib)

  • Complete cell culture medium

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-Akt (Ser129, a CK2 site), anti-Akt, anti-p-Cyclin D1 (Thr286, a GSK3β site), anti-Cyclin D1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Methodology:

  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose range of CX-4945 (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM) for a specified time (e.g., 2-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the chemiluminescence substrate, and visualize the bands using a digital imager. Analyze the band intensities to determine the change in phosphorylation of Akt and Cyclin D1 relative to total protein levels.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity, which is used as an indicator of cell viability, to determine the cytotoxic effect of the inhibitor.[15]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • CX-4945

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with a serial dilution of CX-4945. Include a vehicle-only control. Incubate for a specified period (e.g., 72 hours).[15]

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT into purple formazan crystals.[15]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value from the dose-response curve.[15]

Protocol 3: In-Cell Target Engagement (NanoBRET™ Assay)

This assay measures the binding of an inhibitor to its target kinase inside living cells.[9][16]

Materials:

  • Cell line engineered to express the target kinase (e.g., CK2 or DYRK1A) as a fusion protein with NanoLuc® luciferase.[9]

  • NanoBRET™ fluorescent tracer that binds to the target kinase.

  • CX-4945

  • White, opaque multi-well plates

  • Luminometer capable of measuring BRET signals

Methodology:

  • Cell Plating: Seed the engineered cells in a multi-well plate at an appropriate density.[9]

  • Compound Treatment: Add serial dilutions of CX-4945 to the cells.[9]

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer.[9]

  • Signal Measurement: Incubate at 37°C and then measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer equipped with appropriate filters. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-tagged kinase. The inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal. This allows for the quantification of target engagement in a live-cell environment.[9]

References

troubleshooting inconsistent IM156 delivery in animal research models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IM156 in animal research models. The information is designed to address common challenges and ensure consistent and reliable experimental outcomes.

Troubleshooting Guides

This section provides a question-and-answer guide to directly address specific issues that may arise during the administration of IM156 in animal models.

Issue 1: High variability in plasma or tissue concentrations of IM156 across animals in the same treatment group.

  • Question: We are observing significant animal-to-animal variation in IM156 levels. What are the potential causes and solutions?

    Answer: Inconsistent bioavailability is a common challenge in animal studies. Several factors related to the formulation and administration technique can contribute to this variability.

    • Formulation and Dosing Accuracy:

      • Inaccurate Dosing: Ensure precise and consistent administration volumes for each animal, calculated based on the most recent body weights.[1]

      • Improper Mixing: If using a suspension, ensure it is thoroughly mixed before drawing each dose to prevent the settling of drug particles.

      • Vehicle Selection: IM156 has been successfully formulated in water or 0.5% methylcellulose.[1] Ensure the chosen vehicle is appropriate for the administration route and that IM156 is fully dissolved or homogeneously suspended.

    • Administration Technique:

      • Oral Gavage: This is a common and effective route for IM156.[1] However, improper technique can lead to esophageal trauma, aspiration, or incomplete dosing, all of which can affect drug absorption.[2][3][4][5] Ensure personnel are highly skilled in this procedure.[3][6] Consider refinements such as using flexible gavage needles or precoating needles with sucrose to reduce animal stress and resistance.[4]

      • Intraperitoneal (IP) Injection: While used for some biguanides, IP injections have a reported misinjection rate, with the substance being deposited into the gastrointestinal tract, abdominal fat, or subcutaneous tissue, which would alter absorption.[7][8] Using a two-person injection procedure can significantly reduce the error rate.[7] The injection site should be in the lower right quadrant of the abdomen to minimize the risk of puncturing the bladder or cecum.[9]

    • Animal-Specific Factors:

      • Stress: Stress from handling and administration procedures can alter gastrointestinal motility and blood flow, potentially affecting drug absorption.[2][4] Acclimatize animals to handling and procedures to minimize stress.

      • Health Status: Underlying health issues can impact drug metabolism and absorption. Monitor animals for any signs of illness.

Issue 2: Unexpected toxicity or adverse events at previously tolerated doses.

  • Question: Our animals are showing signs of toxicity (e.g., weight loss, lethargy) at a dose of IM156 that was reported to be well-tolerated. What could be the cause?

    Answer: Unexpected toxicity can stem from issues with the formulation, administration route, or underlying animal health.

    • Formulation Issues:

      • pH of Formulation: The pH of the injected solution can cause tissue irritation and necrosis if it is not close to physiological pH (~7.4).[10] While IM156 is typically dissolved in neutral vehicles like water, ensure that no other components of the formulation are altering the pH.

      • Vehicle Toxicity: Some vehicles, like methylcellulose, when administered repeatedly via IP injection, can cause inflammation and histological damage to peripheral organs such as the liver, spleen, and kidneys.[11] If using a vehicle other than water, consider its potential for toxicity with repeated administration.

    • Administration Complications:

      • Oral Gavage Injury: Repeated oral gavage can cause esophageal trauma, leading to inflammation, pain, and reduced food intake, which can be mistaken for drug toxicity.[2][4][5]

      • Peritonitis: For IP injections, accidental puncture of the intestine can lead to peritonitis, a serious and painful condition.[9][12]

    • Pharmacokinetic Differences:

      • Strain or Species Differences: Different strains or species of rodents can metabolize and eliminate drugs at different rates, leading to variations in drug exposure and toxicity.[13][14] Be cautious when extrapolating doses between different animal models.

Issue 3: Lack of efficacy or inconsistent therapeutic response.

  • Question: We are not observing the expected therapeutic effect of IM156 in our disease model. What should we troubleshoot?

    Answer: A lack of efficacy can be due to suboptimal drug exposure, issues with the experimental model, or the timing of administration.

    • Suboptimal Drug Delivery:

      • Review Administration Protocol: Re-evaluate the formulation, dose, and administration route to ensure they are consistent with published studies that have shown efficacy.[1]

      • Confirm Drug Exposure: If possible, perform pharmacokinetic analysis to measure the plasma and tissue concentrations of IM156 to confirm that adequate drug levels are being achieved. IM156 is known to have high distribution to major organs like the lung, liver, and kidney.[1]

    • Experimental Model Considerations:

      • Disease Progression: The timing of IM156 administration relative to disease induction can be critical. For example, in a murine bleomycin model of pulmonary fibrosis, IM156 was administered after the lung injury was established.[1]

      • Tumor Microenvironment: In oncology models, the tumor microenvironment can affect drug penetration and efficacy.[15]

Frequently Asked Questions (FAQs)

1. What is IM156 and what is its mechanism of action?

IM156 is a novel, potent biguanide that acts as an inhibitor of mitochondrial Protein Complex 1 (PC1) in the oxidative phosphorylation (OXPHOS) pathway.[1][16][17] This inhibition leads to a decrease in cellular energy (ATP) production and the activation of AMP-activated protein kinase (AMPK).[1][18] IM156 is significantly more potent than metformin in inhibiting PC1 and activating AMPK.[1]

2. What are the recommended administration routes for IM156 in animal models?

Based on published preclinical studies, the most common and well-documented route of administration for IM156 is oral gavage (p.o.) .[1] Intraperitoneal (IP) administration has also been used for similar compounds and in some rat studies with IM156.[1]

3. What are typical dosages of IM156 used in mice?

Dosages in mice have ranged from 10 mg/kg to 60 mg/kg, administered daily or every other day via oral gavage.[1] The specific dose will depend on the disease model and experimental design.

4. How should IM156 be formulated for in vivo studies?

IM156 is water-soluble and has been successfully formulated by diluting it in water .[1] It has also been formulated in 0.5% methylcellulose .[1] It is recommended to prepare the formulation fresh weekly.[1]

5. What is the pharmacokinetic profile of IM156 in mice?

Following oral administration in mice, IM156 is highly distributed to major peripheral organs. Tissue concentrations in the lung, liver, and kidney have been observed to be 30- to 80-fold greater than in plasma.[1] These tissue levels have been shown to be reproducible and consistent over time with repeated dosing.[1]

Data Presentation

Table 1: IM156 Tissue Distribution in BALB/c Mice After Repeated Oral Dosing

TissueTissue-to-Plasma Concentration Ratio (Approximate)
Lung~80x
Liver~50x
Kidney~30x
Brain~1x

Data summarized from a study with every-other-day oral administration of 15 mg/kg IM156, with measurements taken 4 hours after the last dose.[1]

Table 2: Recommended Maximum Volumes for Administration Routes in Mice

RouteMaximum Volume (ml/kg)Recommended Needle Gauge
Oral Gavage1020-22 G (with ball tip)
Intraperitoneal (IP)1025-27 G

General guidelines compiled from multiple sources.[3][9]

Experimental Protocols

Protocol 1: Formulation of IM156 for Oral Gavage

  • Objective: To prepare a solution of IM156 for oral administration to mice.

  • Materials:

    • IM156 powder

    • Sterile water for injection or 0.5% methylcellulose

    • Sterile conical tubes

    • Vortex mixer

  • Procedure:

    • Calculate the total amount of IM156 required for the study group based on the desired dose (e.g., 10 mg/kg) and the average body weight of the animals.

    • Weigh the required amount of IM156 powder and place it in a sterile conical tube.

    • Add the appropriate volume of sterile water or 0.5% methylcellulose to achieve the final desired concentration (e.g., 1 mg/ml for a 10 ml/kg dose).

    • Vortex the tube until the IM156 is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

    • Prepare the formulation fresh on a weekly basis and store it as recommended by the manufacturer.[1]

Visualizations

IM156_Signaling_Pathway IM156 IM156 PC1 Mitochondrial Protein Complex 1 (PC1) IM156->PC1 inhibits OXPHOS Oxidative Phosphorylation (OXPHOS) PC1->OXPHOS is part of AMPK AMPK Activation PC1->AMPK inhibition leads to ATP ATP (Cellular Energy) OXPHOS->ATP produces CellGrowth Inhibition of Cell Growth & Proliferation AMPK->CellGrowth MetabolicReprogramming Metabolic Reprogramming AMPK->MetabolicReprogramming

Caption: Signaling pathway of IM156.

Troubleshooting_Workflow Start Inconsistent Results with IM156 CheckFormulation Review Formulation: - Correct Vehicle (Water/MC)? - Freshly Prepared? - Fully Dissolved? Start->CheckFormulation CheckDose Verify Dosing: - Accurate Body Weights? - Correct Volume Calculation? - Consistent Administration? CheckFormulation->CheckDose Formulation OK Resolved Issue Resolved CheckFormulation->Resolved Issue Found & Corrected CheckTechnique Evaluate Administration Technique: - Skilled Personnel? - Signs of Animal Stress? - Complications (e.g., injury)? CheckDose->CheckTechnique Dose OK CheckDose->Resolved Issue Found & Corrected CheckHealth Assess Animal Health: - Any Underlying Illness? - Monitor for Adverse Events CheckTechnique->CheckHealth Technique OK CheckTechnique->Resolved Issue Found & Corrected ConsultPK Consider Pharmacokinetic Analysis: - Measure Plasma/Tissue Levels CheckHealth->ConsultPK Health OK CheckHealth->Resolved Issue Found & Corrected ConsultPK->Resolved

Caption: Troubleshooting workflow for inconsistent IM156 delivery.

References

methods to mitigate IM156-induced nausea in preclinical animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers encountering nausea-like side effects in preclinical animal studies involving IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor. Given that nausea and emesis are frequently observed treatment-related adverse events in human clinical trials of IM156, it is crucial to have strategies to monitor and mitigate these effects in animal models to ensure data quality and animal welfare.[1][2]

Troubleshooting Guides

Issue: Observing signs of nausea or malaise in animals treated with IM156.

Animals such as rodents do not vomit, but they exhibit a behavior known as pica, the compulsive consumption of non-nutritive substances like kaolin clay, which is considered an analogue to nausea and emesis.[3][4][5] Monitoring pica is a key method to assess nausea-like behavior.

Recommended Action: Implement a Pica/Kaolin Consumption Assay

This assay allows for the quantification of nausea-like behavior.

Experimental Protocol: Kaolin Consumption Assay

  • Acclimation:

    • House animals individually for at least 3 days before the experiment to acclimate them to the housing conditions.

    • Provide ad libitum access to food, water, and a pre-weighed amount of kaolin. Kaolin can be prepared as a pellet or provided in a separate dish.[6]

  • Baseline Measurement:

    • For 2-3 days prior to IM156 administration, measure the daily consumption of kaolin, food, and water to establish a baseline for each animal. Weigh the kaolin, food, and water containers at the same time each day.

  • IM156 Administration:

    • Administer IM156 at the desired dose and route. Include a vehicle-treated control group.

  • Post-Treatment Monitoring:

    • Continue to measure kaolin, food, and water consumption daily for a predetermined period (e.g., 24-72 hours) post-administration.

    • Calculate the net consumption of each, accounting for any spillage.

  • Data Analysis:

    • Compare the amount of kaolin consumed by the IM156-treated group to the vehicle control group. A significant increase in kaolin consumption in the treated group is indicative of a nausea-like response.

FAQs

Q1: What are the potential mechanisms behind IM156-induced nausea?

While the exact mechanism for IM156 is not yet fully elucidated in preclinical models, drug-induced nausea often involves the activation of the chemoreceptor trigger zone (CTZ) in the brainstem and the release of neurotransmitters in the gastrointestinal tract that signal to the brain via the vagus nerve. For other drugs, this has been shown to involve serotonin (5-HT3), dopamine (D2), and neurokinin-1 (NK1) receptors.[5][7]

Q2: What pharmacological agents can be used to mitigate IM156-induced nausea in preclinical studies?

Based on clinical observations where 5-HT3 receptor antagonists were used to manage nausea in patients receiving IM156, and on broader preclinical data for other compounds, the following classes of anti-emetics can be investigated.[1]

Table 1: Potential Anti-Emetic Agents for Mitigating Drug-Induced Pica

Drug ClassExample AgentsReported Efficacy in Preclinical Models (for other compounds)
5-HT3 Receptor Antagonists Ondansetron, GranisetronEffective in inhibiting cisplatin-induced pica.[5][6]
Dopamine D2 Receptor Antagonists Prochlorperazine, DomperidoneShown to inhibit apomorphine- and teriparatide-induced pica.[5][7]
NK1 Receptor Antagonists FosaprepitantEffective against teriparatide-induced pica.[7]
Histamine H1 Antagonists DiphenhydramineDemonstrated to reduce teriparatide-induced pica.[7]

Q3: How should I design a study to test the efficacy of an anti-emetic in mitigating IM156-induced pica?

A robust study design would include the following groups:

  • Vehicle Control

  • IM156 alone

  • Anti-emetic alone

  • IM156 + Anti-emetic

This design allows you to determine if the anti-emetic itself has any effect on kaolin consumption and to assess its ability to counteract the effects of IM156.

Visualizations

Diagram 1: Experimental Workflow for Assessing and Mitigating IM156-Induced Pica

G cluster_acclimation Phase 1: Acclimation & Baseline cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Post-Treatment Monitoring cluster_analysis Phase 4: Data Analysis A Individually House Animals B Provide Ad Libitum Access (Food, Water, Kaolin) A->B C Measure Baseline Consumption (2-3 Days) B->C D Administer Vehicle or IM156 +/- Anti-Emetic C->D Randomize Animals to Treatment Groups E Measure Daily Consumption (Kaolin, Food, Water) D->E F Monitor for Other Adverse Effects E->F G Compare Kaolin Consumption (Treated vs. Control) F->G H Statistical Analysis G->H

Caption: Workflow for a pica assay to evaluate IM156-induced nausea.

Diagram 2: Generalized Signaling Pathways in Drug-Induced Nausea

G cluster_periphery Gastrointestinal Tract cluster_brainstem Brainstem Drug IM156 (or other drug) EC Enterochromaffin Cells Drug->EC CTZ Chemoreceptor Trigger Zone (CTZ) (D2, NK1 Receptors) Drug->CTZ Directly or Indirectly Serotonin Serotonin (5-HT) EC->Serotonin Release Vagus Vagal Afferent Nerve (5-HT3 Receptors) Serotonin->Vagus NTS Nucleus Tractus Solitarius (NTS) Vagus->NTS VC Vomiting Center NTS->VC CTZ->VC Nausea Nausea VC->Nausea

Caption: Potential pathways involved in drug-induced nausea.

References

Technical Support Center: IM156 Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IM156 in dose-response curve analysis. The information is tailored to address specific challenges that may arise during experimentation, ensuring more accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is IM156 and what is its primary mechanism of action?

A1: IM156, also known as Lixumistat, is a novel and potent biguanide that functions as an inhibitor of Protein Complex I (PC1) of the mitochondrial electron transport chain.[1][2] This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to a decrease in cellular ATP production.[3][4] A key downstream effect of this action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6]

Q2: My IC50 values for IM156 are inconsistent between experiments. What are the common causes?

A2: Inconsistency in IC50 values is a frequent challenge in cell-based assays and can be attributed to several factors:

  • Cell Health and Passage Number: Cells at a high passage number can exhibit altered metabolic profiles and drug sensitivity.

  • Cell Seeding Density: The initial number of cells plated can significantly influence the final assay readout.

  • Compound Stability and Solubility: IM156, like other small molecules, may have limited stability in culture medium over extended incubation periods. Precipitation of the compound can also lead to inaccurate results.

  • Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity), which can be affected differently by IM156.

Q3: I am not observing a dose-dependent effect of IM156 in my assay. What should I check?

A3: A lack of a clear dose-response can be due to several factors:

  • Inappropriate Concentration Range: The concentrations of IM156 used may be too low or too high to capture the dynamic range of the dose-response curve.

  • Incubation Time: The duration of IM156 treatment may be insufficient for the compound to exert its full effect.

  • Cell Line Sensitivity: Different cell lines exhibit varying degrees of dependence on OXPHOS and may therefore have different sensitivities to IM156.

Q4: Can the vehicle control (e.g., DMSO) affect my IM156 dose-response curve?

A4: Yes, the solvent used to dissolve IM156, typically DMSO, can have cytotoxic effects at higher concentrations. It is crucial to ensure that the final DMSO concentration is consistent across all wells, including the vehicle control, and is maintained at a non-toxic level (generally ≤ 0.5%).

Troubleshooting Guides

Issue 1: High Variability in Replicate Wells
Potential Cause Troubleshooting Recommendation
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before and during plating. Use calibrated pipettes and consistent pipetting techniques.
Edge Effect in Microplates Avoid using the outer wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier.
Compound Precipitation Visually inspect IM156 dilutions for any signs of precipitation before adding them to the cells. If observed, gentle warming or sonication may help to redissolve the compound.
Incomplete Mixing After adding IM156, gently mix the contents of the wells by tapping the plate or using a plate shaker to ensure uniform distribution.
Issue 2: Unexpected or Atypical Dose-Response Curve Shape
Potential Cause Troubleshooting Recommendation
Biphasic (Hormetic) Effect At very low concentrations, some compounds can have a stimulatory effect on cell proliferation. Ensure your dose range is wide enough to capture both potential stimulatory and inhibitory effects.
Incomplete Curve (No Plateau) The concentration range of IM156 may be too narrow. Extend the dose range to include higher concentrations to ensure the curve reaches a plateau (100% inhibition).
Shallow Curve Slope A shallow slope may indicate a complex mechanism of action or issues with the assay itself. Consider using a more sensitive assay or extending the incubation time.
Compound Instability Prepare fresh dilutions of IM156 from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of IM156 from published studies.

Table 1: In Vitro IC50 Values of IM156

Cell/Assay Type Parameter Measured Reported IC50 Value
Human Pulmonary Fibroblasts (WI-38)Inhibition of TGF-β-induced Oxygen Consumption Rate (OCR)14.7 ± 0.1 µM
Human Pulmonary Fibroblasts (WI-38)Inhibition of TGF-β-induced α-SMA expression13.2 µM
Human Pulmonary Fibroblasts (WI-38)Inhibition of TGF-β-induced Collagen Deposition21.3 µM
Eµ-Myc Lymphoma CellsReduction of Oxygen Consumption Rate (OCR)~10 µM (estimated from dose-response curve)
Purified Bovine Mitochondrial MembranesInhibition of Complex I-dependent NADH oxidation2.2 mM

Data compiled from multiple sources.[3][7]

Table 2: Comparative Potency of Biguanides on Oxygen Consumption Rate (OCR) in Eµ-Myc Lymphoma Cells

Compound Concentration Relative OCR Reduction
IM15610 µM~50%
Phenformin100 µM~50%
Metformin>1 mMRequired for significant reduction

Data adapted from a dose-dependent reduction of OCR study.[3]

Experimental Protocols

Detailed Protocol: IM156 Dose-Response Cell Viability Assay (MTT-Based)

This protocol outlines a standard procedure for determining the dose-response of IM156 on the viability of adherent cancer cells using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • IM156 stock solution (e.g., 10 mM in DMSO)

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells from a sub-confluent culture using Trypsin-EDTA.

    • Perform a cell count and determine viability (e.g., using Trypan Blue exclusion).

    • Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the experiment.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of IM156 from the stock solution in complete culture medium. A typical 8-point dose-response curve might include final concentrations ranging from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest IM156 concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective concentrations of IM156.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Subtract the average absorbance of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each IM156 concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the IM156 concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the IC50 value.

Visualizations

IM156_Signaling_Pathway cluster_mitochondrion Mitochondrion ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ComplexI Complex I (PC1) ATP ATP ComplexI->ATP Decreases Production ATP_Synthase->ATP Produces IM156 IM156 IM156->ComplexI Inhibits AMP AMP AMPK AMPK AMP->AMPK Activates ATP->AMP Increased Ratio mTORC1 mTORC1 AMPK->mTORC1 Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Protein_Synth Protein Synthesis mTORC1->Protein_Synth Promotes

Caption: IM156 inhibits Complex I, leading to AMPK activation and mTORC1 inhibition.

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Treatment 4. Cell Treatment with IM156 Seeding->Treatment IM156_Dilution 3. IM156 Serial Dilution IM156_Dilution->Treatment Incubation 5. Incubation (e.g., 48-72h) Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 7. Solubilize Formazan MTT_Addition->Formazan_Solubilization Abs_Reading 8. Read Absorbance (570 nm) Formazan_Solubilization->Abs_Reading Data_Processing 9. Calculate % Viability Abs_Reading->Data_Processing Curve_Fitting 10. Plot Dose-Response Curve & Calculate IC50 Data_Processing->Curve_Fitting

References

IM156 Technical Support Center: Best Practices for Preventing Degradation in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the IM156 Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of IM156 (Lixumistat) to ensure the integrity and reproducibility of your experimental results. This guide addresses common questions and troubleshooting scenarios related to the stability and degradation of IM156 in solution.

Frequently Asked Questions (FAQs)

Q1: What is IM156 and what is its mechanism of action?

A1: IM156, also known as Lixumistat, is a potent and orally active biguanide compound. It is an inhibitor of Protein Complex I (PC1) of the mitochondrial electron transport chain, which leads to the inhibition of oxidative phosphorylation (OXPHOS). This disruption of mitochondrial respiration results in decreased ATP production and activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Q2: What are the recommended solvents for dissolving IM156?

A2: IM156 solubility can vary depending on the salt form (e.g., acetate, hydrochloride). For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common solvent. For in vivo studies, IM156 has been formulated in water for oral administration. Always refer to the manufacturer's product datasheet for specific solubility information.

Q3: How should I store powdered IM156 and its stock solutions to prevent degradation?

A3: Proper storage is critical to maintaining the stability of IM156. The following table summarizes the recommended storage conditions based on available product information.

FormStorage TemperatureDurationSpecial Instructions
Powder-20°CUp to 3 yearsProtect from light and moisture.
Stock Solution in DMSO-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.

Q4: What factors can contribute to the degradation of IM156 in my experimental solutions?

A4: Like other biguanides, IM156 may be susceptible to degradation under certain conditions. Key factors to consider are:

  • pH: Extreme pH values (strong acids or bases) can promote hydrolysis of the biguanide structure, especially when combined with heat.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Although specific data on the photosensitivity of IM156 is limited, it is a general best practice to protect solutions of organic molecules from light to prevent photodegradation.

  • Oxidizing Agents: Contact with strong oxidizing agents should be avoided.

Troubleshooting Guide

Issue 1: I am observing inconsistent or lower-than-expected efficacy of IM156 in my cell-based assays.

This could be due to the degradation of IM156 in your working solutions.

  • Root Cause Analysis and Solutions:

Potential CauseRecommended Action
Improperly stored stock solution. Ensure your DMSO stock solution is stored at -80°C for long-term storage or -20°C for short-term storage in small aliquots to minimize freeze-thaw cycles.
Degradation in culture medium. Prepare fresh dilutions of IM156 in your cell culture medium for each experiment. Do not store IM156 in aqueous solutions for extended periods.
Interaction with media components. While not commonly reported for IM156, some compounds can interact with components in complex media. If you suspect this, you can test the stability of IM156 in your specific medium over the time course of your experiment using an appropriate analytical method like HPLC.

Issue 2: My in vivo experiment results with IM156 are not reproducible.

Inconsistent drug preparation and administration can lead to variability in in vivo studies.

  • Root Cause Analysis and Solutions:

Potential CauseRecommended Action
Incomplete dissolution of IM156. When preparing formulations, ensure the compound is fully dissolved. Sonication may be used to aid dissolution. Visually inspect the solution for any particulates before administration.
Degradation of the dosing solution. For oral gavage, it has been reported that IM156 can be formulated in water. Prepare these aqueous solutions fresh daily and protect them from light. Do not store aqueous solutions of IM156 for long periods.
Adsorption to labware. While less common for small molecules, adsorption to certain plastics can occur. Use low-adhesion polypropylene tubes for storing and preparing solutions where possible.

Experimental Protocols

Preparation of IM156 Stock Solution for In Vitro Use
  • Materials:

    • IM156 powder

    • Anhydrous DMSO

    • Sterile, low-adhesion microcentrifuge tubes

  • Procedure:

    • Equilibrate the IM156 powder to room temperature before opening the vial to prevent moisture condensation.

    • Prepare a stock solution of a desired concentration (e.g., 10 mM or 50 mM) by dissolving the appropriate amount of IM156 powder in anhydrous DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile, low-adhesion microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

General Protocol for In Vitro Cell Viability Assay with IM156
  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • IM156 stock solution (in DMSO)

    • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of IM156 from the stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

    • Remove the old medium from the cells and add the medium containing the different concentrations of IM156. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for colorimetric or fluorometric development.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

IM156_Signaling_Pathway IM156 IM156 Mito Mitochondrion IM156->Mito Enters ComplexI Protein Complex I IM156->ComplexI Inhibits OXPHOS Oxidative Phosphorylation ComplexI->OXPHOS Drives ATP ATP Production AMPK AMPK Activation ComplexI->AMPK Leads to OXPHOS->ATP CellGrowth Cell Growth & Proliferation ATP->CellGrowth Supports AMPK->CellGrowth Inhibits

Caption: Signaling pathway of IM156.

Experimental_Workflow_Cell_Viability cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with IM156 A->C B Prepare IM156 Serial Dilutions B->C D Incubate for 24-72 hours C->D E Add Viability Reagent D->E F Incubate E->F G Read Plate F->G H Calculate % Viability G->H

Caption: Workflow for a cell viability assay.

Technical Support Center: Troubleshooting Cell Viability Assays in the Presence of IM156

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing IM156. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during cell viability assays. As IM156 is a potent inhibitor of mitochondrial complex I, it can directly interfere with standard metabolic-based viability assays. This guide will help you navigate these challenges to obtain accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is IM156 and how does it affect cell viability?

IM156 is a novel biguanide that functions as a potent inhibitor of Protein Complex I (PC1) of the mitochondrial electron transport chain.[1] This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to a decrease in cellular ATP production.[2] By targeting the primary energy-generating pathway in many cancer and fibrotic cells, IM156 can inhibit cell growth, proliferation, and induce cell death.[2][3]

Q2: Why are my results from MTT or XTT assays inconsistent or showing decreased viability even at low IM156 concentrations?

Standard tetrazolium-based assays such as MTT, XTT, and MTS rely on the metabolic activity of mitochondrial dehydrogenases to reduce a substrate into a colored formazan product. Since IM156 directly inhibits mitochondrial respiration, it will inherently lead to a reduction in the signal produced by these assays, which may not accurately reflect the true number of viable cells. This can result in an overestimation of cytotoxicity and an underestimation of cell viability.

Q3: What are the recommended alternative cell viability assays for use with IM156?

Due to the mechanism of action of IM156, it is crucial to use viability assays that are not dependent on mitochondrial metabolic activity. Recommended alternatives include:

  • ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): These assays measure the total ATP content of a cell population, which is a key indicator of metabolically active, viable cells.[4][5][6]

  • Membrane Integrity Assays (e.g., Calcein AM/Propidium Iodide Staining): These fluorescence-based methods distinguish between live and dead cells based on the integrity of the cell membrane. Live cells with intact membranes retain the green fluorescent dye Calcein AM, while dead cells with compromised membranes are permeable to the red fluorescent DNA-binding dye Propidium Iodide (PI).[3][7]

  • Real-Time Cytotoxicity Assays: These methods continuously monitor cell health over time using non-toxic reagents.

Q4: How does IM156 impact cellular signaling pathways related to cell survival?

IM156-mediated inhibition of mitochondrial complex I leads to an increase in the cellular AMP/ATP ratio. This activates AMP-activated protein kinase (AMPK), a key energy sensor.[8] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth and proliferation.[2][9][10] The interplay between IM156-induced metabolic stress and these signaling pathways can also influence apoptosis (programmed cell death) and autophagy (cellular self-digestion).[11][12]

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low signal or high background in CellTiter-Glo® assay Reagent instability or improper storage.Ensure CellTiter-Glo® reagent is brought to room temperature before use and stored according to the manufacturer's instructions. Avoid multiple freeze-thaw cycles.[13]
Incomplete cell lysis.Mix the plate on an orbital shaker for 2 minutes after adding the reagent to ensure complete cell lysis.[5][6]
Temperature gradients across the plate.Allow the plate to equilibrate to room temperature for approximately 30 minutes before adding the reagent.[14]
Inconsistent staining with Calcein AM/PI Suboptimal dye concentration.Titrate the concentrations of Calcein AM (typically 1-5 µM) and Propidium Iodide (typically 1-10 µM) to determine the optimal staining for your specific cell type.[15]
Insufficient washing.Wash cells thoroughly with PBS after staining to remove excess dye and reduce background fluorescence.[15]
Photobleaching.Protect stained cells from light as much as possible before and during imaging.[7]
High variability between replicate wells Uneven cell seeding.Ensure a single-cell suspension before seeding and mix the cell suspension frequently during plating to prevent settling.
Edge effects.To minimize evaporation, do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS.
Unexpected increase in viability at high IM156 concentrations Off-target effects of the compound at high concentrations.Perform a wide dose-response curve to identify the optimal concentration range. If the effect persists, consider it a potential biological effect of the compound.
Compound interference with the assay.Run a control with the highest concentration of IM156 in cell-free media to check for any direct interaction with the assay reagents.

Experimental Protocols

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the manufacturer's instructions and is suitable for assessing cell viability in the presence of mitochondrial inhibitors like IM156.

Materials:

  • Cells cultured in opaque-walled 96-well or 384-well plates

  • IM156 at desired concentrations

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Seed cells in opaque-walled multiwell plates at a density appropriate for your cell line and incubate overnight.

  • Treat cells with a serial dilution of IM156 and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only control wells.

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[6]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium for a 96-well plate).[6]

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5][6]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][6]

  • Measure the luminescence using a plate reader.

Calcein AM and Propidium Iodide (PI) Staining for Live/Dead Cell Imaging

This protocol allows for the qualitative and quantitative assessment of live and dead cells using fluorescence microscopy.

Materials:

  • Cells cultured in 96-well plates or on coverslips

  • IM156 at desired concentrations

  • Calcein AM stock solution (1 mM in DMSO)

  • Propidium Iodide stock solution (1 mg/mL in water)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filters (FITC/Texas Red or similar)

Procedure:

  • Seed cells and treat with IM156 as described in the CellTiter-Glo® protocol.

  • Prepare a fresh staining solution by diluting Calcein AM to a final concentration of 1-5 µM and Propidium Iodide to 1-10 µM in PBS or culture medium.

  • Remove the culture medium and wash the cells once with PBS.

  • Add the staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.

  • Wash the cells twice with PBS to remove excess dye.[15]

  • Image the cells immediately using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.

Signaling Pathways and Experimental Workflows

Below are diagrams generated using Graphviz to visualize key concepts.

IM156_Mechanism_of_Action cluster_0 Mitochondrion cluster_1 Cellular Effects ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase drives PC1 Protein Complex I PC1->ETC IM156 IM156 IM156->PC1 inhibits ATP ATP ATP_Synthase->ATP produces Cell_Growth Cell Growth & Proliferation ATP->Cell_Growth promotes

IM156 inhibits mitochondrial protein complex I, reducing ATP production.

AMPK_mTOR_Signaling IM156 IM156 Mito_Inhibition Mitochondrial Complex I Inhibition IM156->Mito_Inhibition AMP_ATP_Ratio Increased AMP/ATP Ratio Mito_Inhibition->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Autophagy Autophagy mTORC1->Autophagy inhibits

IM156 activates AMPK and inhibits mTORC1 signaling.

Troubleshooting_Workflow Start Inconsistent Cell Viability Results with IM156 Check_Assay Is the assay based on mitochondrial metabolism (e.g., MTT, XTT)? Start->Check_Assay Switch_Assay Switch to a non-metabolic assay (e.g., CellTiter-Glo, Calcein AM/PI) Check_Assay->Switch_Assay Yes Optimize_Protocol Optimize Assay Protocol: - Titrate reagent concentrations - Check incubation times - Ensure proper controls Check_Assay->Optimize_Protocol No Switch_Assay->Optimize_Protocol Check_Seeding Review Cell Culture Practices: - Consistent cell seeding - Avoid edge effects - Healthy cell morphology Optimize_Protocol->Check_Seeding Analyze_Data Re-analyze Data Check_Seeding->Analyze_Data

A logical workflow for troubleshooting cell viability assays with IM156.

Quantitative Data Summary

While specific IC50 values for IM156 can vary significantly depending on the cell line, assay type, and duration of treatment, the following table provides a general overview of expected outcomes. It is imperative to determine the IC50 value empirically for each cell line and experimental condition.

Assay Type Principle Expected Outcome with IM156 Considerations
MTT/XTT/MTS Mitochondrial Dehydrogenase ActivityApparent decrease in viability (lower IC50)Not Recommended. Results are confounded by the direct inhibition of mitochondrial respiration.
CellTiter-Glo® ATP ContentDose-dependent decrease in luminescenceRecommended. Provides a more accurate measure of metabolically active cells.
Calcein AM/PI Membrane Integrity & Esterase ActivityDose-dependent increase in PI-positive (dead) cells and decrease in Calcein AM-positive (live) cellsRecommended. Allows for direct visualization and quantification of live versus dead cells.
Trypan Blue Exclusion Membrane IntegrityDose-dependent increase in blue-stained (dead) cellsSimple and cost-effective, but less amenable to high-throughput screening.

This technical support guide is intended for research use only. The information provided should be adapted to specific experimental contexts.

References

Technical Support Center: Enhancing the Efficacy of IM156 in Drug-Resistant Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize IM156 (also known as Lixumistat), a potent and selective inhibitor of mitochondrial Complex I, in drug-resistant tumor models. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an overview of the key signaling pathways involved.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of IM156?

A1: IM156 is an orally administered small molecule of the biguanide class that potently inhibits Protein Complex 1 (PC1) of the mitochondrial electron transport chain.[1][2] This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to a decrease in cellular ATP production and an increase in the AMP/ATP ratio. This energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism, which in turn inhibits anabolic pathways like the mTOR signaling cascade to suppress tumor cell growth and proliferation.[2]

Q2: Why is IM156 particularly effective in drug-resistant tumors?

A2: Many tumors develop resistance to chemotherapy or targeted therapies by undergoing a metabolic shift. These resistant cells often become more reliant on OXPHOS for their energy and biosynthetic needs.[1][3] By targeting this acquired vulnerability, IM156 can selectively eliminate drug-resistant cancer cell populations.[1] Preclinical studies have demonstrated IM156's strong efficacy in various cancer models, including gastric, lymphoma, lung, breast, and glioblastoma.[1]

Q3: What are the key differences between IM156 and other biguanides like metformin?

A3: IM156 is a next-generation biguanide designed for enhanced potency and a better safety profile compared to older compounds like metformin and phenformin.[1] It is more hydrophobic than metformin, which may contribute to better cell permeability and bioavailability.[2] In preclinical models, IM156 was shown to be more potent at reducing the oxygen consumption rate (OCR) and cellular ATP levels in tumor cells compared to metformin and phenformin.[2]

Q4: Can IM156 be used in combination with other anti-cancer agents?

A4: Yes, the mechanism of action of IM156 makes it a strong candidate for combination therapies. By targeting the metabolic adaptations that lead to drug resistance, IM156 has the potential to re-sensitize resistant tumors to conventional chemotherapies and targeted agents. A Phase 1b clinical trial is currently evaluating IM156 in combination with gemcitabine and nab-paclitaxel for the treatment of advanced pancreatic cancer.

Troubleshooting Guides

This section addresses common issues that may arise during in vitro and in vivo experiments with IM156.

In Vitro Experimentation
Issue Potential Cause(s) Troubleshooting Suggestions
High variability in cell viability assays (e.g., IC50 values) Inconsistent cell seeding density. Changes in media glucose concentration. Contamination (e.g., mycoplasma). Instability of IM156 in solution.Ensure uniform cell seeding and confluency. Use fresh media with a consistent glucose concentration for all experiments. Regularly test cell cultures for mycoplasma contamination. Prepare fresh stock solutions of IM156 and avoid repeated freeze-thaw cycles.
Unexpectedly high or low cytotoxicity Inappropriate drug concentration range. Cell line-specific sensitivity. Low glucose levels in the culture medium can potentiate the cytotoxic effects of OXPHOS inhibitors.Perform a broad dose-response curve to determine the optimal concentration range for your specific cell line. Ensure that the glucose concentration in your cell culture medium is physiological and consistent across experiments.
Difficulty in interpreting Seahorse assay results (OCR/ECAR) Suboptimal cell seeding density. Incorrect concentration of mitochondrial inhibitors (e.g., FCCP). pH drift in the assay medium.Empirically determine the optimal cell number per well for your cell line. Titrate FCCP to determine the concentration that elicits a maximal respiratory rate. Ensure the assay medium is properly buffered and pre-warmed before use.
IM156 appears to have no effect on cell proliferation The cell line may not be dependent on OXPHOS for proliferation. Insufficient drug concentration or incubation time.Confirm the metabolic phenotype of your cell line (e.g., using a Seahorse assay). Increase the concentration of IM156 and/or extend the incubation period.
In Vivo (Xenograft) Experimentation
Issue Potential Cause(s) Troubleshooting Suggestions
Lack of tumor growth inhibition Insufficient drug dosage or suboptimal dosing schedule. Poor drug bioavailability in the chosen animal model. The tumor model is not reliant on OXPHOS.Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal dosing frequency. A recommended Phase 2 dose of 800 mg QD has been established in clinical trials.[2] Conduct pharmacokinetic studies to assess IM156 exposure in the tumor tissue. Characterize the metabolic profile of the xenograft tumor to confirm OXPHOS dependency.
High toxicity or weight loss in animals Drug dosage is too high. Animal strain-specific sensitivity.Reduce the dosage of IM156. Closely monitor animal health and body weight, and adjust the treatment protocol as needed.
High variability in tumor volume between animals Inconsistent tumor cell implantation. Variation in animal age, weight, or health status.Standardize the tumor cell implantation procedure. Use age- and weight-matched animals and ensure they are in good health before starting the experiment.

Data Presentation

While specific preclinical data for IM156 in a wide range of drug-resistant models is not extensively published, the following tables provide an illustrative example of how to present quantitative data on its efficacy.

Table 1: Illustrative In Vitro Efficacy of IM156 in Drug-Resistant Cancer Cell Lines

Cell LineCancer TypeResistant ToIM156 IC50 (µM) (Parental)IM156 IC50 (µM) (Resistant)Fold-Sensitivity
MDA-MB-231BreastPaclitaxel1.50.27.5x
A549LungCisplatin2.00.36.7x
HCT116Colon5-FU1.80.44.5x
U87GlioblastomaTemozolomide1.20.158.0x

Note: These are hypothetical values for illustrative purposes.

Table 2: Illustrative In Vivo Efficacy of IM156 in a Drug-Resistant Xenograft Model

Xenograft ModelTreatment GroupTumor Growth Inhibition (%)Change in Body Weight (%)
Paclitaxel-Resistant Breast Cancer (MDA-MB-231)Vehicle Control0+2
Paclitaxel (10 mg/kg)15-5
IM156 (50 mg/kg)65-2
Paclitaxel + IM15690-4

Note: These are hypothetical values for illustrative purposes.

Experimental Protocols

Protocol 1: Generation of Drug-Resistant Cancer Cell Lines

This protocol describes a general method for developing drug-resistant cancer cell lines through continuous exposure to a cytotoxic agent.

  • Determine the initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of the desired chemotherapeutic agent using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initial drug exposure: Treat the parental cells with the chemotherapeutic agent at a concentration equal to the IC10-IC20 for a duration equivalent to the drug's half-life or for a standard period (e.g., 24-48 hours).

  • Recovery and expansion: Remove the drug-containing medium, wash the cells with PBS, and culture them in fresh, drug-free medium until the cell population recovers and reaches approximately 80% confluency.

  • Stepwise dose escalation: Gradually increase the concentration of the chemotherapeutic agent in subsequent treatment cycles (e.g., by 1.5 to 2-fold). Repeat the exposure and recovery steps.

  • Establishment of resistance: Continue this process for several months until the cells can proliferate in a drug concentration that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental cells.

  • Characterization of resistant cells: Confirm the resistant phenotype by re-evaluating the IC50 of the chemotherapeutic agent. The resistant cell line should exhibit a significantly higher IC50 compared to the parental line.

  • Maintenance of resistant cells: Culture the established resistant cell line in a medium containing a maintenance dose of the chemotherapeutic agent to preserve the resistant phenotype.

Protocol 2: Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol outlines the use of the Agilent Seahorse XF Cell Mito Stress Test to evaluate the effect of IM156 on mitochondrial function.

  • Cell Seeding: The day before the assay, seed the cancer cells (both parental and drug-resistant, if applicable) into a Seahorse XF cell culture microplate at a pre-determined optimal density.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C with sterile water. On the day of the assay, replace the water with Seahorse XF Calibrant.

  • Cell Treatment: On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells in a non-CO2 incubator at 37°C for one hour.

  • Compound Preparation: Prepare IM156 and the mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone and antimycin A) in the Seahorse XF base medium at the desired final concentrations.

  • Seahorse Assay: Place the cell culture plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure the basal oxygen consumption rate (OCR) before sequentially injecting IM156 (or vehicle), oligomycin, FCCP, and rotenone/antimycin A.

  • Data Analysis: Analyze the resulting OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A significant decrease in these parameters following IM156 treatment indicates inhibition of OXPHOS.

Signaling Pathways and Experimental Workflows

IM156 Signaling Pathway

The following diagram illustrates the primary signaling pathway affected by IM156. Inhibition of Mitochondrial Complex I by IM156 leads to a decrease in the NAD+/NADH ratio and a reduction in ATP synthesis. The resulting increase in the AMP/ATP ratio activates AMPK, which in turn phosphorylates and inhibits key components of the mTORC1 pathway, ultimately leading to a reduction in protein synthesis and cell proliferation.

Caption: IM156 inhibits Mitochondrial Complex I, leading to AMPK activation and mTORC1 inhibition.

Experimental Workflow for Evaluating IM156 in Drug-Resistant Models

This diagram outlines a logical workflow for assessing the efficacy of IM156 in drug-resistant cancer models.

Experimental_Workflow cluster_In_Vitro In Vitro Studies cluster_In_Vivo In Vivo Studies start Start generate_resistant Generate Drug-Resistant Cell Line start->generate_resistant confirm_resistance Confirm Resistance (IC50 Assay) generate_resistant->confirm_resistance treat_im156 Treat Parental & Resistant Cells with IM156 confirm_resistance->treat_im156 assess_viability Assess Cell Viability (IC50 of IM156) treat_im156->assess_viability seahorse_assay Assess Mitochondrial Function (Seahorse Assay) treat_im156->seahorse_assay establish_xenograft Establish Xenograft Model (Parental & Resistant Cells) assess_viability->establish_xenograft seahorse_assay->establish_xenograft treat_mice Treat Mice with IM156 +/- Chemotherapy establish_xenograft->treat_mice monitor_tumor Monitor Tumor Growth & Animal Health treat_mice->monitor_tumor analyze_tumors Analyze Tumors Post-Mortem (IHC, Western Blot) monitor_tumor->analyze_tumors evaluate_efficacy Evaluate Efficacy of IM156 analyze_tumors->evaluate_efficacy

Caption: A workflow for evaluating IM156's efficacy in drug-resistant cancer models.

Troubleshooting Logic for Unexpected Cytotoxicity in IM156 Experiments

This diagram provides a logical approach to troubleshooting unexpected cell death in in vitro experiments with IM156.

Troubleshooting_Cytotoxicity start Unexpected Cytotoxicity Observed check_concentration Is the IM156 concentration in the expected therapeutic range? start->check_concentration high_conc High Concentration check_concentration->high_conc No check_glucose Is the glucose concentration in the medium physiological? check_concentration->check_glucose Yes cell_line_sensitivity Consider Cell Line-Specific Sensitivity to OXPHOS Inhibition high_conc->cell_line_sensitivity Reduce Concentration & Re-evaluate low_glucose Low Glucose check_glucose->low_glucose No check_contamination Are the cell cultures free of contamination? check_glucose->check_contamination Yes low_glucose->cell_line_sensitivity Adjust Glucose Levels & Re-evaluate contaminated Contaminated check_contamination->contaminated No check_contamination->cell_line_sensitivity Yes contaminated->cell_line_sensitivity Treat/Discard Culture & Re-start

Caption: A decision tree for troubleshooting unexpected cytotoxicity with IM156.

References

Validation & Comparative

IM156 and Phenformin: A Comparative Guide to Mitochondrial Inhibition in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of IM156 (Lixumistat) and phenformin, two biguanide compounds known for their inhibitory effects on mitochondrial complex I. The information presented is collated from preclinical studies and is intended to assist researchers in understanding the nuances of these compounds for applications in oncology and metabolic disease research.

At a Glance: Key Differences and Potency

IM156 and phenformin both exert their primary anti-cancer and metabolic effects by inhibiting protein complex I (PC1) of the mitochondrial electron transport chain.[1][2] This inhibition leads to a reduction in oxidative phosphorylation (OXPHOS), decreased ATP production, and subsequent activation of the AMP-activated protein kinase (AMPK) pathway.[3][4] However, preclinical data consistently demonstrates that IM156 is a more potent inhibitor of mitochondrial respiration than phenformin.[5]

ParameterIM156PhenforminReference
Mitochondrial Complex I Inhibition (IC50) 2.2 mM (in purified bovine mitochondrial membranes)340 mM (previously reported)[5]
Cellular Oxygen Consumption Rate (OCR) Inhibition More potent than phenformin at equal concentrationsLess potent than IM156 at equal concentrations[2][5]
Cellular ATP Production Reduction More effective than phenformin at equal concentrationsLess effective than IM156 at equal concentrations[5]
AMPK Activation Induces AMPK phosphorylation; approximately 60-fold more potent than metforminActivates AMPK secondary to complex I inhibition[4][6]
Potency in Cancer Cell Viability (EC50 in Eµ-Myc+ lymphoma cells) 12 µM62 µM[5]

Mechanism of Action: A Shared Pathway with a Potency Divide

Both IM156 and phenformin are biguanides that target the energy metabolism of cancer cells.[3][7] Their primary mechanism involves the inhibition of mitochondrial complex I, which disrupts the electron transport chain, leading to decreased ATP synthesis and an increased AMP:ATP ratio.[7][8] This energy stress triggers the activation of AMPK, a central regulator of cellular metabolism.[4][6] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and survival.[3][9] The superior potency of IM156 in inhibiting complex I translates to a more pronounced downstream effect on these signaling pathways at lower concentrations compared to phenformin.[5]

cluster_Mitochondrion Mitochondrion cluster_Drugs cluster_Signaling Cellular Signaling ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Complex_I Complex I ATP ATP ATP_Synthase->ATP Synthesis AMPK AMPK ATP->AMPK Low levels activate IM156 IM156 IM156->Complex_I Potent Inhibition Phenformin Phenformin Phenformin->Complex_I Inhibition mTOR mTOR AMPK->mTOR Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

Fig 1. Comparative mechanism of IM156 and phenformin on mitochondrial respiration and downstream signaling.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below. These are representative protocols synthesized from multiple sources and should be adapted as needed for specific experimental conditions.

Mitochondrial Respiration and Cellular Metabolism (Seahorse XF Assay)

This protocol outlines the measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to assess mitochondrial respiration and glycolysis.

cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed Seed cells in Seahorse XF plate adhere Allow cells to adhere (overnight) seed->adhere wash Wash with Seahorse medium add_medium Add fresh Seahorse medium wash->add_medium incubate Incubate in CO2-free incubator add_medium->incubate load_drugs Load IM156/Phenformin and other compounds into sensor cartridge incubate->load_drugs run Run Seahorse XF Analyzer load_drugs->run normalize Normalize OCR/ECAR to cell number calculate Calculate bioenergetic parameters normalize->calculate

Fig 2. General workflow for a Seahorse XF mitochondrial stress test.

Materials:

  • Seahorse XF Analyzer (e.g., XF96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • IM156 and Phenformin stock solutions

  • Other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Cell Seeding: Seed cells at an optimized density in a Seahorse XF cell culture microplate and allow them to adhere overnight in a standard CO2 incubator.[10]

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[10]

  • Assay Medium Preparation: On the day of the assay, warm the Seahorse XF assay medium to 37°C and adjust the pH to 7.4.

  • Cell Plate Preparation: Remove the standard culture medium from the cell plate, wash once with the warmed Seahorse assay medium, and then add the final volume of assay medium to each well. Incubate the cell plate in a non-CO2 37°C incubator for 30-60 minutes before the assay.[10]

  • Compound Loading: Prepare working solutions of IM156, phenformin, and other inhibitors in the assay medium. Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Operation: Calibrate the instrument with the sensor cartridge. After calibration, replace the calibrant plate with the cell plate and start the run. The instrument will measure baseline OCR and ECAR before injecting the compounds and then measure the response.

  • Data Analysis: Normalize the OCR and ECAR data to cell number or protein concentration. Calculate key mitochondrial parameters such as basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

AMPK and mTOR Pathway Activation (Western Blotting)

This protocol details the detection of phosphorylated and total proteins in the AMPK and mTOR signaling pathways.

cluster_sample Sample Preparation cluster_blot Western Blotting cluster_analysis Analysis treat Treat cells with IM156/Phenformin lyse Lyse cells and quantify protein treat->lyse denature Denature proteins with sample buffer lyse->denature sds_page SDS-PAGE transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody (e.g., p-AMPK, AMPK, p-mTOR, mTOR) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with chemiluminescence secondary_ab->detect quantify Densitometry analysis

Fig 3. Standard workflow for Western blot analysis of signaling pathways.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPK (Thr172), anti-AMPK, anti-p-mTOR (Ser2448), anti-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the desired concentrations of IM156 or phenformin for the specified time. Wash cells with cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]

  • Detection: After further washes, apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Perform densitometric analysis to quantify the relative protein expression levels.

Concluding Remarks

The available preclinical data strongly indicate that IM156 is a more potent inhibitor of mitochondrial complex I than phenformin. This increased potency translates to greater efficacy in reducing cellular respiration, decreasing ATP levels, and modulating the AMPK/mTOR signaling pathway at lower concentrations. For researchers investigating the therapeutic potential of mitochondrial inhibitors in cancer and other metabolic diseases, IM156 represents a promising next-generation biguanide with an improved pharmacological profile compared to phenformin. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic window and potential applications of IM156.

References

Lixumistat Demonstrates Potent Anti-Cancer and Anti-Fibrotic Efficacy, Outperforming Other Oxidative Phosphorylation Inhibitors in Preclinical and Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Lixumistat (IM156), a novel and potent oral inhibitor of mitochondrial Complex I, is showing significant promise in the treatment of aggressive cancers and fibrotic diseases, according to a comprehensive review of available preclinical and clinical data. This guide provides a detailed comparison of Lixumistat's efficacy against other oxidative phosphorylation (OXPHOS) inhibitors, highlighting its potential as a best-in-class therapeutic agent.

Lixumistat distinguishes itself by targeting the first and rate-limiting step of the OXPHOS pathway, a critical metabolic process for the survival and proliferation of particular cancer cells and the activation of fibroblasts involved in tissue fibrosis.[1][2] This mechanism of action has demonstrated robust anti-tumor activity in challenging malignancies like pancreatic cancer and significant anti-fibrotic effects in preclinical models.

Lixumistat in Pancreatic Cancer: Encouraging Clinical Trial Results

A recent Phase 1b clinical trial (NCT05497778) evaluating Lixumistat in combination with standard-of-care chemotherapy (gemcitabine and nab-paclitaxel) for advanced pancreatic ductal adenocarcinoma (PDAC) has yielded encouraging results. In response-evaluable patients treated at the recommended Phase 2 dose (RP2D) of 400 mg once daily, the combination therapy demonstrated a 62.5% objective partial response rate and a 100% disease control rate.[3] The estimated median progression-free survival was an impressive 9.7 months, with a median overall survival of 18 months.[3] These findings suggest that Lixumistat could offer a viable new therapeutic option for this notoriously difficult-to-treat cancer.[4]

Superior Anti-Fibrotic Activity in Preclinical Models

In preclinical models of fibrosis, Lixumistat has shown potent dose-dependent anti-fibrotic effects.[5] It effectively abolishes the TGF-β-dependent transformation of fibroblasts into myofibroblasts, a key process in the development of fibrotic tissue, by inhibiting the associated increase in oxygen consumption.[5] Notably, Lixumistat is reported to be 60-fold more potent than metformin in activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, in human pulmonary fibroblasts.[6]

Comparative Efficacy of Oxidative Phosphorylation Inhibitors

This guide provides a comparative analysis of Lixumistat against other OXPHOS inhibitors, including metformin, IACS-010759, BAY 87-2243, and atovaquone. The data, summarized in the tables below, is compiled from various preclinical and clinical studies. Direct head-to-head comparative studies are limited; therefore, the data is presented within the context of the specific experimental models and cancer types studied.

Table 1: Comparative Efficacy of OXPHOS Inhibitors in Pancreatic Cancer
InhibitorModel SystemKey Efficacy DataCitation(s)
Lixumistat (IM156) Phase 1b Clinical Trial (NCT05497778) in advanced PDAC patients (in combination with chemotherapy)Objective Partial Response: 62.5%Disease Control Rate: 100%Median Progression-Free Survival: 9.7 monthsMedian Overall Survival: 18 months[3]
IACS-010759 Pancreatic Cancer Cell Lines (MIA PaCa-2, BxPC-3)IC50 (MIA PaCa-2, galactose media): 1.4 nMIC50 (BxPC-3, galactose media): ~100 nM[7]
Metformin Pancreatic Cancer Xenograft ModelsDose-dependently inhibited tumor growth.[8]
Mito-Metformin (Mito-Met10) Pancreatic Cancer Cell Line (MiaPaCa-2)IC50 (Complex I inhibition): 0.4 µM (compared to 1.1 mM for Metformin)
Table 2: Comparative Efficacy of OXPHOS Inhibitors in Fibrosis
InhibitorModel SystemKey Efficacy DataCitation(s)
Lixumistat (IM156) Human Pulmonary FibroblastsInhibited TGF-β-dependent increases in oxygen consumption and myofibroblast marker expression.60-fold more potent than metformin in AMPK activation.[5][6]
BAY 87-2243 Preclinical modelsAntagonist of mitochondrial ETC complex I, suggested potential in liver fibrosis.[9]

Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms of action and experimental methodologies, the following diagrams are provided.

OXPHOS_Inhibition cluster_ETC Electron Transport Chain cluster_inhibitors OXPHOS Inhibitors Complex I Complex I CoQ CoQ Complex I->CoQ Complex II Complex II Complex II->CoQ Complex III Complex III CoQ->Complex III Cyt c Cyt c Complex III->Cyt c Complex IV Complex IV Cyt c->Complex IV O2 O2 Complex IV->O2 ATP Synthase ATP Synthase ATP ATP ATP Synthase->ATP NADH NADH NADH->Complex I FADH2 FADH2 FADH2->Complex II H+ H+ H+->ATP Synthase Proton Gradient Lixumistat Lixumistat Lixumistat->Complex I Metformin Metformin Metformin->Complex I IACS-010759 IACS-010759 IACS-010759->Complex I BAY 87-2243 BAY 87-2243 BAY 87-2243->Complex I Atovaquone Atovaquone Atovaquone->Complex III TGF_beta_Fibrosis TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Smad2/3 Smad2/3 Phosphorylation TGF-β Receptor->Smad2/3 Smad Complex Smad2/3/4 Complex Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Nucleus Nucleus Smad Complex->Nucleus Gene Transcription α-SMA & Collagen Gene Transcription Nucleus->Gene Transcription Myofibroblast Myofibroblast Gene Transcription->Myofibroblast Fibroblast Fibroblast Fibroblast->Myofibroblast Differentiation Fibrosis Fibrosis Myofibroblast->Fibrosis Collagen Deposition Seahorse_Workflow cluster_prep Cell Preparation cluster_assay Seahorse XF Assay Seed Cells Seed Cells Incubate Overnight Incubate Overnight Seed Cells->Incubate Overnight Equilibrate Equilibrate Incubate Overnight->Equilibrate Measure Basal OCR Measure Basal OCR Equilibrate->Measure Basal OCR Inject Inhibitor 1\n(e.g., Oligomycin) Inject Inhibitor 1 (e.g., Oligomycin) Measure Basal OCR->Inject Inhibitor 1\n(e.g., Oligomycin) Measure ATP-linked OCR Measure ATP-linked OCR Inject Inhibitor 1\n(e.g., Oligomycin)->Measure ATP-linked OCR Inject Inhibitor 2\n(e.g., FCCP) Inject Inhibitor 2 (e.g., FCCP) Measure ATP-linked OCR->Inject Inhibitor 2\n(e.g., FCCP) Measure Maximal OCR Measure Maximal OCR Inject Inhibitor 2\n(e.g., FCCP)->Measure Maximal OCR Inject Inhibitor 3\n(e.g., Rotenone/Antimycin A) Inject Inhibitor 3 (e.g., Rotenone/Antimycin A) Measure Maximal OCR->Inject Inhibitor 3\n(e.g., Rotenone/Antimycin A) Measure Non-mitochondrial OCR Measure Non-mitochondrial OCR Inject Inhibitor 3\n(e.g., Rotenone/Antimycin A)->Measure Non-mitochondrial OCR Data Analysis Data Analysis Measure Non-mitochondrial OCR->Data Analysis

References

In Vivo Validation of IM156's Anti-Fibrotic Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-fibrotic effects of IM156 against currently approved therapies, nintedanib and pirfenidone. This analysis is supported by experimental data from preclinical murine models of pulmonary fibrosis.

IM156, a novel investigational drug, has demonstrated significant anti-fibrotic properties in in vivo models, positioning it as a potential therapeutic candidate for fibrotic diseases. This guide will delve into the quantitative data from these studies, compare its efficacy with established anti-fibrotic agents, and provide detailed experimental protocols for the key in vivo validation experiments.

Comparative Efficacy in the Bleomycin-Induced Murine Model of Pulmonary Fibrosis

The bleomycin-induced lung fibrosis model in mice is a widely used and well-established preclinical model to evaluate the efficacy of anti-fibrotic drugs. In this model, the administration of bleomycin induces lung injury, inflammation, and subsequent fibrosis, mimicking key aspects of human idiopathic pulmonary fibrosis (IPF).

Table 1: Comparison of Anti-Fibrotic Efficacy in the Bleomycin Mouse Model

ParameterIM156 (Lixumistat)NintedanibPirfenidoneBleomycin Control
Histological Fibrosis Score (Ashcroft Score) Data not yet publicly available in specific units. Described as "reduced lung fibrosis".2.58 ± 0.36 (p ≤ 0.05 vs. Bleomycin)[1]2.42 ± 0.28 (p ≤ 0.001 vs. Bleomycin)[1]3.5 ± 0.23 to 3.71 ± 0.32[1]
Lung Collagen Content (Hydroxyproline Assay) Data not yet publicly available in specific units. Described as "reduced lung fibrosis".Significant reduction in collagen deposition.Significant reduction in lung hydroxyproline content.Significant increase in lung hydroxyproline content.
Inflammatory Cell Infiltration "Reduced inflammatory cell infiltration".Reduced neutrophil accumulation.Attenuation of inflammatory cell infiltration.Increased infiltration of inflammatory cells, including neutrophils and macrophages.[2][3][4]
Body/Lung Weight Changes "Attenuated body/lung weight changes".Not consistently reported as a primary endpoint.Not consistently reported as a primary endpoint.Increased lung weight due to inflammation and fibrosis.

Note: The quantitative data for IM156 from the primary preclinical study by Willette et al., 2021 has not been made publicly available in specific numerical values for direct comparison in this table. The descriptions of its effects are based on the published abstract.

Mechanism of Action: A Comparative Overview

The anti-fibrotic effects of IM156, nintedanib, and pirfenidone are mediated through distinct signaling pathways.

cluster_IM156 IM156 cluster_Nintedanib Nintedanib cluster_Pirfenidone Pirfenidone IM156 IM156 PC1 Mitochondrial Protein Complex 1 IM156->PC1 Inhibits OXPHOS Oxidative Phosphorylation PC1->OXPHOS AMPK AMPK Activation OXPHOS->AMPK Reduced ATP TGFb_Fibroblast TGF-β-induced Fibroblast Activation AMPK->TGFb_Fibroblast Inhibits Myofibroblast Myofibroblast Differentiation TGFb_Fibroblast->Myofibroblast Nintedanib Nintedanib RTKs VEGFR, FGFR, PDGFR Nintedanib->RTKs Inhibits Proliferation Fibroblast Proliferation RTKs->Proliferation Migration Fibroblast Migration RTKs->Migration Differentiation Myofibroblast Differentiation RTKs->Differentiation Pirfenidone Pirfenidone TGFb_pathway TGF-β Signaling Pirfenidone->TGFb_pathway Inhibits TNFa TNF-α Production Pirfenidone->TNFa Inhibits Collagen_Synth Collagen Synthesis TGFb_pathway->Collagen_Synth Inflammation Inflammation TNFa->Inflammation G cluster_induction Fibrosis Induction cluster_treatment Therapeutic Intervention cluster_analysis Endpoint Analysis Induction Intratracheal Instillation of Bleomycin (e.g., 1.5 - 5 mg/kg) in Mice Treatment_Start Initiate Drug Treatment (e.g., Day 7 post-bleomycin) Induction->Treatment_Start Drug_Admin Daily Oral Gavage of: - IM156 - Nintedanib (e.g., 30-120 mg/kg) - Pirfenidone (e.g., 200-400 mg/kg) Treatment_Start->Drug_Admin Sacrifice Sacrifice Mice (e.g., Day 21 or 28) Drug_Admin->Sacrifice Continuous Treatment Histology Lung Histology: - H&E Staining - Masson's Trichrome Staining - Ashcroft Scoring Sacrifice->Histology Biochemistry Biochemical Analysis: - Lung Hydroxyproline Content Sacrifice->Biochemistry Molecular Molecular Analysis: - Inflammatory Cell Counts in BALF Sacrifice->Molecular IM156 IM156 (Metabolic Reprogramming) Fibroblast_Activation Fibroblast Activation & Myofibroblast Differentiation IM156->Fibroblast_Activation Inhibits Nintedanib Nintedanib (Tyrosine Kinase Inhibition) Nintedanib->Fibroblast_Activation Inhibits Pirfenidone Pirfenidone (Broad Anti-Fibrotic/ Anti-Inflammatory) Pirfenidone->Fibroblast_Activation Inhibits Inflammation Inflammation Pirfenidone->Inflammation Inhibits ECM_Deposition Extracellular Matrix Deposition (Fibrosis) Fibroblast_Activation->ECM_Deposition Inflammation->Fibroblast_Activation

References

Cross-Validating the Anticancer Activity of IM156: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticancer activity of IM156 across different tumor models. IM156 is a novel, orally administered small molecule of the biguanide class that acts as a potent inhibitor of oxidative phosphorylation (OXPHOS) by targeting Protein Complex 1 (PC1) of the mitochondrial electron transport chain.[1][2][3] Preclinical evidence has demonstrated its efficacy in a variety of cancer types, including gastric, lymphoma, lung, breast, and glioblastoma models.[2][4] This guide synthesizes available data to compare IM156 with other biguanides and outlines the experimental framework for its cross-validation.

Comparative Efficacy of Biguanides Across Tumor Models

The therapeutic potential of biguanides in oncology has been an area of active research. While metformin is a widely used and well-tolerated antidiabetic drug with some evidence of anticancer activity, its potency in preclinical cancer models is often limited.[2][4] Phenformin, another biguanide, has shown greater anticancer efficacy than metformin but was withdrawn from the market due to toxicity concerns.[2][4] IM156 was developed to offer a more potent and safer alternative.

Due to the limited availability of public quantitative data for IM156 across multiple cancer cell lines, the following table provides a representative comparison of the half-maximal inhibitory concentration (IC50) values for metformin and phenformin in various cancer cell lines to offer a baseline for the expected potency of biguanides.

Cell LineCancer TypeMetformin IC50 (mM)Phenformin IC50 (mM)IM156 IC50 (mM)
MCF7Breast Cancer>100[5]1.184[6]Data not publicly available
ZR-75-1Breast CancerData not publicly available0.665[6]Data not publicly available
MDA-MB-231Breast Cancer51.4[5]2.347[6]Data not publicly available
HCT116Colorectal Cancer2.9 - 8 (depending on duration)[7]Data not publicly availableData not publicly available
SW620Colorectal Cancer~1.4[7]Data not publicly availableData not publicly available
SKOV3Ovarian CancerData not publicly available0.9[8]Data not publicly available
HeyOvarian CancerData not publicly available1.75[8]Data not publicly available
IGROV-1Ovarian CancerData not publicly available0.8[8]Data not publicly available
TPC-1Thyroid CancerData not publicly available4.08[9]Data not publicly available
8505CThyroid CancerData not publicly available7.4[9]Data not publicly available

Note: IC50 values can vary depending on the experimental conditions (e.g., cell density, incubation time, media composition).

Signaling Pathway of IM156

IM156 exerts its anticancer effects by inhibiting mitochondrial complex I, which disrupts the electron transport chain and reduces ATP production. This energy stress leads to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and survival.

IM156_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm ETC Electron Transport Chain ATP ATP Production ETC->ATP PC1 Protein Complex 1 PC1->ETC part of AMPK AMPK ATP->AMPK activates IM156 IM156 IM156->PC1 inhibits mTORC1 mTORC1 AMPK->mTORC1 inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Autophagy Autophagy mTORC1->Autophagy inhibits

IM156 Signaling Pathway

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • IM156 (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of IM156 (and comparative compounds) and incubate for 24, 48, or 72 hours. Include a vehicle-only control group.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[4][10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[1][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anticancer efficacy of IM156 in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell lines for xenograft

  • Matrigel (optional)

  • IM156 (formulated for in vivo administration)

  • Calipers

  • Sterile surgical instruments

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 million cells in PBS or media, sometimes mixed with Matrigel) into the flank of the mice.[11][12]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[11]

  • Drug Administration: Administer IM156 (and control substances) to the respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[11]

  • Monitoring: Monitor the body weight and general health of the mice throughout the study to assess toxicity.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of an anticancer compound like IM156 across different tumor models.

Cross_Validation_Workflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Validation cluster_Analysis Data Analysis & Comparison start Select Panel of Tumor Cell Lines ic50 Determine IC50 Values (MTT/CellTiter-Glo Assay) start->ic50 pathway Mechanism of Action Studies (Western Blot, etc.) ic50->pathway select_models Select Responsive Tumor Models pathway->select_models xenograft Xenograft/PDX Model Efficacy Studies select_models->xenograft tgi Measure Tumor Growth Inhibition (TGI) xenograft->tgi toxicity Assess Toxicity (Body Weight, Histology) xenograft->toxicity compare_tgi Compare TGI Across Tumor Models tgi->compare_tgi toxicity->compare_tgi compare_ic50 Compare IC50 Across Cell Lines correlate Correlate In Vitro and In Vivo Results compare_ic50->correlate compare_tgi->correlate decision Go/No-Go Decision for Further Development correlate->decision

Cross-Validation Workflow

References

Comparative Analysis of IM156 and Other Biguanides in Preclinical Sepsis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the novel biguanide IM156 and other established biguanides, primarily metformin, in the context of preclinical sepsis models. The information is intended for researchers, scientists, and professionals in drug development, offering a synthesis of current experimental data to inform future research and therapeutic strategies.

Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. Biguanides, a class of drugs known for their metabolic effects, have garnered increasing interest for their potential immunomodulatory and protective properties in sepsis. This comparison focuses on their mechanisms of action and efficacy in various experimental settings.

Overview of Biguanides in Sepsis

Biguanides, most notably metformin, are known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[1] Activation of AMPK in the context of sepsis has been shown to confer protective effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS), thereby mitigating organ damage and improving survival in animal models.[1] This guide specifically evaluates the performance of IM156, a potent AMPK activator, in comparison to other biguanides like metformin and buformin.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on IM156 and metformin in sepsis models. It is important to note that these results are from separate studies and not from direct head-to-head comparisons in the same experimental setup.

Table 1: Effects on Survival Rate in Sepsis Models

CompoundSepsis ModelAnimal ModelDosageSurvival Rate (%) (Treatment vs. Control)Source
IM156 Cecal Ligation and Puncture (CLP)Mice10 mg/kgSignificantly increased vs. vehicle[2][3]
Metformin CLPMiceNot specifiedImproved mortality[1]
Metformin CLPYoung MiceNot specifiedEnhanced survival rate[4][5]

Table 2: Effects on Inflammatory Cytokines in Sepsis Models

CompoundSepsis ModelKey Cytokines MeasuredEffectSource
IM156 CLP (Mice)IL-1β, IL-6, IL-10Inhibited production[2][3]
Metformin Various (Review)IL-1β, IL-6, TNF-αSuppresses production via NF-κB inhibition[1]
Metformin CLP (Young Mice)IL-1β, IL-18, TNF-α, CXCL11, S100A8, S100A9Diminished expression[4][5]

Table 3: Additional Protective Effects in Sepsis Models

CompoundSepsis ModelProtective EffectMechanismSource
IM156 CLP (Mice)Reduced bacterial burden, attenuated organ damage, inhibited splenocyte apoptosis, inhibited NET formationBactericidal activity, inhibition of ROS generation[2][3]
Metformin Various (Review)Improved organ failure, enhanced bacterial killing by neutrophilsAMPK activation, decreased neutrophil accumulation[1]
Buformin LPS-induced ALI (Mice)Alleviated acute lung injuryInhibited NLRP3-mediated pyroptosis via AMPK-dependent pathway[6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by biguanides in sepsis and a typical experimental workflow for evaluating these compounds.

G cluster_0 Biguanide Action in Sepsis Biguanides Biguanides (IM156, Metformin) Mitochondria Mitochondrial Complex I Inhibition Biguanides->Mitochondria AMPK AMPK Activation NFkB NF-κB Signaling (Inhibition) AMPK->NFkB ROS ROS Production (Reduction) AMPK->ROS Mitochondria->AMPK Cytokines Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) (Reduction) NFkB->Cytokines OrganDamage Organ Damage (Attenuation) ROS->OrganDamage Cytokines->OrganDamage Survival Survival (Improvement) OrganDamage->Survival

Caption: Signaling pathway of biguanides in sepsis.

G cluster_1 Experimental Workflow for Sepsis Model AnimalModel Animal Model Selection (e.g., Mice) SepsisInduction Sepsis Induction (e.g., CLP or LPS) AnimalModel->SepsisInduction Grouping Randomization into Groups (Control, Vehicle, Treatment) SepsisInduction->Grouping Treatment Drug Administration (e.g., IM156, Metformin) Grouping->Treatment Monitoring Monitoring (Survival, Clinical Scores) Treatment->Monitoring Sampling Sample Collection (Blood, Tissues) Treatment->Sampling Outcome Outcome Assessment Monitoring->Outcome Analysis Analysis (Cytokines, Bacterial Load, Histology) Sampling->Analysis Analysis->Outcome

Caption: Typical experimental workflow for sepsis studies.

Detailed Experimental Protocols

Cecal Ligation and Puncture (CLP) Model (as described for IM156 study)

The CLP model is a widely used experimental model that mimics the polymicrobial nature of clinical sepsis.[2]

  • Animal Model: Male C57BL/6 mice are typically used.

  • Anesthesia: Mice are anesthetized, often with an intraperitoneal injection of a ketamine and xylazine cocktail.

  • Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve and punctured (e.g., twice with a 21-gauge needle). A small amount of fecal matter is extruded to induce peritonitis. The cecum is then returned to the peritoneal cavity, and the abdominal incision is closed.

  • Fluid Resuscitation: Post-surgery, animals receive subcutaneous injections of sterile saline for fluid resuscitation.

  • Drug Administration: IM156 (e.g., 10 mg/kg) or a vehicle control is administered, often intraperitoneally or orally, at specified time points post-CLP.

  • Monitoring and Endpoint Analysis: Animals are monitored for survival over a set period (e.g., 7 days). For mechanistic studies, animals are euthanized at earlier time points (e.g., 24 hours) for the collection of blood and tissue samples to analyze bacterial load, cytokine levels, and markers of organ damage.

Lipopolysaccharide (LPS) Induced Sepsis Model (General Protocol)

The LPS model is used to simulate sepsis induced by endotoxins from Gram-negative bacteria.

  • Animal Model: Various mouse strains are used.

  • LPS Administration: LPS (lipopolysaccharide) is administered to the animals, typically via an intraperitoneal injection, at a dose predetermined to induce a septic state.

  • Drug Administration: The biguanide (e.g., metformin, buformin) or a control substance is administered before or after the LPS challenge, depending on the study design (prophylactic or therapeutic).

  • Outcome Measures: Similar to the CLP model, outcomes include survival rates, as well as analysis of inflammatory markers and organ function from blood and tissue samples collected at specific time points.

Concluding Remarks

The available preclinical data suggests that both IM156 and other biguanides like metformin and buformin hold therapeutic potential in the management of sepsis. Their shared mechanism of AMPK activation appears to be central to their protective effects, which include the attenuation of inflammation and organ damage. IM156 is highlighted as a particularly potent AMPK activator, and studies demonstrate its efficacy in a polymicrobial sepsis model, where it not only reduced inflammation but also exhibited direct bactericidal activity and inhibited neutrophil extracellular trap formation.[2][3] Metformin has a larger body of research supporting its anti-inflammatory and organ-protective effects in various sepsis models.[1]

While these findings are promising, it is crucial to underscore the absence of direct comparative studies between IM156 and other biguanides in the same sepsis model. Such studies would be invaluable for elucidating the relative potency and potential differential effects of these compounds. Future research should aim to conduct head-to-head comparisons to provide a clearer basis for selecting the most promising biguanide candidate for clinical development in the treatment of sepsis.

References

Lixumistat and Metformin in Oral Cancer: An Indirect Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the biguanide derivatives Lixumistat (IM156) and metformin in the context of oral cancer reveals two agents with distinct potencies and mechanisms of action. While metformin has been extensively studied in oral cancer models, demonstrating promising preclinical and clinical activity, there is currently a lack of published data on Lixumistat specifically within this malignancy. This guide provides an indirect comparison based on available data, highlighting their individual characteristics and potential therapeutic relevance in oral cancer.

Executive Summary

Metformin, a widely used anti-diabetic drug, has been repurposed for cancer therapy and has shown anti-proliferative and pro-apoptotic effects in oral squamous cell carcinoma (OSCC) models.[1][2] Its mechanism is primarily linked to the activation of AMP-activated protein kinase (AMPK), leading to the inhibition of the mammalian target of rapamycin (mTOR) pathway.[1][3] In contrast, Lixumistat is a novel, more potent biguanide that acts as an inhibitor of Protein Complex 1 (PC1) in the mitochondrial electron transport chain, thereby disrupting oxidative phosphorylation (OXPHOS).[1][3][4][5] While preclinical and clinical data for Lixumistat exist for other solid tumors such as pancreatic and gastric cancer, its efficacy in oral cancer remains to be investigated.[1][3][6][7][8]

This comparison will delve into the mechanistic differences between the two drugs and present the available experimental data for metformin in oral cancer models. The information on Lixumistat is extrapolated from studies in other cancer types to provide a potential framework for its future investigation in oral cancer.

Mechanism of Action: A Tale of Two Biguanides

Both Lixumistat and metformin belong to the biguanide class of drugs and share a common target in mitochondrial complex I. However, their potency and downstream effects appear to differ significantly.

Metformin: In the context of oral cancer, metformin's anti-cancer effects are largely attributed to its ability to activate AMPK, a central regulator of cellular energy homeostasis.[1] This activation leads to the inhibition of the mTOR signaling pathway, which is crucial for cell growth and proliferation.[1][3] Additionally, metformin has been shown to disrupt mitochondrial function, leading to reduced ATP production and increased metabolic stress.[1]

Lixumistat (IM156): Lixumistat is a more potent inhibitor of mitochondrial protein complex 1 (PC1) than metformin.[1] This strong inhibition of oxidative phosphorylation (OXPHOS) is detrimental to cancer cells that are highly dependent on this metabolic pathway for energy.[5] Similar to metformin, Lixumistat also leads to the activation of AMPK and subsequent inhibition of mTOR.[1] However, its enhanced potency in inhibiting OXPHOS suggests that it may be more effective in targeting tumors with a high reliance on mitochondrial respiration.[1][3]

cluster_Lixumistat Lixumistat cluster_Metformin Metformin Lixumistat Lixumistat Mito_L Mitochondrial Complex I (PC1) Lixumistat->Mito_L Potent Inhibition OXPHOS_L OXPHOS Mito_L->OXPHOS_L Inhibition ATP_L ATP Production OXPHOS_L->ATP_L Reduced AMPK_L AMPK ATP_L->AMPK_L Activates mTOR_L mTOR Pathway AMPK_L->mTOR_L Inhibition Growth_L Tumor Cell Growth & Proliferation mTOR_L->Growth_L Inhibition Metformin Metformin Mito_M Mitochondrial Complex I Metformin->Mito_M Inhibition IGF1R Insulin/IGF-1 Signaling Metformin->IGF1R Modulates AMPK_M AMPK Mito_M->AMPK_M Activates mTOR_M mTOR Pathway AMPK_M->mTOR_M Inhibition Growth_M Tumor Cell Growth & Proliferation mTOR_M->Growth_M Inhibition IGF1R->mTOR_M Reduced Activation

Fig. 1: Simplified signaling pathways of Lixumistat and Metformin.

Performance in Oral Cancer Models: Focus on Metformin

As no direct studies of Lixumistat in oral cancer models are available, this section will focus on the experimental data for metformin.

Quantitative Data Summary
Experimental ModelKey FindingsReference
In Vitro (OSCC cell lines) - Reduced cell proliferation and colony formation. - Induced apoptosis and G0/G1 cell cycle arrest. - Inhibited mTORC1 activity.[1][9]
In Vivo (Mouse model of oral carcinogenesis) - Prevented the development of HNSCC from carcinogen-induced premalignant lesions. - Reduced the size and number of oral tumoral lesions. - Inhibited mTORC1 in the basal proliferating epithelial layer.[10]

Experimental Protocols: Metformin in Oral Cancer Research

The following are representative experimental methodologies from studies investigating metformin in oral cancer models.

In Vitro Cell Proliferation Assay
  • Cell Lines: Human oral squamous cell carcinoma (OSCC) cell lines (e.g., KB cells).

  • Treatment: Cells were treated with varying concentrations of metformin for specified durations (e.g., 24, 48, 72 hours).

  • Method: Cell viability was assessed using the MTT assay. Briefly, MTT solution was added to each well and incubated. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: The percentage of cell viability was calculated relative to untreated control cells.

Western Blot Analysis for Signaling Pathway Modulation
  • Sample Preparation: OSCC cells were treated with metformin or a vehicle control for a specified time. Cells were then lysed to extract total protein.

  • Procedure: Protein concentration was determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against key signaling proteins (e.g., p-AMPK, p-mTOR, total AMPK, total mTOR, and β-actin as a loading control).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Oral Carcinogenesis Mouse Model
  • Animal Model: Mice were treated with a carcinogen (e.g., 4-nitroquinoline 1-oxide) in their drinking water to induce oral premalignant lesions.

  • Treatment: Following the carcinogen exposure, mice were administered metformin or a vehicle control via intraperitoneal injections or in their diet.

  • Monitoring: The development of oral lesions was monitored over several weeks.

  • Endpoint Analysis: At the end of the study, mice were euthanized, and their tongues were excised for histopathological analysis (H&E staining) and immunohistochemistry (IHC) for markers of proliferation (e.g., Ki67) and mTORC1 activity (e.g., pS6).

  • Metrics: The number and size of tumors were measured, and the histological grade of the lesions was assessed.

cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow start_vitro OSCC Cell Culture treat_vitro Metformin Treatment (Varying Concentrations & Durations) start_vitro->treat_vitro assay Cell Viability Assay (e.g., MTT) treat_vitro->assay wb Western Blot Analysis (AMPK, mTOR pathways) treat_vitro->wb end_vitro Data Analysis: - Cell Proliferation - Apoptosis - Protein Expression assay->end_vitro wb->end_vitro start_vivo Induce Oral Lesions in Mice (e.g., 4-NQO) treat_vivo Metformin Administration (e.g., i.p. injection) start_vivo->treat_vivo monitor Monitor Lesion Development treat_vivo->monitor endpoint Endpoint Analysis: - Histopathology (H&E) - Immunohistochemistry (Ki67, pS6) monitor->endpoint end_vivo Data Analysis: - Tumor Size & Number - Histological Grade - Biomarker Expression endpoint->end_vivo

Fig. 2: Experimental workflows for metformin in oral cancer models.

Clinical Perspective

Metformin is currently being investigated in clinical trials for the prevention and treatment of oral cancer.[4][5][6][8] These trials are assessing its efficacy in patients with oral premalignant lesions and as an adjuvant therapy.[4][5][8]

Lixumistat has completed a Phase 1 clinical trial in patients with advanced solid tumors, where it was found to be well-tolerated and established a recommended Phase 2 dose.[1][5] Clinical trials in specific cancers, such as pancreatic cancer, are ongoing.[6][7][8] There are no active or completed clinical trials of Lixumistat in oral cancer to date.

Conclusion and Future Directions

The available evidence strongly supports the continued investigation of metformin as a therapeutic agent for oral cancer. Its well-understood mechanism of action, favorable safety profile, and promising preclinical and early clinical data make it a compelling candidate for repurposing.

Lixumistat, as a more potent biguanide, represents a next-generation therapeutic with the potential for enhanced anti-cancer activity, particularly in tumors reliant on OXPHOS. However, its role in oral cancer is entirely speculative at this point. Preclinical studies are urgently needed to evaluate the efficacy of Lixumistat in oral cancer cell lines and animal models. A direct head-to-head comparison with metformin in these models would be highly informative to determine if its increased potency translates to superior anti-tumor effects in this specific malignancy.

For researchers and drug development professionals, the key takeaway is that while metformin is a promising agent in the near term for oral cancer, the therapeutic potential of novel, more potent biguanides like Lixumistat warrants exploration. Future research should focus on defining the metabolic dependencies of oral tumors to identify patient populations that may benefit most from OXPHOS inhibition.

References

Validating AMPK's Crucial Role in the Therapeutic Action of IM156: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of IM156, a novel and potent biguanide, with other therapeutic alternatives, focusing on the essential role of AMP-activated protein kinase (AMPK) in its mechanism of action. Experimental data and detailed protocols are presented to support the validation of IM156 as a promising therapeutic agent targeting cellular metabolism.

IM156 is a next-generation biguanide that functions as a potent inhibitor of mitochondrial protein complex 1 (PC1) in the electron transport chain.[1][2] This inhibition of oxidative phosphorylation (OXPHOS) leads to a significant increase in the cellular AMP:ATP ratio, a key signal for cellular energy stress.[3] Consequently, IM156 is a powerful activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[4][5] In vitro studies have demonstrated that IM156 is approximately 60-fold more potent at activating AMPK than the widely used anti-diabetic drug, metformin.[4]

The Linchpin of Therapeutic Efficacy: The Essential Role of AMPK

A critical question for the therapeutic application of IM156 is whether its downstream effects are fundamentally dependent on AMPK activation. While direct genetic knockout or knockdown studies on IM156's efficacy in AMPK-deficient cancer cells are not yet available in published literature, a compelling body of indirect evidence strongly supports the essentiality of AMPK in the therapeutic action of biguanides.

A key study on phenformin, a structurally related and potent biguanide, demonstrated that its ability to delay the development of T cell acute lymphoblastic leukemia/lymphoma (T-ALL) was contingent on the presence of the AMPKα1 subunit in T cells.[6] In T-ALL models where AMPKα1 was knocked out, phenformin lost its therapeutic efficacy.[6] This provides strong evidence that the anti-cancer effects of potent biguanides are mediated through a cell-autonomous AMPK activation. Given that IM156 is a more potent AMPK activator than phenformin, it is highly probable that its therapeutic effects are also critically dependent on a functional AMPK pathway.[2][5]

Further underscoring the central role of AMPK, studies have shown that metformin, a less potent biguanide, exhibits altered efficacy in AMPK-deficient cancer cells. Interestingly, some research suggests that AMPK activation might be a mechanism of resistance to metformin's cytotoxic effects, as AMPK-competent cells can upregulate glycolysis to survive, while AMPK-deficient cells are forced into a less sustainable metabolic state.[7][8][9] This highlights the complex interplay between biguanides, AMPK, and cellular context, but still points to AMPK as a pivotal modulator of the cellular response to these drugs.

The downstream signaling of IM156-mediated AMPK activation includes the inhibition of the mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth and proliferation.[3][10] This inhibition of mTOR is a well-established consequence of AMPK activation and is a crucial mechanism for the anti-cancer effects of AMPK activators.[11]

Comparative Analysis: IM156 vs. Alternative Therapies

To provide a clear perspective on the therapeutic potential of IM156, this section compares its performance with other AMPK activators and OXPHOS inhibitors.

FeatureIM156MetforminPXL770 (Direct AMPK Activator)IACS-010759 (OXPHOS Inhibitor)
Primary Target Mitochondrial Protein Complex 1 (PC1)[1]Mitochondrial Protein Complex 1 (PC1)[12]Direct allosteric activation of AMPK[13][14][15][16][17]Mitochondrial Protein Complex 1 (PC1)[18][19][20][21][22]
AMPK Activation Potent, indirect activator[4][5]Weak, indirect activator[4]Potent, direct activator[13][14][15][16][17]Induces AMPK activation secondary to OXPHOS inhibition[18]
Potency (AMPK Activation) ~60-fold more potent than metformin[4]Lower potency[2][23]High potency[13][14][15][16][17]Potent OXPHOS inhibition leads to AMPK activation[18]
Therapeutic Areas Cancer, Fibrosis, Sepsis[2][4][5]Type 2 Diabetes, Cancer (adjunct)[12]NASH, metabolic disorders[13][14][15][16][17]Cancer (AML, solid tumors)[18][19][21][22]
Clinical Development Phase 1 completed for solid tumors[3][24][25]Widely used clinically for diabetes[12]Phase 2a completed for NASH[14][16]Phase 1 trials discontinued due to toxicity[21]
Reported Side Effects Nausea, diarrhea, emesis (manageable)[3]Gastrointestinal issues[12]Generally well-tolerated[13][14]Lactic acidosis, neurotoxicity[21]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

IM156_Mechanism cluster_cell Cancer Cell IM156 IM156 Mito Mitochondrion IM156->Mito PC1 Protein Complex I IM156->PC1 OXPHOS OXPHOS PC1->OXPHOS ATP ATP OXPHOS->ATP AMP AMP ATP->AMP Energy Consumption AMPK AMPK AMP->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Growth Cell Growth & Proliferation mTOR->Growth Promotes

Caption: IM156 inhibits mitochondrial protein complex 1, leading to AMPK activation and subsequent mTOR inhibition.

Experimental_Workflow cluster_validation Validation of AMPK's Role cluster_knockout AMPK Knockout/Inhibition Start Treat Cancer Cells with IM156 WB Western Blot for p-AMPK Start->WB Viability Cell Viability Assay (e.g., MTT) Start->Viability Metabolism Metabolic Flux Analysis Start->Metabolism KO AMPK Knockout/siRNA or Inhibitor (e.g., Compound C) Start->KO KO_Viability Assess IM156 effect on Viability KO->KO_Viability

Caption: Experimental workflow to validate the essential role of AMPK in the therapeutic effects of IM156.

Detailed Experimental Protocols

To facilitate the replication and validation of the findings discussed, detailed protocols for key experiments are provided below.

Western Blot for Phosphorylated AMPK (p-AMPK)

Objective: To determine the effect of IM156 on the activation of AMPK by measuring the phosphorylation of its catalytic subunit at Threonine 172.

Materials:

  • Cancer cell line of interest

  • IM156

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-total AMPKα

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of IM156 or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK and total AMPK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of IM156 on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • IM156

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of IM156 concentrations for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Metabolic Flux Analysis

Objective: To determine the impact of IM156 on central carbon metabolism, including glycolysis and the TCA cycle.

Materials:

  • Cancer cell line of interest

  • IM156

  • Stable isotope-labeled substrates (e.g., [U-¹³C]-glucose, [U-¹³C]-glutamine)

  • Metabolite extraction solution (e.g., 80% methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Protocol:

  • Cell Culture and Treatment: Culture cells in the presence of IM156 or vehicle control.

  • Isotope Labeling: Replace the culture medium with a medium containing the stable isotope-labeled substrate and incubate for a defined period to allow for incorporation into downstream metabolites.

  • Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites using a cold extraction solution.

  • LC-MS/GC-MS Analysis: Analyze the metabolite extracts using LC-MS or GC-MS to measure the abundance and isotopic labeling patterns of key metabolites in glycolysis and the TCA cycle.

  • Data Analysis: Calculate the fractional contribution of the labeled substrate to each metabolite to infer changes in metabolic pathway activity.

Conclusion

The available evidence strongly indicates that IM156 exerts its therapeutic effects primarily through the inhibition of mitochondrial complex I and the subsequent activation of AMPK. While direct genetic proof of AMPK's essentiality for IM156's action is an area for future research, the data from closely related biguanides and the well-established downstream effects of AMPK activation provide a robust validation of this pathway's critical role. The superior potency of IM156 compared to metformin and its distinct mechanism from direct AMPK activators position it as a promising therapeutic candidate for cancers and other diseases characterized by metabolic dysregulation. The experimental protocols provided herein offer a framework for further investigation and validation of IM156's mechanism of action and therapeutic potential.

References

Unraveling the Impact of IM156 on B-Cell Activation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of IM156 and Alternative B-Cell Activation Modulators

IM156, a novel small molecule inhibitor of oxidative phosphorylation (OXPHOS), has emerged as a promising modulator of B-cell activation, offering a potential therapeutic avenue for autoimmune diseases and B-cell malignancies. This guide provides a comprehensive comparison of IM156 with established and alternative B-cell modulating agents, supported by experimental data and detailed protocols to facilitate the replication and further investigation of these findings.

IM156: A Potent Inhibitor of B-Cell Activation

IM156 exerts its effects by targeting mitochondrial protein complex I, a critical component of the electron transport chain.[1] This inhibition of OXPHOS leads to a reduction in ATP production and subsequent suppression of B-cell activation, proliferation, and differentiation into antibody-producing plasma cells.

Key Experimental Findings on IM156's Efficacy:
ParameterEffect of IM156Quantitative DataReference
B-Cell Proliferation InhibitionSignificant reduction in CpG-stimulated mouse spleen B-cell proliferation.[2]
Plasmablast Differentiation InhibitionMarkedly decreased differentiation of B-cells into plasmablasts in vivo.[2]
Activation Marker Expression DownregulationReduced expression of activation markers on CpG-stimulated mouse spleen B-cells.[2]
Mitochondrial Membrane Potential SuppressionSuppressed mitochondrial membrane potential in activated B-cells.[2]
In Vivo Lupus Model Therapeutic EffectIncreased overall survival and reduced glomerulonephritis in NZB/W F1 mice.[2]

Comparative Analysis: IM156 vs. Alternative B-Cell Modulators

To provide a broader perspective, this section compares the effects of IM156 with other well-established and emerging B-cell activation modulators, including the biguanide metformin, anti-CD20 monoclonal antibodies, and Bruton's tyrosine kinase (BTK) inhibitors.

Metformin: Another Biguanide with Immunomodulatory Properties

Metformin, widely known for its use in treating type 2 diabetes, also exhibits immunomodulatory effects by activating AMP-activated protein kinase (AMPK), which can influence B-cell metabolism and function.[3]

ParameterEffect of MetforminQuantitative DataReference
B-Cell Proliferation InhibitionAttenuated BAFF-stimulated B-cell proliferation.[4]
Antibody Production InhibitionSignificantly inhibited LPS-induced IgG production in B-cells.[5]
Plasma Cell Differentiation InhibitionInhibited B-cell differentiation into plasma cells.[5]
Pro-inflammatory Cytokines ReductionDecreased mRNA expression of TNF-α and IL-6 in B-cells from elderly individuals with type 2 diabetes.[2]
Anti-CD20 Monoclonal Antibodies: The Standard of Care

Anti-CD20 monoclonal antibodies, such as rituximab and obinutuzumab, are a cornerstone in the treatment of B-cell malignancies and autoimmune diseases.[6][7] Their primary mechanism involves the depletion of CD20-expressing B-cells.[6]

ParameterEffect of Anti-CD20 mAbsQuantitative DataReference
B-Cell Count DepletionSignificant reduction of B-cells in peripheral blood and bone marrow.[8]
Antibody Response to Vaccination ImpairmentSubstantially reduced serologic response to BNT162b2 vaccine.[9]
Direct Cell Death InductionObinutuzumab and rituximab can induce direct and rapid killing of B-cell lines.[10]
BTK Inhibitors: Targeting B-Cell Receptor Signaling

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, and its inhibition by drugs like ibrutinib effectively blocks B-cell activation and proliferation.[11]

ParameterEffect of IbrutinibQuantitative DataReference
B-Cell Proliferation InhibitionSignificant reduction in the proliferation of pre-BCR+ B-cell acute lymphoblastic leukemia cell lines.[12][13]
BCR Signaling InhibitionRapid and sustained downregulation of BCR signaling in CLL cells from peripheral blood and tissue compartments.[14]
Activation Marker Expression DownregulationDecreased expression of surface activation markers CD69 and CD86 on CLL cells.[14]
Cell Viability ReductionReduced viability/proliferation of pre-BCR+ ALL cells with an IC50 in the nanomolar range.[12]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.

In Vitro B-Cell Activation and Proliferation Assay

Objective: To assess the effect of a compound on B-cell proliferation following stimulation.

Materials:

  • Isolated primary B-cells or B-cell lines (e.g., Raji, Daudi).

  • B-cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin).

  • B-cell stimulants (e.g., CpG oligodeoxynucleotides, anti-IgM antibodies, BAFF).

  • Test compounds (IM156, metformin, ibrutinib) dissolved in an appropriate vehicle (e.g., DMSO).

  • Cell proliferation dye (e.g., CFSE) or reagent (e.g., MTT, XTT).

  • 96-well culture plates.

  • Flow cytometer or plate reader.

Protocol:

  • Seed B-cells at a predetermined density in a 96-well plate.

  • If using a proliferation dye, label the cells with CFSE according to the manufacturer's instructions prior to seeding.

  • Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 1-2 hours).

  • Stimulate the B-cells with the chosen agonist.

  • Incubate the plates for a period of 48-96 hours at 37°C in a 5% CO2 incubator.

  • Assess cell proliferation:

    • For CFSE-labeled cells, analyze the dilution of the dye by flow cytometry.

    • For MTT/XTT assays, add the reagent to the wells and measure the absorbance according to the manufacturer's protocol.

  • Calculate the percentage of inhibition of proliferation for each compound concentration relative to the vehicle control.

Antibody Production (ELISA)

Objective: To quantify the effect of a compound on antibody secretion by activated B-cells.

Materials:

  • Supernatants from in vitro B-cell activation cultures.

  • ELISA plates coated with anti-human or anti-mouse IgG/IgM capture antibodies.

  • Detection antibodies (e.g., HRP-conjugated anti-human or anti-mouse IgG/IgM).

  • Substrate solution (e.g., TMB).

  • Stop solution.

  • Plate reader.

Protocol:

  • Coat ELISA plates with the capture antibody overnight at 4°C.

  • Wash the plates and block with a suitable blocking buffer.

  • Add diluted supernatants from the B-cell cultures to the wells and incubate.

  • Wash the plates and add the detection antibody.

  • Incubate, wash, and then add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Quantify the antibody concentration using a standard curve.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below to enhance understanding.

B_Cell_Activation_Pathway cluster_BCR B-Cell Receptor Signaling cluster_Mitochondria Mitochondrial Respiration BCR BCR BTK BTK BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Proliferation Proliferation & Survival NFkB->Proliferation Mitochondrion Mitochondrion PC1 Protein Complex I Mitochondrion->PC1 OXPHOS OXPHOS PC1->OXPHOS ATP ATP OXPHOS->ATP Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits IM156 IM156 IM156->PC1 Inhibits Metformin Metformin AMPK AMPK Metformin->AMPK Activates AMPK->OXPHOS Inhibits

Caption: Simplified signaling pathways in B-cell activation and points of intervention for IM156, Ibrutinib, and Metformin.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 Data Acquisition start Isolate B-Cells labeling Label with CFSE (Optional) start->labeling seeding Seed cells in 96-well plate labeling->seeding treatment Add Test Compound (IM156, etc.) seeding->treatment stimulation Add B-Cell Stimulant (e.g., CpG) treatment->stimulation incubation Incubate 48-96h stimulation->incubation proliferation_analysis Analyze Proliferation (Flow Cytometry/Plate Reader) incubation->proliferation_analysis supernatant_collection Collect Supernatants incubation->supernatant_collection elisa Perform ELISA for Antibody Quantification supernatant_collection->elisa

Caption: General experimental workflow for in vitro analysis of B-cell activation and proliferation.

References

Safety Operating Guide

Proper Disposal of AM-156 (2-Amino-2-methyl-1-propanol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Disposal of AM-156

This document provides comprehensive guidance on the proper disposal procedures for this compound, chemically identified as 2-Amino-2-methyl-1-propanol. Adherence to these protocols is critical to ensure personnel safety and environmental compliance in laboratory and drug development settings.

I. Safety and Hazard Information

This compound is a colorless, viscous liquid that functions as a pH adjuster and is used as an intermediate in pharmaceutical synthesis.[1] It is classified as a skin and eye irritant and is harmful to aquatic life with long-lasting effects.[2][3][4]

Summary of Hazard Data:

Hazard ClassificationDescriptionPrecautionary Statement
Skin Corrosion/IrritationCauses skin irritation.[2][3][4]P264: Wash skin thoroughly after handling.[1][2] P280: Wear protective gloves.[1][2]
Serious Eye Damage/IrritationCauses serious eye damage.[2][3][4]P280: Wear eye protection/face protection.[3][4] P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[2][3][4]
Aquatic Hazard (Chronic)Harmful to aquatic life with long lasting effects.[2][3][4]P273: Avoid release to the environment.[1][2][3][4]

Ecotoxicity Data:

TestSpeciesResultExposure Time
LC50Lepomis macrochirus (Bluegill sunfish)190 mg/L96 hours

II. Detailed Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed waste disposal company. For small quantities, the following protocol, which involves neutralization and subsequent disposal, can be considered if permitted by local regulations.

Experimental Protocol for Neutralization of Small Spills or Residues:

Objective: To neutralize the basic properties of 2-Amino-2-methyl-1-propanol before disposal.

Materials:

  • This compound waste

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1M solution)

  • pH indicator strips or a calibrated pH meter

  • Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Stir bar and stir plate

  • Beaker or flask of appropriate size

  • Fume hood

Procedure:

  • Preparation:

    • Ensure all work is conducted within a certified chemical fume hood.

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

    • Place the beaker or flask containing the this compound waste on a stir plate and add a stir bar.

  • Neutralization:

    • While stirring, slowly and carefully add the dilute acid to the this compound waste. The reaction is exothermic and may generate heat.

    • Monitor the pH of the solution regularly using pH indicator strips or a pH meter.

    • Continue adding acid dropwise until the pH of the solution is neutral (pH 6.5-7.5).

  • Disposal:

    • Once neutralized, the resulting solution must be disposed of in accordance with local, state, and federal regulations.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of the neutralized solution. In many cases, it may be permissible to dispose of it down the drain with copious amounts of water, but this must be confirmed.

    • For larger quantities or unneutralized waste, arrange for pickup by a licensed chemical waste disposal company.[3][4]

Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent (e.g., water).

  • The rinsate should be collected and treated as hazardous waste.

  • Puncture and crush the triple-rinsed containers to prevent reuse before disposing of them in an approved solid waste landfill.

III. Disposal Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

AM156_Disposal_Workflow start Start: this compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (e.g., lab residue) assess_quantity->small_quantity < 1 Liter large_quantity Large Quantity (e.g., bulk container) assess_quantity->large_quantity > 1 Liter neutralize Neutralize with Dilute Acid (See Protocol) small_quantity->neutralize licensed_disposal Arrange for Licensed Waste Disposal Company large_quantity->licensed_disposal check_ph Check pH (6.5 - 7.5) neutralize->check_ph check_ph->neutralize No local_regs Consult Local Regulations for Aqueous Waste Disposal check_ph->local_regs Yes dispose_drain Dispose Down Drain with Copious Water (if permitted) local_regs->dispose_drain end End: Waste Disposed dispose_drain->end licensed_disposal->end

Caption: this compound Disposal Decision Workflow.

Spill_Response_Pathway spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Absorbed Material into a Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: this compound Spill Response Pathway.

References

Essential Safety and Handling Guide for AM-156 (2-Amino-2-methyl-1-propanol)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the proper handling and disposal of AM-156, also known as 2-Amino-2-methyl-1-propanol. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

This compound is a colorless, viscous liquid utilized as a pH adjuster and an intermediate in pharmaceutical synthesis.[1] It is classified as a combustible liquid that can cause skin irritation and serious eye damage.[2] Adherence to the safety measures outlined below is critical to mitigate risks.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Use
Eyes/Face Safety glasses with side shields or goggles, Face shieldMust be worn at all times in the laboratory. A face shield is required when there is a splash hazard.
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene)Inspect gloves for integrity before each use. Change gloves frequently and immediately if contaminated, torn, or punctured.
Body Laboratory coatMust be fully buttoned to provide maximum coverage.
Respiratory Use in a well-ventilated area or with local exhaust ventilation.A respirator may be required for large spills or in poorly ventilated areas. Consult your institution's EHS for respirator selection and fit-testing.

Hazard Summary

A clear understanding of the hazards associated with this compound is crucial for safe handling.

Hazard ClassificationDescription
Skin Corrosion/Irritation Category 2: Causes skin irritation.[2]
Serious Eye Damage/Irritation Category 1: Causes serious eye damage.[2]
Flammable Liquids Category 4: Combustible liquid.[2]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Review Safety Data Sheet (SDS) b Ensure proper ventilation (fume hood) a->b c Don appropriate Personal Protective Equipment (PPE) b->c d Dispense required amount of this compound c->d e Keep container tightly closed when not in use d->e f Avoid contact with skin, eyes, and clothing e->f g Decontaminate work area f->g h Remove and properly dispose of contaminated PPE g->h i Wash hands thoroughly h->i

Figure 1. A step-by-step workflow for the safe handling of this compound.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure to this compound.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[3][4]
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[3][4]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention immediately.[3][4]
Ingestion Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention immediately.[3][4]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

cluster_waste Waste Generation cluster_collection Collection cluster_storage Storage cluster_disposal Disposal waste_gen Unused this compound and Contaminated Materials collect Collect in a designated, properly labeled, and sealed waste container waste_gen->collect store Store in a cool, dry, well-ventilated area away from incompatible materials collect->store dispose Dispose of contents/container to an approved waste disposal plant store->dispose

Figure 2. The logical flow for the proper disposal of this compound waste.

Disposal Guidelines:

  • Waste Container: Use a designated, chemically compatible, and clearly labeled hazardous waste container.

  • Labeling: The label should include "Hazardous Waste," the chemical name (2-Amino-2-methyl-1-propanol), and the associated hazards (Combustible, Irritant).

  • Storage: Store waste containers in a designated satellite accumulation area, away from heat and ignition sources.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not pour this compound down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AM-156
Reactant of Route 2
Reactant of Route 2
AM-156

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.